2-Chloroquinolin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCRGJALYOLXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512279 | |
| Record name | 2-Chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80947-25-7 | |
| Record name | 2-Chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloroquinolin-4-amine: Structure, Properties, and Applications
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroquinolin-4-amine is a heterocyclic aromatic amine containing a quinoline core structure. The quinoline ring system is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a chlorine atom at the 2-position and an amine group at the 4-position of the quinoline ring makes this compound a valuable and versatile building block in the synthesis of various biologically active molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, particularly in the context of drug discovery and development.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical nature.
Core Structure
This compound consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. Key functional groups, a chlorine atom and an amino group, are attached at positions 2 and 4, respectively.
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | [1] |
| Average Mass | 178.62 g/mol | [1] |
| Monoisotopic Mass | 178.029776 g/mol | [1] |
| CAS Number | 80947-25-7 | [1] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 55-58 °C (for the related 2-chloro-4-methylquinoline) | [3] |
| Boiling Point | 296 °C (for the related 2-chloro-4-methylquinoline) | [3] |
| Solubility | Insoluble in water | [2] |
Note: Some properties listed are for structurally similar compounds and should be considered as estimates.
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of amines shows characteristic signals for hydrogens attached to the nitrogen atom, typically in the range of 0.5-5.0 ppm.[4] The exact chemical shift is dependent on factors like hydrogen bonding and sample concentration.[4] Protons on carbons adjacent to the nitrogen are deshielded and appear in the 2.3-3.0 ppm region.[4]
-
¹³C NMR Spectroscopy: Carbon atoms directly bonded to the nitrogen atom typically resonate in the 10-65 ppm range, shifted downfield due to the electron-withdrawing nature of nitrogen.[4]
-
IR Spectroscopy: Primary amines like this compound exhibit two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region.[5] A primary amine will also show an N-H bending vibration between 1650-1580 cm⁻¹.[5] The C-N stretching for an aromatic amine is typically observed between 1335-1250 cm⁻¹.[5]
-
Mass Spectrometry: According to the nitrogen rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[6] This can be a useful first indicator for the presence of nitrogen in an unknown compound.
Synthesis and Reactivity
The synthesis of 4-aminoquinoline derivatives, including this compound, often involves nucleophilic aromatic substitution (SNAr) reactions.[7]
General Synthetic Approach: Nucleophilic Aromatic Substitution
A common method for synthesizing 4-aminoquinolines is the direct coupling of a 4-chloroquinoline precursor with an amine.[7] This reaction proceeds via an SNAr mechanism where the amine acts as a nucleophile, attacking the carbon at the 4-position and displacing the chlorine atom.[7]
Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.
Illustrative Experimental Protocol
The following is a generalized procedure for the synthesis of N-substituted 4-aminoquinolines, adapted from the literature.[8]
Synthesis of N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine:
-
A mixture of 4,7-dichloroquinoline (2.5 mmol) and ethane-1,2-diamine (5 mmol) is prepared.[8]
-
The mixture is slowly heated to 80°C over 1 hour with continuous stirring.[8]
-
The temperature is then increased to 130°C and maintained for 7 hours with continuous stirring.[8]
-
After cooling to room temperature, the reaction mixture is taken up in dichloromethane.[8]
-
The organic layer is washed sequentially with 5% aqueous NaHCO₃, water, and brine.[8]
-
The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.[8]
-
The resulting residue is precipitated to yield the final product.[8]
Applications in Drug Discovery and Development
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[7]
Antimalarial Activity
The most well-known application of 4-aminoquinolines is in the treatment of malaria.[7] Chloroquine, a famous example, contains the 4-aminoquinoline core. The 7-chloro substituent is a crucial structural feature for the antimalarial activity of these compounds.[9] Novel 4-aminoquinoline derivatives continue to be synthesized and evaluated for their efficacy against chloroquine-resistant strains of Plasmodium falciparum.[10][11] These compounds are believed to exert their antimalarial effect by inhibiting hemozoin formation in the parasite.[10][11]
Caption: Inhibition of hemozoin formation by 4-aminoquinoline derivatives.
Anticancer Properties
Derivatives of 4-aminoquinoline have also been investigated for their potential as anticancer agents.[8] Some synthesized compounds have shown cytotoxic effects against various human tumor cell lines, including breast cancer cell lines (MCF7 and MDA-MB468).[8] The N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine derivative, for instance, has demonstrated notable potency.[8] Furthermore, certain 7-chloro-(4-thioalkylquinoline) derivatives have shown promise by inducing apoptosis and DNA/RNA damage in cancer cells.[12]
Other Biological Activities
The versatility of the 4-aminoquinoline scaffold extends to other therapeutic areas, with derivatives exhibiting a broad range of biological activities, including:
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound and its derivatives.
Hazard Identification:
-
May cause skin, eye, and respiratory irritation.[2]
Precautionary Measures:
-
Handling: Use in a well-ventilated area.[2][13] Avoid breathing dust, fumes, or vapors.[2][13] Wash hands and any exposed skin thoroughly after handling.[2][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][13] In situations with potential for significant exposure, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][14]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2]
-
Skin: Wash off immediately with soap and plenty of water, removing all contaminated clothing. Seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Clean mouth with water and seek medical attention.[2]
-
Conclusion
This compound is a key heterocyclic compound with a rich chemical profile that makes it an invaluable precursor in the synthesis of a wide array of pharmacologically active molecules. Its structural features, particularly the quinoline core with chloro and amino substitutions, are pivotal to the biological activities of its derivatives. The established synthetic routes, primarily based on nucleophilic aromatic substitution, allow for diverse structural modifications, paving the way for the development of novel therapeutic agents. The extensive research into its antimalarial and anticancer properties, alongside other biological activities, underscores the enduring importance of this compound in medicinal chemistry and drug discovery. Continued exploration of this scaffold holds significant promise for addressing various global health challenges.
References
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023-02-24).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011-12-19).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC.
- 2 - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Fisher Scientific.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
-
2-[amino]ethanol - Echemi. Available at:
- This compound - Chemical Details - EPA.
- 2-[(7-Chloroquinolin-4-yl)amino]ethanol - PubChem.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2025-03-31).
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI.
- Process for the preparation of 4-amino-chloroquinolines - Google Patents.
- 2-((7-Chloroquinolin-4-yl)(4-((7-chloroquinolin-4-yl)amino)pentyl)amino)ethan-1-ol | Pharmaffiliates.
- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PubMed Central. (2012-05-23).
- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - Research journals - PLOS.
- This compound - Chemrio.
- Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one - ResearchGate.
- 2-Chloro-4-methylquinoline 99 634-47-9 - Sigma-Aldrich.
- IR: amines.
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (2025-03-25).
- Synthesis of chloroquine from 4-amino-7-chloroquinoline - Chemistry Stack Exchange. (2012-06-11).
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024-03-24).
- 1449-46-3 Cas No. | Benzyltriphenylphosphonium Bromide - Apollo Scientific.
- 7-keto Dehydroepiandrosterone Acetate - Cayman Chemical.
- 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries.
- Spectroscopy of Amines - Oregon State University.
- Benzyltriphenylphosphonium bromide | 1449-46-3 - ChemicalBook.
- des prélèvements de plus de 3,02 Écus par tonne de f7) JO n0 L ...
- Understanding Perception and Factors Influencing Private Voluntary Health Insurance Policy Subscription in the Lucknow Region - ResearchGate. (2025-08-06).
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- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
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- 13. enamine.enamine.net [enamine.enamine.net]
- 14. fishersci.com [fishersci.com]
Technical Whitepaper: 2-Chloroquinolin-4-amine
This guide is structured to serve as a definitive technical reference for 2-Chloroquinolin-4-amine (CAS 80947-25-7). It prioritizes mechanistic insight, synthetic utility, and therapeutic application over generic descriptions.
Scaffold Architecture, Regioselective Synthesis, and Therapeutic Utility
Executive Summary
This compound (CAS 80947-25-7) represents a "privileged scaffold" in medicinal chemistry, characterized by its bifunctional reactivity. It serves as a critical intermediate in the synthesis of 4-aminoquinoline antimalarials (analogous to Chloroquine) and Type I/II kinase inhibitors .
Its chemical value lies in the orthogonal reactivity of its two functional handles:
-
C4-Amine: A hydrogen bond donor/acceptor capable of directing ligand binding in ATP pockets.
-
C2-Chloride: An electrophilic "handle" primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or further nucleophilic aromatic substitution (
).
This guide details the regioselective synthesis of this core, its physiochemical profile, and its divergent application in drug discovery.
Chemical Identity & Physiochemical Profile[1][2][3]
| Property | Specification |
| CAS Number | 80947-25-7 |
| IUPAC Name | This compound |
| Synonyms | 4-Amino-2-chloroquinoline; 2-Chloro-4-quinolinamine |
| Molecular Formula | |
| Molecular Weight | 178.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 198–202 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in |
| pKa (Calculated) | ~7.2 (Quinoline N), ~14.5 (Primary Amine) |
| Storage | Inert atmosphere, 2-8°C, protect from light (Halides are photosensitive) |
Synthetic Architecture & Regioselectivity
The synthesis of CAS 80947-25-7 hinges on the regioselective discrimination between the C2 and C4 positions of the quinoline ring.
The Mechanistic Paradox
-
Nucleophilic Attack (
): The C4 position is electronically favored for nucleophilic attack by amines due to the stabilization of the Meisenheimer intermediate, which behaves similarly to a para-substituted pyridine. The C2 position (ortho-like) is also activated but generally less reactive towards amines under thermal conditions unless the nitrogen is oxidized (N-oxide). -
Metal Catalysis (
): Conversely, the C2-Cl bond is often more labile towards oxidative addition by Palladium(0) species due to the inductive effect of the adjacent heterocyclic nitrogen, making C2 the preferred site for Suzuki couplings if both chlorines are present.
Primary Synthetic Route: Selective Amination
The industrial standard involves the nucleophilic displacement of chloride from 2,4-dichloroquinoline using ammonia.
Reaction:
Critical Control Point: Temperature control is vital. At elevated temperatures (>150°C) or with excess amine, the C2-Cl will also react, leading to 2,4-diaminoquinoline.
Visualization: Synthesis & Divergence
The following diagram illustrates the synthesis flow and the orthogonal reactivity logic.
Caption: Figure 1. Regioselective synthesis pathway favoring C4-amination over C2, and subsequent functionalization vectors.
Experimental Protocol: Selective C4-Amination
Objective: Synthesize this compound from 2,4-dichloroquinoline with >95% regioselectivity.
Safety Warning: This reaction involves pressurized vessels and toxic reagents. Perform in a blast-shielded fume hood.
Materials:
-
2,4-Dichloroquinoline (1.0 eq)
-
Ethanolic Ammonia (saturated, ~15-20%
in EtOH) or Liquid -
Solvent: Ethanol or Isopropanol
-
Equipment: Teflon-lined stainless steel autoclave or heavy-walled pressure tube.
Step-by-Step Methodology:
-
Charge: In a pressure vessel, dissolve 2,4-dichloroquinoline (5.0 g, 25.2 mmol) in Ethanol (30 mL).
-
Reagent Addition: Cool the vessel to 0°C. Carefully add saturated ethanolic ammonia (50 mL). Note: Using liquid ammonia yields cleaner products but requires cryogenic handling.
-
Reaction: Seal the vessel tightly. Heat to 110°C for 8–12 hours .
-
Why 110°C? Temperatures below 100°C result in incomplete conversion. Temperatures above 130°C increase C2-displacement byproducts.
-
-
Workup:
-
Cool the vessel to room temperature, then to 0°C.
-
Carefully vent the excess ammonia (fume hood!).
-
The product often precipitates as the hydrochloride salt or free base upon cooling.
-
Pour the mixture into ice water (200 mL). Adjust pH to ~9-10 using 1M NaOH to ensure the free amine is formed.
-
-
Purification:
-
Filter the resulting precipitate.
-
Wash the cake with cold water (
mL) to remove ammonium chloride salts. -
Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove trace 2,4-diamino impurities.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the C4-H signal of the starting material and the appearance of a broad
singlet (~7.0-7.5 ppm). The C3-H proton should appear as a singlet around 6.5-6.8 ppm.
-
Therapeutic Applications & SAR Logic
Antimalarial Pharmacophore
The 4-aminoquinoline core is historical (Chloroquine), but resistance has necessitated modification. CAS 80947-25-7 serves as a scaffold where the C2-Chlorine prevents metabolic oxidation at the 2-position and increases lipophilicity (
-
Mechanism: Inhibition of heme polymerization in the parasite food vacuole.
-
Derivatization: The C4-amine is typically functionalized with a diethylamino-pentyl chain (or similar) to mimic the basic side chain of Chloroquine.
Kinase Inhibition (Oncology)
In modern drug discovery, this scaffold acts as a hinge-binder.
-
EGFR / HER2: The quinoline nitrogen (
) acts as a Hydrogen Bond Acceptor (HBA) to the hinge region (e.g., Met793 in EGFR). -
The C4-Amine: Acts as a Hydrogen Bond Donor (HBD) to the gatekeeper residue or backbone carbonyls.
-
The C2-Cl Handle: Allows for the attachment of solubilizing groups (morpholine, piperazine) or hydrophobic tails via Buchwald-Hartwig coupling to access the hydrophobic back-pocket of the kinase.
SAR Decision Tree
The following diagram maps the structural activity relationship (SAR) logic for researchers using this core.
Caption: Figure 2. Structure-Activity Relationship (SAR) zones for kinase inhibitor design using the this compound core.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 607503, 2,4-Dichloroquinoline. Retrieved from [Link]
-
Context: Precursor properties and reactivity data.[1]
-
- Musonda, C. C., et al. (2007).Chloroquine analogs: Synthesis and antimalarial activity.Bioorganic & Medicinal Chemistry Letters. Context: Validates the use of 4-amino-2-chloroquinoline as a bioisostere in antimalarial research.
- Context: Physical property verific
-
Wolf, C., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.[2]Journal of Organic Chemistry. Retrieved from [Link]
- Context: Establishes the regioselectivity rules (C2 vs C4) for metal-catalyzed reactions versus nucleophilic substitutions.
- Vandekerckhove, S., & D'hooghe, M. (2015).Quinoline-based antimalarial hybrid compounds.Bioorganic & Medicinal Chemistry. Context: Detailed review of the 4-aminoquinoline scaffold in drug design.
Sources
2-Chloroquinolin-4-amine: A Strategic Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Strategic Importance of 2-Chloroquinolin-4-amine
The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its rigid, planar structure and the presence of a basic nitrogen atom confer unique physicochemical properties that are highly sought after in medicinal chemistry. Molecules incorporating the 4-aminoquinoline core, for instance, are central to the treatment of malaria and have shown promise as anticancer, antiviral, and anti-inflammatory agents.[2][3]
Within the vast landscape of quinoline chemistry, this compound emerges as a particularly valuable and versatile building block. Its strategic importance lies in the differential reactivity of its functional groups: a nucleophilic amino group at the C4 position and a halogenated C2 position susceptible to a range of transformations. This orthogonal reactivity allows for sequential and site-selective modifications, making it an ideal starting material for the synthesis of complex, polysubstituted quinoline derivatives. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in organic synthesis and drug discovery.
Synthesis of this compound: A Regioselective Approach
The most common and practical laboratory-scale synthesis of this compound involves the regioselective amination of the readily available precursor, 2,4-dichloroquinoline. The underlying principle of this synthesis is the differential reactivity of the two chlorine atoms. The C4 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C2 position. This heightened reactivity is attributed to the greater ability of the quinoline nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position.[4]
Experimental Protocol: Synthesis of this compound from 2,4-Dichloroquinoline
This protocol outlines a typical procedure for the selective amination of 2,4-dichloroquinoline.
Materials:
-
2,4-Dichloroquinoline
-
Ammonia (e.g., in dioxane or as ammonium hydroxide)
-
Dioxane (or another suitable high-boiling, inert solvent)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloroquinoline (1.0 eq.) in dioxane.
-
Nucleophilic Addition: Cool the solution in an ice bath and slowly add a solution of ammonia (excess, e.g., 5-10 eq.) in dioxane. The reaction is often exothermic, and maintaining a low temperature during the initial addition is crucial to ensure selectivity.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by thin-layer chromatography (TLC). The reaction at the more activated C4 position is typically much faster than at the C2 position.[5]
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Dioxane is a common choice due to its high boiling point, ability to dissolve the quinoline starting material, and its inertness towards the nucleophile and electrophile.[5]
-
Temperature Control: The initial cooling is critical for regioselectivity. A lower temperature favors the kinetically controlled attack at the more electrophilic C4 position. Higher temperatures can lead to the formation of the undesired 2,4-diaminoquinoline byproduct.[6]
-
Excess Nucleophile: Using an excess of ammonia helps to drive the reaction to completion and can also act as a base to neutralize the HCl generated during the substitution.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two distinct reactive sites. The amino group at C4 can be acylated, alkylated, or used as a directing group, while the chloro group at C2 is an excellent handle for cross-coupling and nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
While less reactive than the C4-chloro in the parent 2,4-dichloroquinoline, the C2-chloro in this compound can undergo SNAr with a variety of nucleophiles under more forcing conditions (e.g., higher temperatures). This allows for the introduction of diverse functionalities at the C2 position.
Diagram: General Reactivity of this compound
Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and the C2-chloro position of this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the C2 position of the quinoline and various aryl or vinyl boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other biologically active molecules.[7]
Typical Suzuki-Miyaura Coupling Protocol:
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
Procedure:
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to various 2-amino-substituted quinolines.[8]
The Sonogashira coupling facilitates the formation of a C-C bond between the C2 position of the quinoline and a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations (e.g., click chemistry) or as integral parts of pharmacophores.[9]
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₇ClN₂ |
| Molecular Weight | 178.62 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Data not consistently reported |
| Solubility | Soluble in DMSO, DMF, and hot alcohols |
Spectroscopic Data (Reference for 4-Amino-7-chloroquinoline):
-
¹H NMR (DMSO-d₆): Chemical shifts (δ) will be characteristic of the quinoline ring protons and the amino protons. The amino protons typically appear as a broad singlet. The aromatic protons will show characteristic coupling patterns.[1]
-
¹³C NMR (DMSO-d₆): The spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The carbon attached to the chlorine will be shifted downfield.[1]
-
IR (KBr): Characteristic peaks will include N-H stretching vibrations (typically two bands for a primary amine around 3300-3500 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹), and a C-Cl stretching vibration.[1]
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a chlorine atom.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a cornerstone in the synthesis of a variety of biologically active molecules.
-
Kinase Inhibitors: The quinoline core is a well-established hinge-binding motif for many protein kinases. By functionalizing the C2 and C4 positions of this compound, medicinal chemists can develop potent and selective inhibitors of kinases such as RIPK2 and Aurora kinases, which are implicated in inflammatory diseases and cancer, respectively.[7][10]
-
Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for widely used antimalarial drugs like chloroquine. This compound serves as a key intermediate for the synthesis of novel chloroquine analogs with improved activity against drug-resistant strains of Plasmodium falciparum.[2]
-
Anticancer Agents: Derivatives of this compound have been explored as potential anticancer agents, with some compounds showing significant cytotoxicity against various cancer cell lines.[2]
Conclusion
This compound is a high-value building block in organic synthesis, offering a gateway to a diverse array of complex quinoline derivatives. Its orthogonal reactivity, with a nucleophilic amino group at C4 and a readily functionalizable chloro group at C2, allows for a strategic and controlled approach to molecular design. A thorough understanding of its synthesis and reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, empowers researchers in medicinal chemistry and materials science to leverage this versatile scaffold for the development of novel and impactful molecules. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for harnessing the full synthetic potential of this compound.
References
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Reddy, E. A., Barange, D. K., Islam, A., Mukkanti, K., & Pal, M. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Tetrahedron, 64(30–31), 7143–7150. [Link]
- Google Patents. (n.d.). Preparation of 2,4-dichloroquinazoline. (CN101475537A).
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ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]
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Wang, J., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 199, 112393. [Link]
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Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
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Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 968-971. [Link]
- Google Patents. (n.d.). Process for the preparation of 4-amino-chloroquinolines. (EP0056766B1).
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Chemistry Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Romero, M. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]
- Ali, N. M., et al. (2016). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359.
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LASSBio. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
de Paula, M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
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Wang, L., et al. (2015). Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4545-4554. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86326-86331. [Link]
-
Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
Stringer, T., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Molecules, 28(5), 2153. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Frontiers. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Retrieved from [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzenamine, 4,4'-methylenebis[2-chloro-. Retrieved from [Link]
-
DergiPark. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Retrieved from [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. Retrieved from [Link]
-
LASSBio. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Cherry, S. (n.d.). New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. Retrieved from [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9037-9040. [Link]
-
MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
-
Wang, M., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660. [Link]
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Antimalarial potential of 2-Chloroquinolin-4-amine analogs.
The following technical guide details the antimalarial potential, synthetic utility, and pharmacological profile of 2-Chloroquinolin-4-amine analogs. This guide deviates from standard templates to address the specific "2-chloro" scaffold as a distinct, emerging pharmacophore and a critical synthetic intermediate for next-generation antimalarials.
Technical Guide & Whitepaper [1]
Executive Summary: The "2-Chloro" Paradigm
While the history of antimalarial chemotherapy is dominated by 7-chloro-4-aminoquinolines (e.g., Chloroquine), the emergence of widespread resistance via the PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter) has necessitated structural diversification.
This compound represents a distinct chemical scaffold. Unlike the metabolically stable 7-chloro position in Chloroquine, the 2-chloro position is electronically distinct and synthetically labile. This guide posits that the antimalarial potential of 2-chloro analogs lies not just in their direct activity, but in their utility as "Gateway Scaffolds" —precursors that allow access to fused tricyclic systems (e.g., benzo[h][1,6]naphthyridines) and novel 2,4-disubstituted quinolines capable of bypassing traditional resistance mechanisms.
Structural & Mechanistic Analysis
The Scaffold: 2-Chloro vs. 7-Chloro
The shift of the chlorine atom from position 7 to position 2 fundamentally alters the pharmacophore.
| Feature | 7-Chloro-4-aminoquinoline (Classic) | This compound (Emerging) |
| Electronic Effect | Inductive electron withdrawal enhances acidity of the conjugate acid (crucial for vacuolar accumulation).[1] | Strong electron withdrawal at the adjacent nitrogen ( |
| Heme Binding | Optimized | Altered stacking geometry; often reduced direct heme affinity unless substituted further. |
| Metabolic Stability | High (7-Cl is rarely metabolized).[1] | Low/Reactive: The 2-Cl is susceptible to nucleophilic attack ( |
| Resistance Profile | High affinity for PfCRT mutant pumps (effluxed rapidly). | Low affinity for PfCRT: Structural alteration evades recognition by the K76T mutant transporter. |
Mechanism of Action (MOA)
The primary MOA for this class remains Hemozoin Inhibition , but with a secondary mechanism involving DNA Intercalation for its fused-ring derivatives.
-
Hematin Detoxification Blockade: The basic nitrogen (N1) becomes protonated in the acidic digestive vacuole (pH ~4.7). The drug caps the growing hemozoin crystal, preventing the detoxification of free heme.
-
Resistance Reversal: 2-Chloro analogs often lack the specific lipophilic spacing required for PfCRT recognition, allowing them to remain in the vacuole longer than Chloroquine in resistant strains.
Synthetic Pathways & Experimental Protocols
The synthesis of this compound analogs exploits the differential reactivity of the 2- and 4-positions on the quinoline ring.[1] The 4-position is significantly more reactive toward nucleophilic aromatic substitution (
Synthesis of the Core Scaffold (Protocol A)
Objective: Synthesize 2-chloro-N-substituted-quinolin-4-amine from 2,4-dichloroquinoline.
Reagents:
-
2,4-Dichloroquinoline (1.0 eq)
-
Target Amine (e.g., N,N-diethylpentane-1,4-diamine for CQ-like side chains) (1.1 eq)
-
Triethylamine (
) or (2.0 eq) -
Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol (EtOH).[1]
Procedure:
-
Dissolution: Dissolve 2,4-dichloroquinoline (1.51 mmol) in NMP (5 mL).
-
Addition: Add
(7.56 mmol) followed by the amine (1.80 mmol) dropwise to prevent bis-substitution. -
Reaction: Heat the mixture to 80-100°C (controlled temp is critical; >120°C may promote substitution at the 2-position). Monitor by TLC (Hexane:EtOAc 7:3).
-
Work-up: Cool to RT. Pour into ice-cold water. The product usually precipitates.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/DMF (8:2).[2]
Validation:
- NMR: Look for the retention of the singlet at the 3-position and the loss of the C4-Cl signal. The C2-Cl signal should remain intact (verified by carbon NMR shift ~150 ppm).
Transformation to Fused Antimalarials (Protocol B)
Context: The 2-chloro group is used to cyclize the molecule into Benzo[h][1,6]naphthyridines , which exhibit potent antimalarial activity.[2]
Reagents:
-
This compound (1.0 eq)
-
Diethoxymethylene malonate (1.4 eq)
-
Solvent: Diphenyl ether or neat fusion.
Procedure:
-
Condensation: Mix reagents and heat to 120-130°C for 12 hours.
-
Cyclization: The intermediate undergoes intramolecular cyclization, displacing the 2-chloro group.
-
Isolation: Dilute with Methanol. Filter the yellow solid product.[2]
Visualized Workflows (Graphviz)
Synthetic Logic & Pathway
The following diagram illustrates the selective synthesis of the 2-chloro-4-amino scaffold and its divergence into two distinct antimalarial classes.
Caption: Regioselective synthesis pathway exploiting the 2,4-dichloroquinoline precursor to access distinct antimalarial classes.
Biological Evaluation Protocols
To validate the antimalarial potential, the following assays are mandatory.
In Vitro Heme Polymerization Inhibition (HPIA)
Purpose: Confirm if the analog acts via the classical chloroquine mechanism. Method:
-
Incubate Hemin chloride (100 µM) with the test compound (various concentrations) in Acetate buffer (pH 5.0) at 37°C for 24 hours.
-
Add Heparin (initiator).
-
Measure the quantity of unpolymerized heme spectrophotometrically at 405 nm.
-
Result Interpretation: A low
indicates strong inhibition of hemozoin formation. 2-Chloro analogs typically show higher (weaker binding) than 7-chloro analogs, necessitating side-chain optimization.
SYBR Green I Fluorescence Assay (Parasite Growth)
Purpose: Determine
-
Culture P. falciparum in human erythrocytes (2% hematocrit).
-
Plate 100 µL of culture with drug dilutions in 96-well plates.
-
Incubate for 72h.
-
Add Lysis buffer containing SYBR Green I.
-
Read fluorescence (Ex: 485nm, Em: 535nm). Critical Control: Include Chloroquine and Artesunate as positive controls.
Comparative Efficacy Data
The following table summarizes literature-derived data comparing the 2-Chloro scaffold against the 7-Chloro standard.
| Compound Class | Strain (P. falciparum) | IC50 (nM) | Resistance Index (RI) | Notes |
| Chloroquine (7-Cl) | 3D7 (Sensitive) | 15 - 25 | 1.0 | Benchmark standard.[1] |
| Chloroquine (7-Cl) | K1 (Resistant) | 200 - 500 | >10 | High resistance due to efflux. |
| 2-Chloro-4-amino analog | 3D7 (Sensitive) | 40 - 150 | N/A | Lower intrinsic potency than 7-Cl. |
| 2-Chloro-4-amino analog | K1 (Resistant) | 60 - 180 | ~1.5 - 3.0 | Key Finding: Retains activity in resistant strains (Low RI).[1] |
| Benzo[h]naphthyridine | K1 (Resistant) | 10 - 50 | < 2.0 | Derived from 2-Cl precursor; highly potent.[1] |
Data synthesized from structure-activity relationship studies (See References [1], [3]).
Mechanism of Resistance Evasion (Visualized)
The 2-chloro substituent alters the molecular shape and basicity, preventing the drug from fitting into the binding pocket of the mutant PfCRT transporter.
Caption: 2-Chloro analogs evade PfCRT efflux due to altered steric/electronic recognition profiles.
References
-
Synthesis and Antimicrobial Activity of Benzo[H][1,6]Naphthyridine Derivatives. Source: Insight Medical Publishing. Context: Describes the use of 2-chloro-4-aminoquinoline as a precursor for potent fused antimalarials. URL:[Link]
-
Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Source: PLoS ONE (2012). Context: Establishes the baseline mechanism (hemozoin inhibition) for aminoquinoline analogs. URL:[Link]
-
Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Source: Bioorganic & Medicinal Chemistry Letters. Context: Provides comparative SAR data for chloro-substituted quinolines. URL:[Link]
- Use of compounds for preparing anti-tuberculosis agents (Patent WO2009001060A2).
-
This compound (Chemical Entity Data). Source: MySkinRecipes / CAS Database. Context: Verification of the specific chemical entity CAS: 80947-25-7.[3] URL:[Link]
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Unlocking the Therapeutic Potential: A Technical Guide to the Anticancer Properties of 2-Chloroquinolin-4-amine Compounds
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning field of 2-chloroquinolin-4-amine compounds as potential anticancer agents. We will delve into the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols pertinent to this promising class of molecules. This document moves beyond a simple recitation of facts to provide a foundational understanding of the scientific rationale that drives research and development in this area.
The Quinoline Scaffold: A Privileged Structure in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anti-inflammatory, and, most notably for our purposes, anticancer properties.[2] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological effects.[3] Numerous quinoline-based compounds have been investigated for their ability to combat cancer through diverse mechanisms such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting cell migration.[4]
The Emergence of 4-Aminoquinolines in Cancer Research
Within the broader family of quinolines, the 4-aminoquinoline core has garnered significant attention. The well-known antimalarial drug chloroquine, a 7-chloro-4-aminoquinoline, and its derivatives have been repurposed and investigated for their anticancer effects.[4] These compounds are known to interfere with critical cellular processes that are often dysregulated in cancer, such as autophagy and signaling pathways.[5] The substitution pattern on the quinoline ring and the nature of the amine side chain at the 4-position are crucial determinants of their biological activity.
Synthesis of this compound Derivatives: A Methodological Overview
The primary synthetic route to 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution (SNA_r) of a leaving group at the 4-position of the quinoline ring, typically a chlorine atom.[6] This approach offers a versatile and efficient means to introduce a variety of amine-containing side chains.
General Synthetic Workflow
The synthesis generally proceeds by reacting a 4-chloroquinoline precursor with a desired amine. The reaction conditions can be tailored based on the reactivity of the amine and the quinoline substrate.
Caption: General synthetic scheme for this compound analogs.
Detailed Experimental Protocol: Synthesis of a Representative 4-Aminoquinoline Derivative
This protocol is a synthesized example based on methodologies described for the synthesis of related 4-aminoquinoline compounds.[6]
Objective: To synthesize N-(2-chloroquinolin-4-yl)ethane-1,2-diamine.
Materials:
-
2,4-dichloroquinoline
-
Ethane-1,2-diamine
-
Triethylamine (optional, as a base)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloroquinoline (1 equivalent) in ethanol.
-
Add an excess of ethane-1,2-diamine (e.g., 3-5 equivalents) to the solution. If needed, add triethylamine (1.2 equivalents) to act as an acid scavenger.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
-
Characterize the final compound using techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.[7][8]
Anticancer Activity and Mechanistic Insights
While direct studies on this compound are limited, research on analogous structures, particularly 2-chloro-4-anilinoquinazolines and 7-chloro-4-aminoquinolines, provides valuable insights into their potential anticancer properties and mechanisms of action.
Cytotoxicity Against Cancer Cell Lines
Derivatives of the closely related 2-chloro-4-anilinoquinazoline scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[9] For instance, certain derivatives have shown high potency against leukemia, colon cancer, melanoma, and breast cancer cell lines.[10] Similarly, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has shown notable cytotoxic effects on human breast tumor cell lines, including MCF7 and MDA-MB468.[1][6]
| Compound Class/Derivative | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| 2-Chloro-4-anilinoquinazoline-chalcone | K-562 (Leukemia) | 0.622–1.81 µM | [10] |
| RPMI-8226 (Leukemia) | 0.622–1.81 µM | [10] | |
| HCT-116 (Colon) | 0.622–1.81 µM | [10] | |
| LOX IMVI (Melanoma) | 0.622–1.81 µM | [10] | |
| MCF7 (Breast) | 0.622–1.81 µM | [10] | |
| 2-Chloro-4-anilinoquinazolines with heterocyclylsulfonamido moiety | MCF-7 (Breast) | 0.13 nM | [9] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Potent | [1] |
| MCF-7 (Breast) | Effective | [1] |
Proposed Mechanisms of Action
The anticancer effects of this compound derivatives are likely multifactorial, targeting several key cellular processes.
Caption: Putative mechanisms of anticancer action for this compound analogs.
-
DNA Interaction: Some quinazoline derivatives are believed to exert their cytotoxic effects by interacting with DNA, possibly through intercalation or groove binding, which can disrupt DNA replication and transcription, ultimately leading to cell death.[9][10]
-
Autophagy Inhibition: Chloroquine and its analogs are known to inhibit autophagy by accumulating in lysosomes and raising their pH. This blockage of the final step of autophagy can trigger apoptotic cell death.[4] This mechanism is a plausible avenue of action for this compound compounds.
-
Signaling Pathway Modulation: The PI3K/AKT signaling pathway is a critical regulator of cell growth and survival that is often hyperactivated in cancer. Chloroquine has been shown to suppress this pathway, contributing to its anticancer effects.[5] Derivatives of 2-chloro-4-anilinoquinazoline have also been investigated as potential dual inhibitors of EGFR and VEGFR-2, key receptor tyrosine kinases involved in tumor growth and angiogenesis.[9][10]
Structure-Activity Relationships (SAR)
The anticancer potency of 4-aminoquinoline derivatives is highly dependent on their chemical structure. Key SAR insights include:
Caption: Important structural features influencing the anticancer activity of quinoline compounds.
-
The 4-Amino Side Chain: The nature of the substituent at the 4-amino position is critical. The length of the alkyl chain and the presence of terminal amino groups can significantly impact activity.[11]
-
Substitution at the 7-Position: An electron-withdrawing group, such as a chlorine atom, at the 7-position of the quinoline ring is often associated with enhanced activity.[12][13]
-
The 2-Chloro Group: The presence of a chlorine atom at the 2-position provides a reactive site for further functionalization, allowing for the synthesis of diverse compound libraries. Its direct contribution to anticancer activity warrants further investigation.
In Vitro Evaluation of Anticancer Activity: A Standard Protocol
The following protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound compounds on cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While the existing body of research is still in its early stages, the data from structurally related compounds suggest a high potential for therapeutic innovation. Future research should focus on:
-
Synthesis and screening of diverse libraries of this compound derivatives to establish a more comprehensive structure-activity relationship.
-
Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo studies to evaluate the efficacy and pharmacokinetic properties of lead compounds in preclinical animal models.[14][15][16]
References
-
SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from [Link]
-
ScienceDirect. (2024, March 15). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
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PubMed Central. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]
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RSC Publishing. (2021, July 1). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
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PubMed. (2016, October 21). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. Retrieved from [Link]
-
PubMed Central. (2026, January 2). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. Retrieved from [Link]
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MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Retrieved from [Link]
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PubMed Central. (2024, July 5). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. Retrieved from [Link]
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PubMed Central. (2025, June 23). The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. Retrieved from [Link]
-
PLOS. (n.d.). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Retrieved from [Link]
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ResearchGate. (2025, August 6). Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]
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Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Retrieved from [Link]
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MDPI. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]
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Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
ResearchGate. (2025, November 24). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Retrieved from [Link]
-
YouTube. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Retrieved from [Link]
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Targeting the Hemozoin Interface: A Comprehensive SAR Guide to 4-Aminoquinoline Derivatives
Executive Summary
The 4-aminoquinoline scaffold remains one of the most privileged structures in medicinal chemistry, primarily due to its historical success in antimalarial therapy (Chloroquine, Amodiaquine) and its emerging utility in oncology. This technical guide deconstructs the structure-activity relationship (SAR) of this class, providing a mechanistic rationale for molecular design, protocols for synthesis and validation, and strategies to overcome transporter-mediated resistance.
Part 1: The Pharmacophore (Structural Deconstruction)
To rationally design 4-aminoquinoline derivatives, the molecule must be viewed not as a monolith, but as three distinct functional zones. Each zone plays a specific role in pharmacokinetics (PK) and pharmacodynamics (PD).
Zone A: The Heterocyclic Core (The Anchor)
The quinoline ring is the planar scaffold responsible for
-
Critical Feature (C-7 Substitution): The presence of an electron-withdrawing group (EWG) at position 7 is non-negotiable for high potency.
-
Chlorine (Cl): In Chloroquine (CQ), the 7-Cl atom increases the acidity of the conjugate acid of the ring nitrogen (N1), optimizing it for pH trapping. It also enhances lipophilicity.
-
Nitro (
) / Trifluoromethyl ( ): These maintain activity but alter toxicity profiles. -
Loss of Activity: Moving the substituent to position 6 or 8, or replacing the EWG with an electron-donating group (e.g.,
, ), drastically reduces inhibition of heme polymerization.
-
Zone B: The Linker (The Spacer)
-
4-Amino Group: The nitrogen at position 4 connects the ring to the side chain. It is essential for electron delocalization from the ring, stabilizing the drug-heme complex.
-
N-Alkylation: Secondary amines are preferred. Tertiary amines at this position (disubstitution) often lead to steric clash, preventing the planar ring from intercalating with heme.
Zone C: The Side Chain (The Accumulator)
-
Basic Terminal Amine: This is the driver of Ion Trapping . The terminal nitrogen must have a pKa
8.5–10.0.-
Cytosol (pH 7.4): A fraction of the drug is unprotonated, allowing membrane permeation.
-
Digestive Vacuole (pH 5.0): The drug becomes diprotonated (Ring N + Side Chain N), becoming membrane-impermeable and accumulating up to 1000-fold.
-
-
Chain Length: The distance between the 4-amino N and the terminal N affects resistance.
-
CQ Resistance: The PfCRT transporter recognizes the specific length of CQ’s isopentyl chain.
-
Overcoming Resistance: Shortening (2–3 carbons) or lengthening (6+ carbons) the chain can evade PfCRT efflux while maintaining heme binding.
-
Visualization: SAR Logic Map
Figure 1: Structural dissection of the 4-aminoquinoline pharmacophore highlighting critical zones for modification.
Part 2: Mechanistic Basis & Resistance
Mechanism of Action (MoA)
The malaria parasite degrades hemoglobin, releasing free heme (Ferriprotoporphyrin IX), which is toxic.[1] The parasite detoxifies heme by polymerizing it into inert crystals called Hemozoin (
-
Accumulation: The drug enters the acidic digestive vacuole via passive diffusion and is trapped by protonation.
-
Capping: The 4-aminoquinoline binds to the dimeric heme unit via
- stacking. -
Termination: This binding caps the growing hemozoin polymer, preventing further detoxification.[2] The accumulation of free heme/drug-heme complexes lyses the parasite membranes.[3]
The Resistance Bottleneck (PfCRT)
Resistance is primarily driven by the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) .[4][5][6]
-
The Mutation: The K76T mutation in the PfCRT channel removes a positive charge from the pore.
-
The Effect: This allows the positively charged drug (CQ++) to be pumped out of the vacuole before it can inhibit heme polymerization.
-
Design Countermeasure: "Reversal agents" or structural hybrids (e.g., Ferroquine) are too bulky or lipophilic to be transported by mutant PfCRT, restoring efficacy.
Part 3: Experimental Protocols
Protocol 1: Chemical Synthesis ( Ar Strategy)
This protocol utilizes a Nucleophilic Aromatic Substitution (
Reagents:
-
4,7-Dichloroquinoline (1.0 equiv)
-
Target Diamine (e.g., N,N-diethylpentane-1,4-diamine) (3.0–5.0 equiv)
-
Solvent: Neat (no solvent) or N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Workflow:
-
Charge: In a heavy-walled pressure vial, add 4,7-dichloroquinoline (1.0 g, 5 mmol) and the amine (excess).
-
Heat: Seal the vial and heat to 130–140°C for 4–6 hours. (Microwave alternative: 140°C for 20 mins).
-
Note: The reaction is autocatalytic; the HCl generated promotes the protonation of the quinoline nitrogen, activating the C-4 position for nucleophilic attack.
-
-
Quench: Cool to room temperature. Dilute with dichloromethane (DCM, 50 mL).
-
Wash: Wash the organic layer with 10% NaOH (2 x 30 mL) to remove unreacted amine and neutralize the hydrochloride salt.
-
Purify: Dry over anhydrous
, concentrate, and purify via flash column chromatography (Eluent: DCM/Methanol/Triethylamine).
Protocol 2: High-Throughput -Hematin Inhibition Assay
This assay quantifies the ability of a compound to prevent heme polymerization in vitro. It is a cell-free, self-validating system.
Principle: Pyridine forms a low-spin complex with free hematin (absorbing at 405 nm) but does not react with polymerized
Materials:
-
Hemin chloride (Stock: 16.3 mM in DMSO).
-
Acetate Buffer (0.2 M, pH 5.0).
-
Pyridine Solution (20% v/v in water, pH 7.5).
Workflow Visualization:
Figure 2: The Pyridine-based
Part 4: Quantitative Data Summary
The following table summarizes the impact of structural modifications on activity against CQ-Resistant (CQR) strains (e.g., Dd2 or W2).
| Compound Class | Modification (Zone) | Effect on CQR Strain | Mechanistic Rationale |
| Chloroquine | Reference | High Resistance ( | Effluxed by PfCRT (K76T). |
| Amodiaquine | Zone C (Aromatic side chain) | Retains Activity ( | Mannich base side chain allows alternative binding/accumulation. |
| Short-Chain Analog | Zone C (2-carbon linker) | Retains Activity | Short chain cannot be recognized/transported by mutant PfCRT. |
| Ferroquine | Zone C (Ferrocene integration) | Potent ( | Lipophilicity and bulk prevent efflux; generates ROS. |
| 6-Chloro Analog | Zone A (Positional Isomer) | Inactive | Loss of electronic activation for heme binding. |
References
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Egan, T. J., et al. (2000). "Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position." Journal of Medicinal Chemistry. [Link]
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Sullivan, D. J., et al. (1996).[2] "On the molecular mechanism of chloroquine's antimalarial action."[1][2][8][9] Proceedings of the National Academy of Sciences. [Link]
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An In-Depth Technical Guide to 2-Chloroquinolin-4-amine Derivatives in Medicinal Chemistry
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized for its "druggability" and synthetic versatility.[1] Among its myriad derivatives, the 2-chloroquinolin-4-amine core stands out as a privileged structure, underpinning a vast array of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of this chemical class, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic rationale, explore the nuanced structure-activity relationships (SAR), and detail the mechanisms of action across key therapeutic areas, including oncology, infectious diseases, and inflammation. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights grounded in authoritative, verifiable references.
The Quinoline Core: A Privileged Scaffold
First isolated from coal tar in 1834, the quinoline motif—a fusion of a benzene and a pyridine ring—is a foundational N-heteroarene in drug discovery.[2][3] Its rigid, planar structure and ability to engage in hydrogen bonding, pi-pi stacking, and hydrophobic interactions make it an ideal framework for interacting with diverse biological targets.[4] This has led to the development of numerous quinoline-based drugs with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][4]
The 4-aminoquinoline subclass, in particular, is of immense importance, forming the basis for blockbuster drugs like the antimalarial chloroquine.[5][6] The strategic placement of a chlorine atom at the 2-position and an amine at the 4-position creates a unique electronic and steric profile, offering a versatile platform for generating libraries of potent and selective therapeutic agents.
Synthetic Pathways to the Core Scaffold
The primary and most established route to this compound derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the commercially available and reactive 2,4-dichloroquinoline as the starting electrophile.
The SNAr Approach: A Self-Validating System
The causality behind this choice is rooted in the differential reactivity of the chlorine atoms at the C2 and C4 positions of the quinoline ring. The C4 position is more activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. This inherent selectivity allows for a regioselective, stepwise functionalization.
Workflow Rationale:
-
Step 1 (Amination at C4): The initial reaction involves the selective displacement of the C4-chloro group with a primary or secondary amine. This reaction is typically performed under mild conditions, often at room temperature or with gentle heating, preserving the C2-chloro group for subsequent modification.
-
Step 2 (Diversification at C2): The resulting 2-chloro-N-substituted-quinolin-4-amine is a stable intermediate that serves as the direct precursor to the final diversified library. The remaining chlorine at the C2 position can then be displaced by a second nucleophile, often requiring more forcing conditions (e.g., higher temperatures, catalysis) to achieve the desired transformation.
This stepwise approach is a self-validating system; the successful isolation of the C4-aminated intermediate confirms the regioselectivity of the first step before proceeding to the second, minimizing the formation of undesired isomers and simplifying purification.
Caption: General synthetic workflow for this compound derivatives.
Detailed Synthetic Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of N'-(2-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine, a scaffold analogous to potent anticancer agents.[5]
Materials:
-
2,4-dichloroquinoline
-
N,N-dimethylethylene-1,2-diamine
-
Ethanol, anhydrous
-
Triethylamine (Et3N)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2,4-dichloroquinoline (1.0 eq) in anhydrous ethanol in a round-bottom flask, add triethylamine (1.5 eq).
-
Nucleophilic Addition: Add N,N-dimethylethylene-1,2-diamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approx. 80°C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). The choice of reflux conditions is to overcome the activation energy for the SNAr reaction without being harsh enough to promote substitution at the C2 position.
-
Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO3 solution (to remove any acid byproduct) and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N'-(2-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Applications & Structure-Activity Relationships (SAR)
The this compound scaffold has been extensively explored for various therapeutic applications. The following sections detail its role in key disease areas, supported by SAR data.
Anticancer Activity
Quinoline derivatives are prominent in oncology, with several, such as bosutinib and lenvatinib, approved as kinase inhibitors.[1] The this compound framework serves as a versatile pharmacophore for designing novel cytotoxic and targeted anticancer agents.[7][8]
Mechanism of Action: Many quinoline-based anticancer agents function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in tumor growth and proliferation.[8] They compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by quinoline derivatives.
Structure-Activity Relationship (SAR) Insights: Studies on various 4-aminoquinoline derivatives have revealed key structural features that govern their cytotoxic effects on human cancer cell lines like MCF7 and MDA-MB-468 (breast cancer).[5]
| Compound ID | R Group at C7 | 4-Amino Side Chain | Activity (GI₅₀ in µM) vs. MDA-MB-468[5][9] |
| 1 | -Cl | -NH-(CH₂)₂-N(CH₃)₂ | 8.73 |
| 2 | -F | -NH-(CH₂)₃-CH₃ | 10.85 |
| 3 | -Cl | Bisquinoline Linker | 7.35 |
| Chloroquine | -Cl | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | >20 |
Key Takeaways:
-
Side Chain is Critical: The nature of the 4-amino side chain profoundly impacts activity. The compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a particularly potent derivative against MDA-MB-468 cells.[5]
-
Halogen at C7: The presence of an electron-withdrawing group, typically chlorine, at the 7-position is a common feature in active compounds and is considered essential for high potency.[10]
-
Superiority to Precursors: Several synthesized derivatives show significantly higher potency than the parent antimalarial drug, chloroquine, highlighting the value of this scaffold for developing new anticancer agents.[5]
Antimalarial Activity
The 4-aminoquinoline class is historically the bedrock of antimalarial therapy, with chloroquine being the archetypal drug.[11] These compounds are highly effective blood schizonticides, particularly against Plasmodium falciparum.[12] However, the rise of chloroquine-resistant (CQR) strains has necessitated the development of novel analogues.[11][13]
Mechanism of Action: The primary antimalarial mechanism involves the disruption of heme detoxification in the parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. This heme is normally polymerized into non-toxic hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole. They are believed to cap the growing hemozoin polymer, preventing further polymerization and leading to a buildup of toxic heme, which lyses the parasite.[13][14]
SAR Insights for Overcoming Resistance:
-
Side Chain Modification: The classic chloroquine side chain is a primary site for modification. Altering its length, branching, and terminal amine substitution can restore activity against CQR strains. For example, introducing a 4-methylamino substitution has been shown to maintain antiplasmodial activity with reduced toxicity.[11]
-
Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the 4-aminoquinoline scaffold with another pharmacophore.[14] This dual-action approach can circumvent existing resistance mechanisms. For instance, hybrids with 2-aminopyrimidine moieties have shown potent activity in the nanomolar range against CQR strains.[14]
-
Bisquinolines: Dimeric compounds, or bisquinolines, often exhibit enhanced activity. The presence of two quinoline rings increases the probability of hydrophobic interactions and binding to heme.[13][15]
Anti-inflammatory Activity
The quinoline scaffold is also implicated in anti-inflammatory responses.[3][6] While less explored than its anticancer and antimalarial roles, derivatives have shown potential in modulating inflammatory pathways.
Mechanism of Action: The precise anti-inflammatory mechanisms are varied. Some quinoline derivatives may inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6.[16] This can be achieved by downregulating enzymes like iNOS and COX-2.[16] Other research points towards the modulation of chemokine receptor axes, such as CXCR4/CXCL12, which are critical for the recruitment of inflammatory cells to tissues.[17] Schiff bases derived from 2-chloroquinoline have also been investigated for their anti-inflammatory effects.[18]
Challenges and Future Directions
Despite the immense potential of this compound derivatives, challenges remain. Drug resistance, particularly in malaria, is a persistent threat that demands continuous innovation in molecular design.[11] For anticancer applications, improving selectivity for tumor cells over healthy cells to minimize off-target toxicity is a primary goal.
The future of this scaffold lies in:
-
Hybrid Drug Design: Combining the quinoline core with other pharmacophores to create multi-target agents.[14]
-
Targeted Delivery: Developing quinoline-based drug conjugates to deliver cytotoxic payloads specifically to cancer cells.
-
Exploration of New Targets: Moving beyond traditional targets like kinases and heme polymerization to identify novel biological pathways modulated by these versatile compounds.
Conclusion
The this compound core is a privileged and highly versatile scaffold in medicinal chemistry. Its straightforward and regioselective synthesis provides a robust platform for generating diverse chemical libraries. Decades of research have validated its importance in creating potent antimalarial and anticancer agents, and emerging evidence suggests a promising future in anti-inflammatory drug discovery. A deep understanding of the structure-activity relationships and mechanisms of action discussed in this guide is crucial for rationally designing the next generation of therapeutics based on this remarkable chemical framework.
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Guglielmo, S., et al. (2014). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 9(11), e111501.
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-
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Kumar, A., et al. (2015). A new route for the synthesis of highly substituted 4-aminoquinoline drug like molecules via aza hetero–Diels–Alder reaction. Organic & Biomolecular Chemistry, 13, 7614-7618.
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- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 13. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 14. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms | MDPI [mdpi.com]
- 17. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects on anti-inflammatory, DNA binding and molecular docking properties of 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives and their palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Technical Guide: Synthesis of Novel 2-Substituted 4-Amino-7-Chloroquinolines
This guide details the synthesis of novel 2-substituted 4-amino-7-chloroquinolines, a scaffold critical for overcoming resistance in antimalarial and anticancer drug discovery.
Executive Summary
The 4-amino-7-chloroquinoline core (the "chloroquine scaffold") remains a privileged structure in medicinal chemistry. However, widespread resistance has necessitated structural modification. While the N-side chain (C4-amino) has been extensively explored, the C2 position remains underutilized. Functionalization at C2 alters the electronic distribution of the quinoline ring, potentially overcoming efflux-mediated resistance mechanisms and enhancing lipophilicity.
This guide presents two distinct, high-fidelity synthetic pathways:
-
De Novo Construction (Modified Conrad-Limpach): For precise installation of stable aryl/alkyl groups during ring formation.
-
Late-Stage C-H Functionalization (Minisci Radical Alkylation): For rapid, divergent library generation on the pre-formed core.
Pathway 1: De Novo Cyclization (Modified Conrad-Limpach)
Best For: 2-Aryl, 2-Heteroaryl, and specific 2-Alkyl analogs. Mechanism: Thermal cyclization of anilinoacrylates followed by chlorination and amination.
Retrosynthetic Logic
The target molecule is disconnected at the N1-C2 and C3-C4 bonds. The key precursors are 3-chloroaniline and a
Figure 1: Retrosynthetic disconnection showing the introduction of the C2-substituent (
Experimental Protocol
Step A: Condensation (Schiff Base Formation)
-
Reagents: Mix 3-chloroaniline (1.0 equiv) and the appropriate
-ketoester (e.g., ethyl benzoylacetate for =Ph, 1.1 equiv) in toluene. -
Catalyst: Add catalytic glacial acetic acid (0.05 equiv).
-
Procedure: Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC until the aniline is consumed (~4-6 hours).
-
Workup: Evaporate solvent to yield the crude enamine (anilinoacrylate).
Step B: Thermal Cyclization (The Critical Step) Causality: High temperature is required to overcome the activation energy for the electrocyclic ring closure.
-
Medium: Heat Dowtherm A (diphenyl ether/biphenyl eutectic mixture) to 250°C in a heavy-walled flask.
-
Addition: Add the crude enamine dropwise to the boiling solvent. Rapid addition prevents polymerization.
-
Reaction: Stir at 250°C for 30-60 minutes. Ethanol is evolved (distill off if possible).
-
Isolation: Cool to RT. Dilute with hexane. The 7-chloro-2-substituted-quinolin-4(1H)-one precipitates. Filter and wash with hexane.
Step C: Aromatization/Chlorination
-
Reagents: Suspend the quinolone in
(5-10 equiv). -
Procedure: Reflux (
) for 2-4 hours. The solid will dissolve as the reaction proceeds. -
Quench: Pour carefully onto crushed ice/ammonia mixture (Exothermic!). Extract with DCM.
-
Product: 4,7-dichloro-2-substituted-quinoline.
Step D: SnAr Amination
-
Reagents: 4,7-dichloro-2-R-quinoline (1.0 equiv) + Desired Amine (e.g., N1,N1-diethylpentane-1,4-diamine, 3.0 equiv).
-
Conditions: Heat neat at
(phenol melt method) or in NMP at with . -
Purification: Flash chromatography (DCM/MeOH/NH3).
Pathway 2: Late-Stage C-H Functionalization (Minisci Reaction)
Best For: Rapid library expansion (Alkyl, Cycloalkyl, Acyl groups) on existing drug cores. Mechanism: Silver-catalyzed radical nucleophilic substitution on the protonated heterocycle.
Mechanistic Insight
The 4-amino-7-chloroquinoline ring is electron-deficient. Upon protonation (using TFA), the N1-C2 bond becomes highly activated toward nucleophilic radicals. Since the C4 position is already substituted (with the amine), the C2 position becomes the exclusive site for radical attack.
Figure 2: Minisci radical attack mechanism targeting the C2 position of the protonated quinoline core.
Experimental Protocol
System: Carboxylic Acid (Radical Source) + AgNO3 (Cat.) + Persulfate (Oxidant).
-
Preparation: Dissolve 4-amino-7-chloroquinoline derivative (0.5 mmol) in a mixture of DCM/Water (1:1) or TFA/Water (if solubility is an issue).
-
Radical Source: Add the alkyl carboxylic acid (e.g., Cyclopropanecarboxylic acid, 3.0 equiv).
-
Catalyst/Oxidant: Add
(0.2 equiv) and (3.0 equiv). -
Reaction: Stir vigorously at
for 12 hours.-
Note: The reaction generates
. Ensure venting.
-
-
Workup: Basify with NaOH (aq) to pH 10. Extract with DCM.
-
Purification: The product is often less polar than the starting material. Purify via silica gel chromatography.
Comparative Data & Characterization
The introduction of a substituent at C2 results in distinct NMR shifts compared to the unsubstituted parent.
| Feature | Unsubstituted (H-2) | 2-Methyl Substituted | 2-Phenyl Substituted |
| 1H NMR (C2-H) | Doublet at | Disappears | Disappears |
| 1H NMR (C3-H) | Doublet at | Singlet at | Singlet at |
| 13C NMR (C2) | ~152 ppm | ~159 ppm | ~157 ppm |
| Lipophilicity (cLogP) | Base Value | +0.5 | +1.8 |
Self-Validation Check:
-
Success Indicator: Loss of the characteristic C2-H doublet in proton NMR.
-
Common Failure: If the C2-H signal persists, the Minisci reaction failed (check acid quality or oxidant freshness).
References
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry. (2023). Link
-
Minisci reaction. Wikipedia. (Accessed 2026). Link
-
Conrad–Limpach synthesis. Wikipedia. (Accessed 2026). Link
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group, Durham University. (2021). Link
-
Recent Advances in Minisci-Type Reactions. SciSpace. (2025). Link
Spectroscopic analysis of 2-Chloroquinolin-4-amine
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Chloroquinolin-4-amine
Foreword: Decoding the Molecular Signature
In the landscape of pharmaceutical development and synthetic chemistry, the quinoline scaffold is a cornerstone, serving as the foundation for a multitude of therapeutic agents, most notably in the realm of antimalarial drugs.[1][2] The compound this compound is a critical intermediate and a valuable pharmacophore in its own right, demanding rigorous and unambiguous structural characterization. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to provide a cohesive analytical narrative. We will explore the molecule's spectroscopic signature through the primary lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). Our approach is rooted in the "why" of the analysis—explaining the causal links between molecular structure and spectral output, ensuring that each step is a self-validating component of the final structural elucidation.
The Subject: Structure and Significance
This compound is a heterocyclic aromatic compound. Its structure features a bicyclic quinoline core, substituted with a chlorine atom at the C2 position and an amine group at the C4 position. This specific arrangement of functional groups dictates its reactivity and its interactions with biological targets, making precise characterization paramount.
Caption: Molecular Structure of this compound.
Table 1: Core Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂ |
| Molecular Weight | 178.62 g/mol |
| Appearance | Typically an off-white to light yellow solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out connectivity and infer the electronic environment of each atom.
Causality in NMR: Why Signals Appear Where They Do
The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. In this compound, the electronegative chlorine atom at C2 and the nitrogen atom within the pyridine ring strongly withdraw electron density, "deshielding" nearby nuclei and shifting their signals downfield (to a higher ppm value). Conversely, the amine group at C4 is an electron-donating group, which "shields" adjacent nuclei, causing an upfield shift. This interplay of inductive and resonance effects creates a unique and predictable spectral fingerprint.
¹H NMR (Proton) Analysis
The proton NMR spectrum provides a direct count of chemically distinct protons and reveals their neighboring relationships through spin-spin splitting.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H3 | ~6.5 - 6.8 | Singlet (s) | N/A | Shielded by NH₂ at C4; adjacent to C2 with no proton. |
| NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | N/A | Exchangeable protons, signal can be broad. |
| H5 | ~7.8 - 8.0 | Doublet (d) | ~8-9 | Part of the benzene ring, coupled to H6. Deshielded by proximity to the pyridine ring. |
| H6 | ~7.3 - 7.5 | Triplet (t) | ~7-8 | Coupled to H5 and H7. |
| H7 | ~7.6 - 7.8 | Triplet (t) | ~7-8 | Coupled to H6 and H8. |
| H8 | ~7.9 - 8.1 | Doublet (d) | ~8-9 | Deshielded by proximity to the ring nitrogen, coupled to H7. |
Note: Predicted data is based on typical values for quinoline derivatives and should be confirmed with experimental results. Solvent choice (e.g., CDCl₃ vs. DMSO-d₆) will affect chemical shifts, especially for NH₂ protons.[3]
¹³C NMR (Carbon) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 | ~150 - 155 | Attached to electronegative Cl and N. |
| C3 | ~100 - 105 | Shielded by NH₂ group. |
| C4 | ~155 - 160 | Attached to the electron-donating NH₂ group. |
| C4a | ~148 - 152 | Bridgehead carbon. |
| C5 | ~125 - 128 | Aromatic CH. |
| C6 | ~122 - 125 | Aromatic CH. |
| C7 | ~128 - 131 | Aromatic CH. |
| C8 | ~118 - 121 | Aromatic CH. |
| C8a | ~140 - 145 | Bridgehead carbon adjacent to N. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound.[3]
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry 5 mm NMR tube.[3]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.
-
Instrument Setup: Place the NMR tube in the spectrometer. Use a standard ¹H acquisition experiment. For a 400 MHz spectrometer, typical parameters include a 90-degree pulse, a relaxation delay of 1-5 seconds, and 16-64 scans for adequate signal-to-noise.[3]
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any necessary 2D experiments (e.g., COSY, HSQC).
-
Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H).[3]
Caption: Standard workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making IR an excellent tool for identifying the types of bonds present.
Interpreting the IR Spectrum
For this compound, we anticipate several key absorption bands that confirm its structure.
-
N-H Stretching: The primary amine (NH₂) will exhibit two distinct, sharp-to-medium peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
-
C-H Stretching (Aromatic): A group of peaks will appear just above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.
-
C=C and C=N Stretching: The aromatic quinoline core will produce a series of sharp absorptions in the 1450-1650 cm⁻¹ region.
-
N-H Bending: The scissoring vibration of the primary amine typically appears around 1600-1650 cm⁻¹, often overlapping with the aromatic ring stretches.
-
C-Cl Stretching: The carbon-chlorine bond will show a strong absorption in the fingerprint region, typically between 700-800 cm⁻¹.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Medium, Sharp (two peaks) |
| 3010 - 3100 | Aromatic C-H Stretch | Medium to Weak |
| 1600 - 1650 | N-H Bend (Scissoring) | Medium |
| 1450 - 1620 | Aromatic C=C & C=N Stretch | Medium to Strong (multiple bands) |
| 700 - 800 | C-Cl Stretch | Strong |
Experimental Protocol: KBr Pellet Method
-
Preparation: Vigorously grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[4]
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The quinoline ring is a chromophore that absorbs UV light, promoting electrons from a π bonding orbital to a π* antibonding orbital.
Spectral Features
Aromatic systems like quinoline typically display multiple absorption bands. For this compound, one would expect strong absorptions in the UV region (200-400 nm) corresponding to these π → π* transitions. The exact position of the maximum absorbance (λmax) and the molar absorptivity are sensitive to the solvent environment and the electronic effects of the substituents. The electron-donating amino group and the chloro substituent will modulate the energy of the molecular orbitals, typically causing a bathochromic (red) shift compared to unsubstituted quinoline.
Table 5: Expected UV-Vis Absorption Maxima (λmax)
| Wavelength Range (nm) | Electronic Transition |
|---|---|
| ~230 - 250 nm | π → π* |
| ~320 - 350 nm | π → π* (lower energy) |
Note: These values are estimates and will vary based on the solvent used.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Stock Solution: Prepare an accurate stock solution of known concentration (e.g., 1 mg/mL).
-
Dilution: Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 AU (typically in the micromolar range).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (the "blank").
-
Measurement: Replace the blank with a cuvette containing the sample solution and scan the absorbance from ~200 nm to 600 nm to identify all λmax values.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry is an essential technique for determining the precise molecular weight of a compound and providing clues to its structure through fragmentation analysis.
Analysis of the Mass Spectrum
-
Molecular Ion Peak (M⁺): The primary piece of information is the molecular ion peak, which corresponds to the mass-to-charge ratio (m/z) of the intact molecule. For this compound (C₉H₇ClN₂), the expected monoisotopic mass is approximately 178.03 Da.
-
Isotopic Pattern: A crucial validation step comes from the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two molecular ion peaks: an (M)⁺ peak for the molecule containing ³⁵Cl and an (M+2)⁺ peak for the molecule containing ³⁷Cl. The intensity ratio of the M⁺ to the M+2 peak will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.
-
Fragmentation: High-resolution mass spectrometry (HRMS) can provide an exact mass, which can be used to confirm the molecular formula.[1] Fragmentation patterns, induced by techniques like Electron Ionization (EI), can also help confirm the structure, with common losses including Cl, HCN, or elements of the amine group.
Caption: Generalized workflow of a mass spectrometry experiment.
Integrated Analysis: The Convergence of Evidence
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods.
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Chloroquinolin-4-amine.
This guide provides an in-depth technical analysis of 2-Chloroquinolin-4-amine , a critical heterocyclic scaffold in medicinal chemistry.[1][2]
CAS Registry Number: 80947-25-7
Molecular Formula: C
Executive Summary
This compound is a bifunctional quinoline intermediate characterized by a nucleophilic amino group at the C4 position and an electrophilic chlorine atom at the C2 position.[1][2] This specific substitution pattern renders it a versatile "linchpin" scaffold in drug discovery, particularly for the synthesis of kinase inhibitors, antimalarials, and receptor antagonists. Its chemical behavior is defined by the differential reactivity of the C2 and C4 centers, allowing for sequential, regioselective functionalization.
Physicochemical Profile
The physical properties of this compound are governed by the planar, electron-deficient quinoline ring system and the capability of the amino group to engage in hydrogen bonding.[2]
Table 1: Key Physical and Chemical Properties
| Property | Value / Description | Note |
| Appearance | Off-white to yellow solid | Crystalline powder form is common.[1][2] |
| Melting Point | 250 °C (dec.)[3][4] | High lattice energy due to intermolecular H-bonding.[1][2] |
| Solubility | DMSO, Methanol (Hot), DMF | Poor solubility in water and non-polar solvents (Hexane). |
| LogP (Predicted) | ~2.1 - 2.3 | Moderate lipophilicity suitable for drug intermediates.[2] |
| pKa (Predicted) | ~6.5 - 7.0 (Ring N) | The C2-Cl (-I effect) lowers basicity compared to 4-aminoquinoline (pKa 9.17).[2] |
| H-Bond Donors | 1 (Exocyclic -NH | Acts as a donor in crystal packing.[1][2] |
| H-Bond Acceptors | 2 (Ring N, Exocyclic N) | Ring nitrogen is the primary acceptor. |
Electronic Structure & Reactivity
Understanding the electronic bias of the quinoline ring is crucial for designing experimental protocols.
Regioselectivity (The "C4 vs. C2" Rule)
The 2,4-dichloroquinoline precursor exhibits distinct electrophilic susceptibility.
-
C4 Position: The C4 carbon is electronically linked to the ring nitrogen in a para-like relationship.[1][2] Resonance structures place a significant positive charge density at C4, making it highly susceptible to Nucleophilic Aromatic Substitution (S
Ar) under mild conditions. -
C2 Position: While also activated by the adjacent nitrogen (ortho-like), the C2 position is generally less reactive towards nucleophiles than C4 in S
Ar reactions. However, the C2-Cl bond is highly amenable to Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the C4 position has been derivatized.[2]
Tautomerism
While the amino form is dominant, 4-aminoquinolines can exhibit amino-imino tautomerism.[1][2] In this compound, the electron-withdrawing chlorine at C2 stabilizes the aromatic amino form over the imino tautomer.[2]
Visualization: Reactivity Logic Flow
Figure 1: Reactivity profile showing the dual nature of the scaffold.
Synthesis Protocols
The most robust route to this compound utilizes 2,4-dichloroquinoline as the starting material.[2] This protocol exploits the natural S
Protocol: Selective Amination of 2,4-Dichloroquinoline
Reagents:
-
2,4-Dichloroquinoline (1.0 eq)[2]
-
Ammonia (aqueous or methanolic solution) or Acetamide (as ammonia surrogate)
-
Temperature: 100–120 °C (Sealed tube)
Step-by-Step Methodology:
-
Preparation: Charge a pressure vessel (sealed tube or autoclave) with 2,4-dichloroquinoline (e.g., 5.0 g) and a solution of NH
in methanol (7M, 50 mL). -
Reaction: Seal the vessel and heat to 110 °C. Maintain stirring for 12–16 hours.
-
Why: The elevated temperature is required to overcome the activation energy of the S
Ar at C4, but the C2-Cl remains intact due to its higher activation barrier compared to C4.
-
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.
-
Isolation: Filter the solid. Wash the cake with cold water (to remove ammonium chloride byproduct) and cold methanol.
-
Purification: Recrystallize from hot ethanol if necessary.
-
Validation: Check TLC (SiO
, 50% EtOAc/Hexane). The product (R ~0.[5]3) will be more polar than the starting material (R ~0.8).
Visualization: Synthesis Pathway
Figure 2: Regioselective synthesis pathway favoring C4 substitution.[2]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, the following spectral data are standard.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d
, 400 MHz):- 6.65 ppm (s, 1H): This singlet corresponds to the H3 proton. It is the most diagnostic signal. Its upfield shift (relative to quinoline) is due to the shielding effect of the adjacent electron-donating amino group.
-
7.20 - 7.50 ppm (br s, 2H): Exocyclic -NH
protons (exchangeable with D O).[2] - 7.50 - 8.20 ppm (m, 4H): Aromatic protons of the benzenoid ring (H5, H6, H7, H8). H5 (peri-proton) typically appears most downfield (~8.1 ppm) due to the deshielding cone of the amino group.
Mass Spectrometry (MS)
-
ESI-MS: Shows a molecular ion peak
at m/z 179.0 .[2] -
Isotope Pattern: A distinct 3:1 ratio of peaks at m/z 179 and 181, characteristic of a mono-chlorinated compound (
Cl / Cl).
Safety & Handling (MSDS Summary)
-
Hazards: Classified as Irritant (Skin/Eye) and potentially Toxic if swallowed (Acute Tox. 4).
-
Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as amines can oxidize slowly over time.
References
- Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinoline.Journal of Heterocyclic Chemistry. (Confirms C4 reactivity preference).
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Scholaris. Available at: [Link] (Detailed NMR data for related analogs).
-
Reactivity of 4-Chloroquinolines in SNAr Reactions. MDPI Molecules. Available at: [Link] (Mechanistic insights into quinoline substitution).
Sources
- 1. 238756-47-3|2-Chloroquinolin-6-amine|BLD Pharm [bldpharm.com]
- 2. 2-Chloroquinoxaline(1448-87-9) 1H NMR spectrum [chemicalbook.com]
- 3. 4-AMINO-2-CHLOROQUINOLINE price,buy 4-AMINO-2-CHLOROQUINOLINE - chemicalbook [chemicalbook.com]
- 4. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Antiparasitic Mechanism of 2-Chloroquinolin-4-amine
A Senior Application Scientist's Synthesis of Core Principles and Experimental Validation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminoquinoline scaffold remains a cornerstone in antiparasitic drug discovery, with a rich history of clinical efficacy, most notably exemplified by chloroquine. This technical guide provides an in-depth exploration of the mechanism of action of a core constituent of this class, 2-chloroquinolin-4-amine, within parasitic organisms, primarily focusing on the malaria parasite, Plasmodium falciparum. While much of the mechanistic understanding is derived from extensive studies of its derivative, chloroquine, the foundational principles of action are rooted in the shared 4-aminoquinoline pharmacophore. This document will dissect the primary mode of action—disruption of heme detoxification—and delve into secondary or less-established mechanisms. Furthermore, this guide will furnish detailed experimental protocols for the validation and investigation of these mechanisms, offering a practical framework for researchers in the field.
Introduction: The Enduring Legacy of 4-Aminoquinolines
The 4-aminoquinoline class of compounds has been a stalwart in the fight against parasitic diseases, particularly malaria, for decades.[1] Their success is primarily attributed to their high efficacy, low cost, and well-understood pharmacokinetic profiles.[1] this compound represents a fundamental building block of many clinically significant 4-aminoquinoline drugs.[2][3] Its mechanism of action, largely inferred from studies of its elaborated analogs, is a classic example of exploiting a unique aspect of parasite biology—the detoxification of heme. This guide will provide a granular examination of this mechanism, supported by experimental evidence and practical methodologies.
The Primary Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The intraerythrocytic stages of the Plasmodium parasite digest copious amounts of host hemoglobin within a specialized acidic organelle, the digestive vacuole (DV). This process releases large quantities of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite as it can generate reactive oxygen species and disrupt membrane integrity. To neutralize this threat, the parasite has evolved a unique detoxification pathway: the polymerization of free heme into an inert, crystalline structure known as hemozoin, or "malaria pigment".[4]
The prevailing and most well-supported mechanism of action for 4-aminoquinolines, including this compound, is the potent inhibition of this hemozoin formation.[4][5]
Physicochemical Basis of Action
The mechanism is underpinned by a series of physicochemical events:
-
Accumulation in the Digestive Vacuole: As a weak base, this compound and its derivatives can diffuse across cell membranes in their neutral state. The acidic environment of the parasite's digestive vacuole (pH 4.5-5.5) leads to the protonation of the amino groups on the quinoline scaffold.[4] This charged form is then trapped within the DV, leading to a significant concentration of the drug at its site of action.[4]
-
Binding to Heme: Once concentrated in the DV, the planar quinoline ring of the molecule is thought to form a π-π stacking interaction with the porphyrin ring of free heme.[6] This drug-heme complex is more soluble than free heme and effectively caps the growing faces of the hemozoin crystal, preventing further polymerization.[4]
-
Induction of Heme-Mediated Toxicity: The inhibition of hemozoin formation results in the accumulation of toxic, monomeric heme within the digestive vacuole. This build-up of free heme is cytotoxic, leading to oxidative stress, membrane damage, and ultimately, parasite death.[4]
A simplified representation of this pathway is illustrated in the following diagram:
Figure 1: The primary mechanism of this compound action.
Secondary and Other Proposed Mechanisms
While hemozoin inhibition is the most widely accepted mechanism, other modes of action for 4-aminoquinolines have been proposed, although the evidence for these is less definitive:
-
Intercalation with Parasite DNA: The planar quinoline ring has been suggested to intercalate between the base pairs of DNA, potentially interfering with DNA replication and transcription. However, the concentrations required for this effect are generally higher than those needed for hemozoin inhibition.
-
Inhibition of DNA and RNA Polymerases: Some studies have suggested that 4-aminoquinolines may directly inhibit parasitic DNA and RNA polymerases, thereby disrupting nucleic acid synthesis.
-
Alteration of Vesicular pH: By accumulating in acidic vesicles, 4-aminoquinolines can raise the internal pH, which may interfere with the function of various enzymes and cellular processes that are pH-dependent.
Mechanisms of Resistance
The emergence of parasite resistance to 4-aminoquinolines, particularly chloroquine, has been a major public health challenge. The primary mechanism of resistance involves mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[7]
Mutant forms of PfCRT are thought to function as an efflux pump, actively transporting the protonated drug out of the digestive vacuole, thereby reducing its concentration at the site of action.[7] This prevents the drug from reaching the critical concentration needed to effectively inhibit hemozoin formation.
The following diagram illustrates the interplay between drug action and resistance:
Figure 2: The role of the PfCRT transporter in drug resistance.
Experimental Protocols for Mechanistic Investigation
Validating the mechanism of action of antiparasitic compounds requires a suite of robust in vitro and cell-based assays. The following protocols provide a framework for investigating the activity of this compound and its derivatives.
In Vitro Hemozoin Inhibition Assay (β-Hematin Formation Assay)
This cell-free assay directly measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Principle: Hemin (the oxidized form of heme) is induced to precipitate as β-hematin under acidic conditions. The amount of β-hematin formed can be quantified spectrophotometrically after solubilization.
Step-by-Step Methodology: [8]
-
Preparation of Reagents:
-
Hemin stock solution (e.g., 6.5 mM in 0.2 M NaOH).
-
Sodium acetate buffer (3 M, pH adjusted with acetic acid).
-
Test compound stock solutions (e.g., 20 mM in a suitable solvent like DMSO or water).
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
100 µL of hemin solution.
-
100 µL of sodium acetate buffer.
-
25 µL of 17.4 M acetic acid.
-
25 µL of the test compound at various concentrations (and appropriate vehicle controls).
-
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours with shaking.
-
-
Washing and Solubilization:
-
Centrifuge the plate to pellet the β-hematin.
-
Carefully remove the supernatant.
-
Wash the pellet twice with 200 µL of DMSO.
-
After the final wash, dissolve the pellet in 200 µL of 0.1 M NaOH.
-
-
Quantification:
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
In Vitro Plasmodium falciparum Growth Inhibition Assay
This cell-based assay determines the potency of a compound against the parasite.
Principle: The proliferation of P. falciparum in red blood cells can be quantified by measuring the incorporation of a radiolabeled nucleic acid precursor, such as [³H]-hypoxanthine, or by using a fluorescent DNA-intercalating dye like SYBR Green I.
Step-by-Step Methodology (SYBR Green I Method): [9]
-
Parasite Culture:
-
Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human red blood cells in RPMI 1640 medium supplemented with serum or Albumax.[10]
-
-
Assay Setup (96-well plate format):
-
Add serial dilutions of the test compound to the wells.
-
Add the synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit).
-
-
Incubation:
-
Incubate the plate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[11]
-
-
Lysis and Staining:
-
Add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Read the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC₅₀ value (the concentration at which 50% of parasite growth is inhibited).
-
Cellular Localization Studies using Fluorescence Microscopy
This technique helps to visualize the accumulation of the drug within the parasite.
Principle: If the compound is intrinsically fluorescent, its localization can be directly observed. Alternatively, fluorescently tagged analogs can be synthesized. Co-localization with markers for specific organelles, such as the digestive vacuole, can confirm the site of action.
Step-by-Step Methodology:
-
Parasite Preparation:
-
Incubate P. falciparum culture with the fluorescent compound or a fluorescently labeled analog.
-
Include a control with a known digestive vacuole marker (e.g., LysoTracker Red).
-
-
Imaging:
-
Prepare thin blood smears and fix the cells.
-
Observe the slides using a confocal or fluorescence microscope.
-
-
Analysis:
-
Analyze the images for co-localization of the compound's fluorescence with the organelle marker.
-
Data Presentation and Interpretation
The following table provides a hypothetical example of data that could be generated from the described assays for this compound and a known antimalarial, chloroquine.
| Compound | In Vitro Hemozoin Inhibition IC₅₀ (µM) | P. falciparum (3D7 - sensitive) IC₅₀ (nM) | P. falciparum (Dd2 - resistant) IC₅₀ (nM) |
| This compound | 15.2 | 25.8 | 180.5 |
| Chloroquine | 9.8 | 10.5 | 150.2 |
Interpretation:
-
The low micromolar IC₅₀ for hemozoin inhibition suggests this is a primary mechanism of action.
-
The nanomolar potency against the drug-sensitive parasite strain (3D7) indicates significant antimalarial activity.
-
The increased IC₅₀ against the drug-resistant strain (Dd2), which harbors PfCRT mutations, supports the role of this transporter in resistance to this class of compounds.
Conclusion
This compound, as a core 4-aminoquinoline scaffold, is understood to exert its primary antiparasitic effect through the disruption of heme detoxification in the parasite's digestive vacuole. This leads to an accumulation of toxic free heme and subsequent parasite death. While other mechanisms may contribute to its activity, the inhibition of hemozoin formation remains the most compelling and experimentally supported mode of action. Resistance to this class of compounds is predominantly mediated by mutations in the PfCRT transporter, which facilitates the efflux of the drug from its site of action. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of 4-aminoquinoline-based antiparasitic agents.
References
- de Villiers, K. A., Egan, T. J. (2009). The active sites of haemozoin biocrystallization. Journal of Inorganic Biochemistry, 103(5), 730-737.
-
K-M. F. Auyeung, P. D. Roepe. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE 7(5): e37259. [Link]
-
Thakur, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13087–13101. [Link]
-
Romero, M. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1366434. [Link]
-
Romero, M. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1366434. [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2023). [Video file]. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable. The concept is derived from general medicinal chemistry principles.)
-
Trinity College Dublin. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. [Link]
-
Egan, T. J. (2008). A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes. Journal of Medicinal Chemistry, 51(18), 5765–5777. [Link]
-
Kumar, S., et al. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antimicrobial Agents, 2(1), 1-10. [Link]
-
Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. (2023). Molecules, 28(1), 334. [Link]
-
P.falciparum drug sensitivity assay using SYBR® Green I. (n.d.). WWARN Procedure. [Link]
-
Fidock, D. A., et al. (2000). PfCRT and its role in antimalarial drug resistance. Trends in Parasitology, 16(12), 553-558. [Link]
-
A Protocol for Antimalarial Efficacy Screening: in vitro and in vivo protocols. (n.d.). Malaria Drug Accelerator. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols [mdpi.com]
- 9. iddo.org [iddo.org]
- 10. mmv.org [mmv.org]
- 11. Screening for Drugs Against the Plasmodium falciparum Digestive Vacuole by Imaging Flow Cytometry | Radiology Key [radiologykey.com]
Tautomeric Dynamics of 2-Chloroquinolin-4-amine: Mechanistic Insights and Characterization Strategies
Executive Summary
The quinoline scaffold remains a cornerstone of medicinal chemistry, particularly in the development of antimalarial, anticancer, and antiviral therapeutics.[1] Among these, 2-chloroquinolin-4-amine represents a critical pharmacophore where tautomeric ambiguity can significantly alter binding affinity and pharmacokinetic profiles. While the amino tautomer is generally predominant, the specific electronic influence of the C2-chlorine substituent creates a unique electrostatic landscape.
This technical guide provides a comprehensive analysis of the amino-imino equilibrium in this compound. It synthesizes mechanistic physical organic chemistry with practical experimental protocols, offering researchers a roadmap for synthesis, computational validation, and spectroscopic differentiation.
The Tautomeric Landscape: Mechanistic Foundations
The Equilibrium
The core structural ambiguity in 4-aminoquinolines arises from the proton migration between the exocyclic amine nitrogen (N4) and the endocyclic ring nitrogen (N1).
-
Amino Tautomer (Predominant): Characterized by an exocyclic –NH
group and a fully aromatic pyridine ring fused to benzene. This form is thermodynamically favored due to the preservation of aromaticity (Hückel’s rule). -
Imino Tautomer (Transient): Characterized by an exocyclic =NH group and a protonated ring nitrogen (NH). This results in a quinoid structure in the heterocyclic ring, disrupting local aromaticity and raising the internal energy of the system.
The Electronic Effect of the 2-Chloro Substituent
Unlike the unsubstituted parent compound, the presence of a chlorine atom at position C2 introduces a strong electron-withdrawing inductive effect (-I).
-
Reduced Basicity at N1: The -I effect pulls electron density away from the ring nitrogen (N1). Since the imino form requires N1 to act as a proton acceptor, the 2-Cl substituent destabilizes the imino tautomer relative to the amino form.
-
Acidity of N4-H: The electron deficiency at C4 (induced by the ring system and C2-Cl) increases the acidity of the amino protons, potentially facilitating hydrogen bond donation in receptor pockets, despite the thermodynamic preference for the amino form.
Pathway Visualization
The following diagram illustrates the proton transfer mechanism and the high-energy transition state involved in the tautomerization.
Analytical Discrimination Strategies
Distinguishing between tautomers requires techniques sensitive to proton environments and bond orders.
NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance provides the most definitive evidence in solution.
| Feature | Amino Tautomer (Expected) | Imino Tautomer (Rare) | Mechanistic Rationale |
| Broad singlet, | Sharp doublet/singlet, | Imino proton on N1 is highly deshielded by the ring current and positive charge character. | |
| The C=N character in the imino form shifts the resonance upfield compared to the aromatic C-N. | |||
| Huge chemical shift difference due to hybridization change ( | |||
| Coupling ( | Not observable (exchange) | One-bond coupling is diagnostic if exchange is slow (low temp). |
X-Ray Crystallography
In the solid state, this compound almost exclusively crystallizes in the amino form . Intermolecular hydrogen bonding usually occurs between the amino H (donor) and the N1 of a neighboring molecule (acceptor), forming centrosymmetric dimers.
Computational Framework (DFT Protocol)
To predict tautomeric ratios in different solvents or biological environments, Density Functional Theory (DFT) is required.
Recommended Protocol:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP or M06-2X with 6-311++G(d,p).
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).
-
Key Output:
. A positive value > 5 kcal/mol indicates >99% amino form.
Typical Results for this compound:
-
Gas Phase:
kcal/mol (Amino favored). -
Water (PCM):
kcal/mol (Imino slightly stabilized by polarity but Amino remains dominant).
Experimental Protocols: Synthesis & Validation
This workflow ensures the selective production of the 4-amino derivative, avoiding the 2-amino isomer.
Synthesis Strategy: Selective
The starting material, 2,4-dichloroquinoline, has two electrophilic sites. The chlorine at C4 is significantly more reactive than at C2 due to the activation by the ring nitrogen (para-position equivalent). This allows selective amination at C4 under controlled conditions.
Step-by-Step Protocol
Materials:
-
2,4-Dichloroquinoline (1.0 eq)
-
Ammonia (aqueous or ethanolic solution) or specific amine (for derivatives)
-
Solvent: Ethanol or NMP (N-methyl-2-pyrrolidone)
-
Reagent: Sealed tube or Autoclave (for ammonia gas)
Procedure:
-
Dissolution: Dissolve 2,4-dichloroquinoline (e.g., 5 mmol) in Ethanol (10 mL).
-
Nucleophilic Attack: Add excess ammonia (aqueous 25% or ethanolic saturated).
-
Reaction: Heat in a sealed pressure tube at 120°C for 12–16 hours.
-
Note: Reflux at atmospheric pressure is often insufficient for complete conversion of the deactivated 2,4-dichloro system.
-
-
Work-up: Cool the mixture. The product often precipitates.
-
Filtration: Filter the solid. Wash with cold water to remove ammonium chloride.
-
Purification: Recrystallize from Ethanol/Water.
-
Yield: Expected 75–85%.
Validation Workflow
Pharmacological Implications[2][3]
Understanding the tautomerism is vital for structure-based drug design (SBDD).
-
Kinase Inhibition: Many kinase inhibitors utilizing the quinoline scaffold bind to the ATP hinge region. The amino tautomer acts as a Hydrogen Bond Donor (via NH) and Acceptor (via N1). If the imino form were present, the H-bond donor/acceptor pattern would be inverted, abolishing binding.
-
Antimalarial Activity: In chloroquine-like derivatives, the basicity of the N1/N4 system drives accumulation in the parasite's acidic food vacuole. The 2-Cl substituent modulates this pKa, fine-tuning the accumulation ratio.
References
-
Synthesis of 4-Aminoquinolines
- Title: 4-Aminoquinoline: a comprehensive review of synthetic str
- Source: Frontiers in Chemistry / NIH.
-
URL:[Link] (Note: Generalized link to 4-aminoquinoline reviews).
-
Tautomeric Preference & Crystallography
- Title: Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems.
- Source: CrystEngComm (RSC).
-
URL:[Link]
-
NMR Characterization of Quinolines
- Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- Source: TSI Journals.
-
URL:[Link]
-
DFT Studies on Quinoline Stability
Sources
Methodological & Application
Purification of 2-Chloroquinolin-4-amine by column chromatography.
Application Note: High-Purity Isolation of 2-Chloroquinolin-4-amine via Flash Chromatography
Abstract
This application note details a robust protocol for the purification of This compound , a critical intermediate in the synthesis of antimalarials and kinase inhibitors. Unlike standard neutral organics, this compound presents specific challenges due to its basic nitrogen centers, which cause severe peak tailing and irreversible adsorption on standard silica gel. This guide integrates a chemically intelligent workup with a modified mobile phase strategy to achieve >98% purity.
Physicochemical Profiling & Challenges
To design an effective purification, one must understand the analyte's behavior in solution and on the stationary phase.
| Property | Characteristic | Chromatographic Implication |
| Basicity | Heterocyclic Nitrogen (N1) & Exocyclic Amine (N4) | The basic N1 (quinoline nitrogen) interacts strongly with acidic silanols (Si-OH) on silica gel, causing "streaking" or "tailing." |
| Polarity | Moderate to High | Requires polar solvent systems (e.g., DCM/MeOH or EtOAc) to elute. |
| Solubility | Good in DCM, DMSO, MeOH; Poor in Hexanes | Loading must be done in DCM or via dry-loading (Celite/Silica) to prevent precipitation at the column head. |
| Impurities | 2,4-Dichloroquinoline (Starting Material) | Non-polar; elutes near the solvent front. Easy to separate. |
| Impurities | 2-Chloroquinolin-4-one (Hydrolysis byproduct) | Highly polar/phenolic; often requires high % MeOH to elute. |
Strategic Pre-Purification: The "Self-Validating" Workup
Senior Scientist Insight: Never rely solely on chromatography for what extraction can solve. The basicity of this compound allows for a "pH-switch" isolation that removes 90% of non-basic impurities (like the starting material 2,4-dichloroquinoline) before the sample ever touches the column.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in 1M HCl (aq). The amine protonates (
), becoming water-soluble. -
Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) .
-
Result: Non-basic impurities (starting materials) migrate to the organic layer. The target amine remains in the aqueous phase.
-
-
Basification: Adjust the aqueous phase to pH ~10-12 using 6M NaOH or NH₄OH . The amine deprotonates and precipitates or becomes extractable.
-
Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).
-
Drying: Dry combined DCM layers over
and concentrate.
Chromatographic Protocol
If the pre-purification workup yields insufficient purity, or if the hydrolysis byproduct (quinolinone) persists, proceed with Flash Column Chromatography.
A. Stationary Phase Selection
-
Standard: Irregular Silica Gel 60 (40-63 µm). Requires amine modifier.[1]
-
Premium: Amine-functionalized Silica (NH2-Silica).[2] No modifier needed, but more expensive.
-
Recommendation: Standard Silica with Triethylamine (TEA) modifier is the most cost-effective and scalable method.
B. Mobile Phase Design
We utilize a Dichloromethane (DCM) / Methanol (MeOH) gradient with Triethylamine (TEA) .
-
Why TEA? TEA is a sacrificial base. It has a higher affinity for acidic silanols than the quinoline nitrogen, effectively "capping" the active sites and allowing the target molecule to elute as a sharp band.
Solvent A: DCM + 1% TEA Solvent B: 10% MeOH in DCM + 1% TEA
C. Step-by-Step Execution
-
Column Equilibration:
-
Flush the column with 3 CV (Column Volumes) of Solvent A (DCM + 1% TEA).
-
Critical: This pre-saturates the silica surface with TEA, neutralizing acidic sites before the sample is loaded.
-
-
Sample Loading:
-
Method: Dry Loading (Recommended). Dissolve crude in minimal MeOH/DCM, mix with Celite (1:2 ratio), and evaporate to a free-flowing powder.
-
Reasoning: Liquid loading in pure DCM may lead to band broadening if solubility is marginal.
-
-
Elution Gradient:
-
0-5 min: Isocratic 100% Solvent A (Elutes non-polar debris).
-
5-20 min: Linear Gradient 0% → 50% Solvent B.
-
Target Elution: this compound typically elutes at ~3-5% MeOH concentration.
-
-
Fraction Collection:
-
Monitor at 254 nm (strong UV absorbance of quinoline core).
-
Spot fractions on TLC plates (run in DCM:MeOH 9:1 + 1 drop TEA).
-
Visualized Workflows (Graphviz)
Figure 1: Purification Logic Flow
This diagram illustrates the decision-making process for selecting the purification route.
Caption: Figure 1. Strategic workflow for the isolation of basic aminoquinolines, prioritizing acid-base extraction to minimize chromatographic load.
Figure 2: Mobile Phase Gradient Logic
This diagram details the specific gradient conditions required to prevent peak tailing.
Caption: Figure 2. Gradient elution profile designed to separate lipophilic impurities early and elute the polar amine without tailing.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Severe Tailing (Streaking) | Uncapped silanols interacting with amine. | Increase TEA concentration to 2% or switch to 1% |
| Product Co-elutes with Impurity | Gradient too steep. | Shallow the gradient. Hold at 2% MeOH for 5 CVs. |
| Product Precipitates on Column | Solubility limit exceeded in DCM. | Use Dry Loading (Celite) or increase MeOH % slightly at start (e.g., start at 1% MeOH). |
| Low Recovery | Product stuck on silica (Salt formation). | Ensure mobile phase is basic. Flush column with DCM:MeOH:NH4OH (80:18:2) to recover. |
References
-
Biotage Application Note. "Purification of Ionizable Organic Amines." Biotage Academy, 2023. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 252879, 2-Chloroquinazolin-4-amine." PubChem, 2025.[3][4] Link(Note: Structural analog used for physicochemical property inference).
-
Vandekerckhove, S., & D'hooghe, M. "Quinoline derivatives as promising pharmacophores in the treatment of malaria." Bioorganic & Medicinal Chemistry, 2015.[4][5] (General reference for aminoquinoline synthesis and handling).
- Musonda, C.C., et al. "Synthesis and evaluation of 2-substituted-4-aminoquinolines." Bioorganic & Medicinal Chemistry Letters, 2007.
Sources
- 1. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-Chloroquinolin-4-amine in the synthesis of heterocyclic compounds.
Application Note: Strategic Utilization of 2-Chloroquinolin-4-amine in Heterocyclic Synthesis
Executive Summary
This compound (2-CQA) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors, antimalarials, and DNA-intercalating agents. Its utility stems from its bifunctional electronic character : the C4-amino group acts as an electron donor (nucleophile), while the C2-chlorine atom serves as an activated electrophilic handle due to the electron-withdrawing nature of the quinoline nitrogen.
This guide details the protocols for exploiting this "push-pull" system. Unlike simple quinolines, 2-CQA allows for orthogonal functionalization—permitting researchers to build complex tricyclic cores (e.g., triazoloquinolines) or decorate the ring with biaryl/heteroaryl motifs via Palladium-catalyzed cross-coupling.
Chemical Profile & Reactivity Map
The reactivity of 2-CQA is governed by the regioselectivity established during its precursor synthesis (typically from 2,4-dichloroquinoline). Once the C4 position is aminated, the C2-chloride remains susceptible to substitution, albeit slightly deactivated by the electron donation from the C4-amine.
Key Reactivity Nodes:
-
C2-Position (Electrophile): The primary site for diversification.[1] Susceptible to Nucleophilic Aromatic Substitution (
) and Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] -
C4-Amine (Nucleophile): A secondary site for derivatization.[1] Can undergo acylation, sulfonylation, or participate in intramolecular cyclizations.[1]
-
Ring Nitrogen (N1): Directs
at C2; site for N-oxidation or alkylation (quaternization).[1]
Visualization: The 2-CQA Divergence Pathway
Figure 1: Strategic divergence from the this compound core.[2] Green paths indicate cross-coupling; Red paths indicate ring fusion.
Application I: Palladium-Catalyzed C–N Bond Formation (Buchwald-Hartwig)
Direct
Protocol: C2-Selective Amination
Objective: Synthesis of
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Aniline or secondary amine (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos or BrettPhos (4 mol%) – Critical for aryl chlorides.
-
Base:
(2.0 equiv) or NaOtBu (1.5 equiv) -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology:
-
Setup: In a glovebox or under argon flow, charge a sealable reaction vial with this compound (1.0 mmol), the coupling amine (1.2 mmol),
(18 mg), XPhos (19 mg), and (650 mg). -
Solvation: Add anhydrous 1,4-dioxane (5 mL). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the block to 100°C for 12–16 hours.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts.[1] Wash the pad with EtOAc.[1]
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH gradient).
Optimization Table: Ligand Selection
| Ligand | Base | Temp (°C) | Yield (%) | Notes |
|---|
| XPhos |
Application II: Synthesis of Fused [1,2,4]Triazolo[4,3-a]quinolines
This protocol utilizes the C2-chloride to build a third ring fused to the quinoline N1-C2 bond. This scaffold is structurally related to benzodiazepine receptor ligands and antimicrobial agents.[1]
Mechanism:
-
Displacement: Hydrazine displaces the C2-Cl (
).[1] -
Condensation: The resulting hydrazine reacts with an orthoester.[1]
-
Dimroth Rearrangement: Under thermal conditions, the kinetically formed [4,3-a] isomer is favored, but prolonged heating can induce rearrangement to the thermodynamically stable [1,5-a] isomer.
Protocol: Hydrazinolysis and Cyclization
Step 1: Formation of 2-Hydrazinoquinolin-4-amine
-
Dissolve this compound (5 mmol) in Ethanol (20 mL).
-
Add Hydrazine hydrate (80% aq., 50 mmol, 10 equiv). Excess is required to prevent dimer formation.
-
Reflux for 24 hours. The solution will turn from pale yellow to deep orange.[1]
-
Cool to 0°C. The product usually precipitates.[1] Filter and wash with cold ethanol.[1]
-
Checkpoint: 1H NMR should show loss of the C2-Cl signal and appearance of hydrazine protons.
-
Step 2: Cyclization to Triazolo-quinoline
-
Suspend the hydrazine intermediate (2 mmol) in Triethyl orthoformate (5 mL).
-
Add a catalytic amount of p-TsOH (10 mg).[1]
-
Heat to reflux (146°C) for 4 hours.
-
Workup: Evaporate excess orthoformate. Triturate the residue with diethyl ether to obtain the solid product.[1]
Workflow Visualization
Figure 2: Step-wise synthesis of the triazolo-fused system.
Troubleshooting & Expert Insights
-
Regioselectivity Issues: In the synthesis of the starting material (from 2,4-dichloroquinoline), the C4-position is significantly more reactive (
) than the C2-position. If you are synthesizing the starting material yourself, perform the reaction with ammonia at mild temperatures (80-100°C) to ensure C4 selectivity. Higher temperatures (>140°C) will substitute both positions.[1] -
Catalyst Poisoning: The free amine at C4 can coordinate to Palladium, potentially poisoning the catalyst in Buchwald reactions. If yields are low, consider protecting the C4-amine with a Boc group (using
, DMAP) prior to the C2-coupling, then deprotecting with TFA. -
Solubility: this compound has poor solubility in non-polar solvents.[1] For
reactions, NMP or DMF are preferred over toluene.[1]
References
-
General Quinoline Reactivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter on Quinolines: Reactivity of 2- vs 4-haloquinolines).
-
Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Triazolo-Fusion Protocols: Ghorab, M. M., et al. (2010).[1] Synthesis of some new [1,2,4]triazolo[4,3-a]quinoline derivatives. Acta Pharmaceutica, 60(4), 393-404.
-
2-Chloroquinoline Synthesis: Lutz, R. E., et al. (1946).[1] Antimalarials. 2-Chloro-4-(dialkylaminoalkylamino)-quinolines. Journal of the American Chemical Society, 68(9), 1813–1816.
Sources
Application Note: High-Throughput In Vitro Antimalarial Screening of 2-Chloroquinolin-4-amine Derivatives
Executive Summary & Scientific Rationale
This application note details the protocol for evaluating the antimalarial potency of 2-chloroquinolin-4-amine derivatives against Plasmodium falciparum. While 4-aminoquinolines (like chloroquine) are historic cornerstones of malaria therapy, the 2-chloro substitution pattern represents a specific structural modification often explored to modulate metabolic stability, lipophilicity, and resistance indices.
The primary mechanism of action for this scaffold is typically the inhibition of hemozoin formation within the parasite's digestive vacuole. However, the electron-withdrawing nature of the chlorine atom at the 2-position can reduce the basicity of the quinoline nitrogen. This alters the compound's ability to accumulate via pH trapping in the acidic food vacuole. Therefore, this protocol emphasizes extended incubation times (72h) to ensure slow-acting kinetics are captured and rigorous solubility controls to prevent false negatives due to precipitation in aqueous media.
We utilize the SYBR Green I fluorescence assay , a scalable, label-free method that quantifies parasite proliferation by measuring double-stranded DNA (dsDNA) content. Unlike erythrocytes, mature parasites contain significant DNA, allowing for a high signal-to-noise ratio without radioisotopes.
Critical Reagents & Compound Management
Compound Handling (this compound Series)
-
Solubility Profile: These derivatives are often highly lipophilic.
-
Stock Preparation: Dissolve compounds in 100% DMSO to a master stock of 10 mM .
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.
-
Working Solutions:
-
Step 1: Dilute master stock in culture medium to 2x the final desired screening concentration.
-
Constraint: Final DMSO concentration in the assay well must remain < 0.5% (v/v) to avoid non-specific parasite toxicity.
-
Biological Reagents[1][2][3][4][5][6][7][8]
-
Parasite Strains:
-
P. falciparum3D7 (Chloroquine-sensitive, wild-type).
-
P. falciparumDd2 or K1 (Chloroquine-resistant, MDR1 mutant) – Essential for determining Resistance Index (RI).
-
-
Culture Medium (CM): RPMI 1640 supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, 0.5% Albumax II (lipid source), and 10 µg/mL Gentamicin.
-
Lysis Buffer (2x): 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% Saponin (w/v), 0.08% Triton X-100 (v/v).
-
Detection Dye: SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO).
Experimental Workflow: The "Self-Validating" Protocol
Culture Synchronization (The "Ring Stage" Reset)
To ensure reproducible IC50 data, the assay must start with a synchronized population of ring-stage parasites. Mixed stages introduce high variability in DNA content.
-
Harvest: Select a culture with >5% parasitemia (mostly rings/early trophozoites).
-
Pellet: Centrifuge at 500 x g for 5 min. Remove supernatant.[1][2][3]
-
Sorbitol Treatment: Resuspend pellet in 5% D-Sorbitol (pre-warmed to 37°C) at a 1:5 ratio (pellet:sorbitol).
-
Incubate: 10 minutes at 37°C. Mechanism: Sorbitol selectively lyses mature trophozoites and schizonts via osmotic shock, leaving rings intact.
-
Wash: Centrifuge, remove sorbitol, and wash 2x with incomplete RPMI.
-
Recover: Resuspend in Complete Medium (CM) at 2% hematocrit. Allow to recover for 24 hours prior to assay setup.
Assay Setup (96-Well Format)
Plate Layout:
-
Columns 1-10: Test Compounds (Serial Dilutions).
-
Column 11: Positive Control (No Drug, Parasites + RBCs) =
Growth. -
Column 12: Negative Control (Uninfected RBCs or Supralethal Drug Dose) = Background.
Step-by-Step:
-
Preparation: Dilute synchronized ring-stage parasites to 0.5% parasitemia and 2% hematocrit in CM.
-
Plating: Dispense 100 µL of the parasite suspension into black-walled, clear-bottom 96-well plates.
-
Dosing: Add 100 µL of 2x drug solutions (prepared in CM) to respective wells.
-
Note: This 1:1 dilution brings the final hematocrit to 1% and drug concentration to 1x.
-
-
Incubation: Incubate for 72 hours at 37°C in a gassed chamber (90% N₂, 5% CO₂, 5% O₂).
-
Why 72h? This covers one full replication cycle (~48h) plus reinvasion. 2-chloroquinolin-4-amines may act slower than artemisinins; 72h ensures growth inhibition is fully realized.
-
Lysis & Readout[10]
-
Thaw: Freeze plates at -80°C for >1 hour, then thaw at room temperature (RT). This aids cell lysis.
-
Lysis Mix: Prepare 2x Lysis Buffer containing SYBR Green I (0.2 µL dye per mL of buffer).
-
Addition: Add 100 µL of Lysis/Dye mix to each well.
-
Incubation: Incubate in the dark at RT for 1 hour.
-
Detection: Read fluorescence on a plate reader.
-
Excitation: 485 nm
-
Emission: 530 nm[4]
-
Visualized Workflow (DOT Diagram)
Figure 1: Operational workflow for the SYBR Green I antimalarial assay.[4][5] Color coding indicates critical control points (Red = Reagent/Lysis, Yellow = Synchronization, Green = Biological Growth).
Data Analysis & Validation
Quality Control: The Z-Factor
Before calculating IC50s, validate the plate quality using the Z-factor (
- : Standard deviation of positive/negative controls.
- : Mean signal of positive/negative controls.
-
Pass Criteria:
. If , the assay is too noisy; check pipetting accuracy or SYBR Green freshness.
IC50 Determination
Normalize fluorescence data:
Plot % Growth vs. Log[Compound Concentration]. Fit using a 4-parameter logistic (sigmoidal) non-linear regression model:
Reference Data (Expected Values)
| Compound | Strain | Expected IC50 (nM) | Purpose |
| Chloroquine | 3D7 | 15 - 25 | Sensitivity Control |
| Chloroquine | Dd2 | 150 - 250 | Resistance Control |
| Artemisinin | 3D7 | 2 - 5 | Potency Benchmark |
| 2-Cl-Q-amine | 3D7 | Target: < 50 | Test Compound |
Troubleshooting & Optimization
-
High Background Fluorescence:
-
Cause: SYBR Green binds to mitochondrial DNA in white blood cells (WBCs) if using human blood.
-
Solution: Use leukocyte-depleted blood or wash RBCs thoroughly before culture.
-
-
Precipitation of 2-Chloro Derivatives:
-
Edge Effects:
References
-
Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy.[9]
-
Lambros, C., & Vanderberg, J. P. (1979). Synchronization of Plasmodium falciparum erythrocytic stages in culture. The Journal of Parasitology.
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Trager, W., & Jensen, J. B. (1976). Human malaria parasites in continuous culture. Science.
Sources
- 1. youtube.com [youtube.com]
- 2. malariaresearch.eu [malariaresearch.eu]
- 3. iddo.org [iddo.org]
- 4. iddo.org [iddo.org]
- 5. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synchronization of Plasmodium falciparum erythrocytic stages in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. scirp.org [scirp.org]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Assessing the Cytotoxicity of 2-Chloroquinolin-4-amine Compounds
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The 4-aminoquinoline scaffold, in particular, is renowned, most famously as the backbone of the antimalarial drug chloroquine.[2][3][4] Beyond their antimalarial properties, quinoline-based compounds are actively investigated for their potential as anticancer agents, with many demonstrating significant cytotoxic effects against various cancer cell lines.[5][6][7] The 2-Chloroquinolin-4-amine core is a key intermediate in the synthesis of these biologically active molecules.[8][9]
Evaluating the cytotoxic potential of novel this compound derivatives is a critical step in the drug development pipeline. Cytotoxicity assays serve not only to quantify the potency of a compound (e.g., its IC50 value) but also to provide crucial insights into its mechanism of action. Understanding whether a compound induces cell death through necrosis (uncontrolled cell lysis) or apoptosis (programmed cell death) is fundamental for developing targeted and effective therapies.
This comprehensive guide provides detailed protocols and expert insights for selecting and performing a suite of cytotoxicity assays tailored for the evaluation of this compound compounds.
Part 1: Strategic Selection of Cytotoxicity Assays
The choice of assay is dictated by the experimental question. A primary screen for cytotoxic activity may require a simple, high-throughput viability assay. In contrast, a detailed mechanistic study demands assays that can differentiate between different modes of cell death.
Causality Behind Assay Selection:
-
To measure overall metabolic health and viability (Initial Screening): Assays like MTT or alamarBlue® are ideal. They measure the reductive capacity of the cell, which is an excellent indicator of the general health of the cell population.[10] A decrease in metabolic activity is one of the first signs of cytotoxicity.
-
To measure membrane integrity (Necrosis): The Lactate Dehydrogenase (LDH) assay is the gold standard. LDH is a stable cytosolic enzyme that is released into the culture medium only when the plasma membrane has been compromised, a hallmark of necrosis.[11][12][13]
-
To measure programmed cell death (Apoptosis): Caspase-Glo® 3/7 assay is highly specific. Caspases 3 and 7 are key executioner caspases in the apoptotic cascade. Their activation is a definitive marker of apoptosis.[14][15]
-
To measure lysosomal integrity: The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[16][17][18] This provides an alternative viability assessment focused on a specific organelle's health.
The following diagram illustrates a logical workflow for selecting the appropriate assay based on your research goals.
Caption: A decision tree for selecting the appropriate cytotoxicity assay.
Part 2: Core Experimental Protocols
Here we provide validated, step-by-step protocols for the most essential cytotoxicity assays. Each protocol is designed as a self-validating system through the inclusion of critical experimental controls.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity.[10] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of living cells.[19]
Principle Workflow
Caption: General workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[19][20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.[19][20]
-
Solubilization: Carefully aspirate the medium. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
Essential Controls:
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound.
-
Blank Control: Wells containing medium and MTT solution but no cells, to subtract background absorbance.
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the Percentage Viability: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot % Viability against compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Compound Conc. (µM) | Absorbance (570 nm) | Corrected Absorbance | % Viability |
| 0 (Untreated) | 1.250 | 1.200 | 100% |
| 0 (Vehicle) | 1.245 | 1.195 | 99.6% |
| 1 | 1.100 | 1.050 | 87.5% |
| 10 | 0.750 | 0.700 | 58.3% |
| 50 | 0.300 | 0.250 | 20.8% |
| 100 | 0.150 | 0.100 | 8.3% |
| Blank | 0.050 | N/A | N/A |
Table 1: Example data presentation for an MTT assay.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[13] The released LDH catalyzes a reaction that results in the formation of a colored formazan product, which is measured spectrophotometrically at 490 nm.[11] The amount of formazan is directly proportional to the amount of LDH released, indicating the level of cytotoxicity.[11]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended).
-
Cells and this compound compound as described in Protocol 1.
-
Sterile 96-well flat-bottom culture plates.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol. Prepare the controls as described below in a final volume of 100 µL/well.
-
Supernatant Transfer: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH Reaction Solution according to the kit manufacturer's instructions. Add 50 µL of this solution to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[11] Measure the absorbance at 490 nm using a microplate reader.
Essential Controls:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with the Lysis Solution provided in the kit (represents 100% cytotoxicity).
-
Blank Control: Medium only (background absorbance).
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the Percentage Cytotoxicity: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[14] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[14][15]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar).
-
Cells and this compound compound.
-
White-walled, opaque 96-well plates suitable for luminescence.
-
A known apoptosis inducer (e.g., Staurosporine) for the positive control.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in Protocol 1.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[22]
-
Assay Reaction: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[22]
-
Incubation: Mix the plate gently on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[22]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Essential Controls:
-
Untreated Control: Cells treated with medium only (baseline caspase activity).
-
Vehicle Control: Cells treated with the highest concentration of the vehicle.
-
Positive Control: Cells treated with a known apoptosis inducer to confirm assay performance.
-
Blank Control: Medium only with reagent (background luminescence).
Data Analysis:
-
Subtract the average luminescence of the blank control from all other readings.
-
Express data as Fold Change in Caspase Activity relative to the untreated control: Fold Change = (Luminescence of Treated Cells / Luminescence of Untreated Control)
Mechanistic Differentiation
Caption: Differentiating cell death mechanisms using targeted assays.
Part 3: Troubleshooting and Considerations
-
Compound Interference: Some compounds can interfere with assay chemistry. For example, compounds with reducing properties can directly reduce MTT, leading to a false-positive signal of high viability.[23]
-
Solution: Always run a "compound only" control in cell-free medium with the assay reagent to check for direct chemical reactions. If interference is observed, consider an alternative assay (e.g., switch from MTT to Neutral Red or alamarBlue®).
-
-
Variable Replicates: High variability between replicate wells is often due to inconsistent pipetting or the "edge effect" in 96-well plates, where outer wells evaporate more quickly.[24]
-
Solution: Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate for samples; instead, fill them with sterile PBS or medium.
-
-
Cell Density: The optimal cell seeding density is critical and varies between cell lines. Too few cells will result in a low signal-to-noise ratio, while too many can lead to nutrient depletion and non-linear assay responses.[19]
-
Solution: Perform a cell titration experiment to determine the linear range of your assay for your specific cell line before beginning compound screening.
-
References
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Retrieved from [Link]
-
Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
-
ACS Omega. (2026). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
-
PubMed Central. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Retrieved from [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
-
PubMed. (n.d.). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]
-
Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. Retrieved from [Link]
-
RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
-
PMC - NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]
-
PLOS. (n.d.). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Retrieved from [Link]
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
-
MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Retrieved from [Link]
-
Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized.... Retrieved from [Link]
-
NIH. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623 MTT/]([Link] MTT/)
-
Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]
-
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]
-
PMC - NIH. (n.d.). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. Retrieved from [Link]
-
Reddit. (n.d.). struggling with MTT assay. Retrieved from [Link]
-
ResearchGate. (2025). Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Retrieved from [Link]
-
MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]
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- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
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- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
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- 24. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroquinolin-4-amine
Welcome to the dedicated technical support resource for the synthesis of 2-Chloroquinolin-4-amine. This guide is designed for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. Here, we delve into the practical challenges and scientific nuances of this synthesis, offering experience-based solutions to enhance your yield, purity, and overall success. Our approach is grounded in established chemical principles to provide you with a trustworthy and authoritative guide.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry, notably as a precursor for various bioactive molecules, including analogues of the antimalarial drug Chloroquine.[1][2] The most prevalent and industrially scalable route to this compound is the regioselective nucleophilic aromatic substitution (SNAr) of an amine at the C4 position of 2,4-dichloroquinoline.[3] The key to a high-yielding synthesis lies in controlling the selectivity of this amination, as the C2 position is also susceptible to nucleophilic attack. This guide will focus on troubleshooting and optimizing this critical reaction step.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound. The solutions provided are based on a combination of established chemical principles and practical laboratory experience.
Issue 1: Low Yield of this compound and a Mixture of Products
Question: My reaction is producing a low yield of the desired this compound, and I'm observing multiple spots on my TLC plate, suggesting a mixture of products. How can I improve the yield and selectivity?
Answer: This is a classic selectivity challenge in the amination of 2,4-dichloroquinoline. The formation of multiple products typically arises from a lack of regioselectivity, leading to the unwanted 4-chloro-2-aminoquinoline isomer and the disubstituted 2,4-diaminoquinoline. Here’s a breakdown of the causative factors and how to address them:
-
Understanding the Reactivity: The C4 position of 2,4-dichloroquinoline is generally more activated towards nucleophilic attack than the C2 position. This is due to greater resonance stabilization of the Meisenheimer intermediate formed during attack at C4. However, this selectivity is highly dependent on the reaction conditions.
-
The Critical Role of Temperature:
-
Low Temperature for High Selectivity: Running the reaction at a lower temperature is the most critical factor for favoring the formation of the 4-amino isomer. Start your reaction at room temperature or even 0 °C and allow it to slowly warm. High temperatures provide enough energy to overcome the activation barrier for the formation of the less-favored 2-amino isomer, leading to a product mixture.
-
Stepwise Temperature Increase: A practical approach is to initiate the reaction at a low temperature to ensure initial selective amination at the C4 position and then gradually raise the temperature if the reaction is sluggish.[2]
-
-
Choice of Solvent: The solvent plays a crucial role in reaction rate and selectivity.
-
Protic vs. Aprotic Solvents: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used and can facilitate the reaction.[1][4] However, alcohols like ethanol or isopropanol can also be effective and may offer better selectivity in some cases by solvating the nucleophile and moderating its reactivity.
-
Solvent Polarity: A solvent with appropriate polarity can help to stabilize the charged intermediate of the desired reaction pathway. It is often a matter of empirical optimization for your specific amine nucleophile.
-
-
Nature of the Amine: The nucleophilicity of your amine source is a key parameter.
-
Ammonia Equivalents: When using ammonia or an ammonia equivalent (like ammonium hydroxide or a protected amine), controlling the stoichiometry is crucial. An excess of the amine can lead to the formation of the disubstituted product.
-
Steric Hindrance: While not directly applicable for producing the primary amine, it's a noteworthy principle that bulkier amines will preferentially attack the more accessible C4 position.
-
Issue 2: The Reaction Stalls or Proceeds Very Slowly
Question: I've set up my reaction at a low temperature to ensure selectivity, but the reaction is extremely slow, with a significant amount of starting material remaining even after an extended period. What can I do to drive the reaction to completion without compromising selectivity?
Answer: Balancing reaction rate and selectivity is a common challenge. Here are several strategies to overcome a sluggish reaction:
-
Controlled Heating: As mentioned, a gradual and controlled increase in temperature can be effective. Monitor the reaction closely by TLC as you slowly raise the temperature. A modest increase to 40-60 °C may be sufficient to increase the rate without significantly impacting selectivity. Some procedures report heating up to 130 °C, but this should be approached with caution and careful monitoring.[2]
-
Use of a Base: The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), can be beneficial.[1][4] The SNAr reaction liberates HCl, which can protonate the amine nucleophile, rendering it unreactive. A base will neutralize the acid, regenerating the free amine and driving the reaction forward.
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to accelerate the reaction while potentially maintaining good selectivity.[1][5] The rapid and uniform heating provided by microwaves can significantly shorten reaction times from hours to minutes.[1][5]
Issue 3: Difficult Purification and Product Isolation
Question: My reaction seems to have worked, but I'm struggling to isolate a pure product. The workup is messy, and I'm getting an oily residue that is difficult to crystallize. What is a reliable procedure for workup and purification?
Answer: A robust workup and purification strategy is essential for obtaining high-purity this compound. Here is a field-proven approach:
-
Initial Quenching and Extraction:
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
If you used a solvent like DMF, it's often beneficial to pour the reaction mixture into cold water or brine to precipitate the crude product.[4]
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.[6]
-
Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.[6]
-
-
Acid-Base Wash: An acid wash can be very effective for removing any unreacted amine starting materials. A dilute aqueous HCl solution can be used to wash the organic layer. The desired product, being a weaker base, may remain in the organic phase while more basic amine starting materials are extracted into the aqueous acidic phase. Subsequently, washing with a weak base like sodium bicarbonate solution will neutralize any remaining acid.[2]
-
Purification Techniques:
-
Column Chromatography: If your crude product is still a mixture, column chromatography on silica gel is the most effective method for purification.[4] A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Recrystallization: Once you have a reasonably pure solid, recrystallization is an excellent final step to obtain highly pure, crystalline this compound.[6] Ethanol or a mixture of ethanol and water are often suitable solvent systems.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the reaction?
A1: The synthesis of this compound from 2,4-dichloroquinoline proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This involves the addition of the amine nucleophile to the electron-deficient quinoline ring, forming a negatively charged intermediate known as a Meisenheimer complex. This is followed by the elimination of the chloride leaving group, restoring the aromaticity of the ring.
Q2: How do I prepare the 2,4-dichloroquinoline starting material?
A2: 2,4-Dichloroquinoline is typically synthesized from quinoline-2,4-dione (also known as 4-hydroxy-2-quinolone). The dione is treated with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, to yield 2,4-dichloroquinoline.[7]
Q3: Are there any safety precautions I should be aware of?
A3: Yes, several safety precautions are essential:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2,4-dichloroquinoline: This compound is a suspected irritant. Avoid inhalation, ingestion, and skin contact.
-
Solvents: Organic solvents should be handled in a fume hood, away from ignition sources.
Q4: Can I use other amines in this reaction to synthesize substituted 4-aminoquinolines?
A4: Absolutely. This synthetic route is versatile for creating a library of 4-aminoquinoline derivatives by simply changing the amine nucleophile.[2] The principles of selectivity and reaction optimization discussed here will generally apply, although some empirical adjustments to the reaction conditions may be necessary for different amines.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloroquinoline
This protocol describes the chlorination of quinoline-2,4-dione.
Materials:
-
Quinoline-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, add quinoline-2,4-dione.
-
Carefully add phosphorus oxychloride (an excess, e.g., 5-10 equivalents) and a catalytic amount of DMF (a few drops).
-
Heat the mixture to reflux (around 110 °C) and maintain for 4-6 hours.[7] Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the excess POCl₃.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid under vacuum to obtain crude 2,4-dichloroquinoline, which can be used in the next step or purified further by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
This protocol details the regioselective amination of 2,4-dichloroquinoline.
Materials:
-
2,4-Dichloroquinoline
-
Ammonium hydroxide (concentrated aqueous solution) or another ammonia source
-
Ethanol or DMF
-
Potassium carbonate (K₂CO₃) (optional)
-
Ethyl acetate
-
Hexanes
-
Brine
Procedure:
-
Dissolve 2,4-dichloroquinoline in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask with a stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of ammonium hydroxide (e.g., 2-3 equivalents). If using a base like K₂CO₃, add it at this stage.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound.
Data Summary
| Parameter | Recommendation for High Selectivity | Rationale |
| Temperature | 0 °C to room temperature | Minimizes the formation of the 2-amino isomer. |
| Solvent | Ethanol, DMF, DMSO | Choice depends on the amine and may require optimization. |
| Base | K₂CO₃, Et₃N (optional) | Neutralizes HCl byproduct, preventing amine protonation. |
| Workup | Acid-base washes | Removes unreacted starting materials and basic impurities. |
| Purification | Column chromatography, Recrystallization | Ensures high purity of the final product. |
Visualizing the Workflow and Logic
Workflow for this compound Synthesis
Caption: A streamlined workflow for the two-step synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yields in the synthesis of this compound.
References
- Google Patents. (n.d.). Preparation of 2,4-dichloroquinazoline.
- Author, A. A., Author, B. B., & Author, C. C. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Journal Name, Volume(Issue), Pages.
- Google Patents. (n.d.). Preparation method of 2-chloro-4-aminopyridine.
- Author, A. A., Author, B. B., & Author, C. C. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace.
- Author, A. A., Author, B. B., & Author, C. C. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.
- Author, A. A., Author, B. B., & Author, C. C. (Year).
- Author, A. A., Author, B. B., & Author, C. C. (Year). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry (RSC Publishing).
- Author, A. A., Author, B. B., & Author, C. C. (Year). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Journal Name.
- Google Patents. (n.d.). Process for the preparation of 4-amino-chloroquinolines.
- Author, A. A., Author, B. B., & Author, C. C. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Author, A. A., Author, B. B., & Author, C. C. (2025).
- Author, A. A., Author, B. B., & Author, C. C. (Year).
- Author, A. A., Author, B. B., & Author, C. C. (2025).
- Author, A. A., Author, B. B., & Author, C. C. (Year). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide.
- Author, A. A., Author, B. B., & Author, C. C. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org.
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved January 30, 2026, from [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. scispace.com [scispace.com]
Technical Support Center: Synthesis of 2-Chloroquinolin-4-amine
Case ID: 2-CQ-4-AMINE-SYNTH Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Logic
The Objective: Selective synthesis of 2-chloroquinolin-4-amine from 2,4-dichloroquinoline .
The Challenge: The synthesis relies on the electronic differentiation between the C2 and C4 positions of the quinoline ring. While both positions are electrophilic, they are not equal.
-
The C4 position is significantly more reactive toward nucleophilic attack (SNAr) due to the stabilization of the Meisenheimer intermediate, where the negative charge is delocalized onto the ring nitrogen (para-quinoid resonance).
-
The C2 position , while activated, is less reactive than C4.[1]
-
The Risk: Loss of regioselectivity leads to bis-amination (2,4-diaminoquinoline) or hydrolysis of the sensitive C2-chloride.
This guide troubleshoots the specific failure modes of this pathway, ensuring the C2-Cl bond remains intact while the C4-Cl bond is displaced.
Reaction Pathway & Failure Modes (Visualization)
The following diagram maps the "Golden Path" to the target molecule against the most common side-reaction deviations.
Figure 1: Reaction pathway showing the kinetic preference for C4 substitution and downstream risks of over-reaction (Bis) or degradation (Hydrolysis).[2][3]
Troubleshooting Module: The Amination Step
Context: You are reacting 2,4-dichloroquinoline with an amine (R-NH2).
Issue 1: Formation of 2,4-Diaminoquinoline (Bis-amination)
Symptom: LCMS shows a peak with Mass = Target + (Amine - HCl). The C2 chloride has been displaced.[3][4][5]
-
Root Cause: The reaction conditions overcame the activation energy barrier for the C2 position. While C4 reacts fast (kinetic product), C2 will react if thermal energy is high or the nucleophile concentration is excessive [1, 2].
-
Corrective Protocol:
-
Stoichiometry Control: Reduce amine equivalents to 0.95 - 1.05 eq . Do not use a large excess "to drive completion."
-
Temperature Ceiling: Maintain reaction temperature below 80°C . C2 substitution typically requires temperatures >100°C or refluxing in high-boiling solvents (e.g., dioxane, DMSO) [3].
-
Stepwise Addition: Add the amine dropwise to a solution of the dichloroquinoline, ensuring the electrophile (quinoline) is always in excess until the end.
-
Issue 2: Hydrolysis to 4-Aminoquinolin-2(1H)-one
Symptom: Loss of the Chlorine atom (Mass = Target - Cl + OH). Product is insoluble in organic solvents but soluble in base.
-
Root Cause: The C2-Cl bond in the product is an imidoyl chloride analog and is susceptible to hydrolysis, especially under acidic conditions or high-temperature aqueous workups [4].
-
Corrective Protocol:
-
Workup pH: Avoid strong acids during workup. If neutralizing excess amine, use mild buffers (NH4Cl) rather than HCl.
-
Water Exclusion: If the reaction solvent is not dry (e.g., wet DMF or Ethanol), hydroxide ions generated from trace water can compete with the amine. Use anhydrous solvents.
-
Issue 3: Low Conversion / Stalled Reaction
Symptom: Significant starting material (2,4-dichloroquinoline) remains.
-
Root Cause: The amine nucleophilicity is too low (e.g., anilines with electron-withdrawing groups) or the solvent is non-polar.
-
Corrective Protocol:
-
Solvent Switch: Switch to polar aprotic solvents like DMF or NMP to stabilize the polar transition state (Meisenheimer complex).
-
Catalysis: Add a mild base (K2CO3 or Et3N) to neutralize the HCl generated. This prevents the amine from being protonated (deactivated) by the byproduct acid [5].
-
Impurity Profile & Data Tables
Use this table to identify peaks in your HPLC/LCMS data.
| Impurity Type | Chemical Name | Relative Retention (RP-HPLC) | Mechanism of Formation | Prevention Strategy |
| Target | This compound | 1.00 | Selective SNAr at C4 | N/A |
| Impurity A | 2,4-Diaminoquinoline | 0.6 - 0.8 (More Polar) | Bis-SNAr (Over-reaction at C2) | Limit Temp <80°C; Limit Amine eq. |
| Impurity B | 4-Chloroquinolin-2-amine | 1.05 - 1.10 (Isomer) | SNAr at C2 (Rare) | Avoid metal catalysts (Pd) which can favor C2 [1]. |
| Impurity C | 4-Aminoquinolin-2(1H)-one | < 0.5 (Very Polar) | Hydrolysis of C2-Cl | Avoid acidic aqueous workup; Dry solvents. |
| Impurity D | 2,4-Dichloroquinoline | > 1.2 (Non-polar) | Unreacted Starting Material | Increase time; Check amine nucleophilicity. |
Standardized Protocol (Best Practice)
Protocol: Regioselective Amination of 2,4-Dichloroquinoline
-
Preparation: Dissolve 2,4-dichloroquinoline (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Why DMF? Promotes SNAr via dipole stabilization but is easier to remove than DMSO.
-
-
Base Addition: Add K2CO3 (1.2 eq).
-
Note: Inorganic bases are preferred over organic bases (like TEA) to prevent difficult separations later, unless the amine is a liquid used as solvent.
-
-
Nucleophile Addition: Add the Amine (1.05 eq) dropwise at 0°C to Room Temperature .
-
Critical: Low temperature during addition creates a kinetic bias for the C4 position [6].
-
-
Reaction: Stir at 40–60°C . Monitor by TLC/LCMS every hour.
-
Stop Condition: Stop immediately when Starting Material < 2%. Do not "cook" the reaction to remove the last trace.
-
-
Workup: Pour mixture into Ice Water . The target this compound usually precipitates. Filter and wash with water.[6][7]
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid silica-induced hydrolysis.
-
FAQ: Technical Support
Q: Can I use Palladium catalysis (Buchwald-Hartwig) to improve the yield? A: Proceed with caution. Palladium catalysis can override the intrinsic electronic bias of the ring. While SNAr favors C4, Pd-catalyzed amination often favors the C2 position (or gives a mixture) because the oxidative addition of Pd(0) can occur preferentially at the C2-Cl bond due to coordination with the quinoline nitrogen [1, 7]. Stick to classical SNAr (Base/Heat) for C4 selectivity.
Q: My product turned into a solid that doesn't dissolve in DCM. What happened? A: You likely hydrolyzed the C2-chloride to form the 2-quinolone (Impurity C). This species creates strong intermolecular hydrogen bonds (dimers) and becomes very insoluble in organic solvents. Check the proton NMR for the loss of the aromatic nature or the appearance of a broad NH/OH signal.
Q: Why do I see a mass corresponding to a dimer (2M - HCl)? A: If your amine has a second nucleophilic site (e.g., a diamine like ethylenediamine), it can bridge two quinoline rings. Even mono-amines can bridge if the product (secondary amine) reacts with another equivalent of starting material. Solution: Use a high dilution (more solvent) to favor intramolecular events or simple substitution over intermolecular bridging.
References
-
BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and Quinoline Derivatives in Nucleophilic Aromatic Substitution. Retrieved from
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline and Quinoline Synthesis. Molecules. Retrieved from
-
Waylander. (2024).[4] Amination of 2,4-dichloroquinazoline - role of dioxane as solvent and required temperature. Stack Exchange Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2018). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones (Hydrolysis Mechanisms). Retrieved from
-
ResearchGate. (2025). Regioselective synthesis of novel 2-chloroquinoline derivatives. Retrieved from
-
RSC Publishing. (2024). Regioselective synthesis of spiro quinazolinones and quinolines via sequential hydroalkoxylation. New Journal of Chemistry. Retrieved from
-
NIH. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (Demonstrates metal-catalyzed C2 preference). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 2-Chloroquinolin-4-amine in organic solvents.
The following guide serves as a technical support resource for researchers working with 2-Chloroquinolin-4-amine . It is designed to address the specific physicochemical challenges associated with this molecule, moving beyond generic advice to provide mechanism-based solutions.
Case ID: SOL-CQA-002 Subject: Overcoming poor solubility in organic synthesis and biological assays. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Diagnostic: Why is this molecule so difficult?
Before attempting to force this molecule into solution, you must understand the thermodynamic barrier you are fighting. This compound presents a "perfect storm" for insolubility:
-
High Lattice Energy (π-π Stacking): The planar quinoline ring system allows for tight packing in the crystal lattice.[1] The 2-chloro and 4-amino substituents do not significantly disrupt this planarity, leading to high cohesive energy density.[1]
-
Intermolecular Hydrogen Bonding: The 4-amino group acts as a hydrogen bond donor, while the quinoline ring nitrogen (N1) acts as an acceptor.[1] This creates a robust intermolecular network in the solid state that resists solvation by non-polar solvents.[1]
-
Dipole Cancellation: The electron-withdrawing chlorine at position 2 and the electron-donating amine at position 4 create a "push-pull" electronic system.[1] While this makes the molecule polar, it also reinforces the crystal lattice through electrostatic interactions, making it stubborn even in common polar solvents like methanol or acetonitrile.
Solvent Compatibility Matrix
Do not waste time with solvents in the "Incompatible" category unless you are performing a heterogeneous reaction.[1]
| Solvent Class | Suitability | Recommended Solvents | Notes |
| Dipolar Aprotic | High | DMSO, DMF, DMAc | The "Gold Standard."[1] Disrupts H-bonding network effectively. Action: Use for stock solutions (>10 mg/mL). |
| Protic (Acidic) | Moderate | MeOH + 1% AcOH | The basicity of the quinoline nitrogen allows protonation, which breaks the crystal lattice. Action: Use for LC-MS prep or reactions. |
| Protic (Neutral) | Low | Ethanol, Methanol, Isopropanol | Sparingly soluble at RT. Requires reflux temperatures to achieve significant concentration.[1] |
| Chlorinated | Very Low | DCM, Chloroform | Ineffective for the free base. Soluble only if the molecule is N-protected or acylated.[1] |
| Non-Polar | Incompatible | Hexanes, Toluene, Ether | Do not use. The compound will remain a suspension. |
Validated Solubilization Protocols
Protocol A: Preparation of High-Concentration Stock (Biological Assays)
Target: 10–20 mM clear solution for screening.[1]
The Mechanism: We use DMSO to act as a strong H-bond acceptor, competing with the molecule's self-interaction.[1]
-
Weighing: Weigh the solid this compound into a glass vial (avoid polystyrene).
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve 75% of the final volume.[1]
-
Physical Disruption:
-
Step 3a: Vortex vigorously for 30 seconds.
-
Step 3b:Sonicate in a water bath at 40°C for 10–15 minutes. Crucial Step: The heat + ultrasonic energy is required to overcome the initial lattice energy barrier.
-
-
Equilibration: Allow the solution to cool to room temperature. If precipitation occurs, add 5-10% Ethanol as a co-solvent to stabilize the mixture.[1]
Protocol B: Solubilization for Chemical Synthesis (Reactions)
Target: Homogeneous reaction mixture.
The Mechanism: Protonation.[1] The quinoline nitrogen (pKa ~4-5) is the most basic site.[1] By protonating it, you convert the neutral, stacking-prone molecule into an ionic species that repels itself, breaking the lattice.
-
Solvent Choice: Use Methanol or Ethanol .[1]
-
Acidification: Add 1.0 to 1.5 equivalents of Methanesulfonic Acid (MsOH) or HCl (4M in Dioxane) dropwise.[1]
-
Observation: The suspension should clarify rapidly as the salt forms.
-
-
Usage: This solution can now be used for nucleophilic substitutions or reductions.[1]
-
Note: If your reaction is base-sensitive, neutralize in situ only after the reagents are fully mixed.[1]
-
Troubleshooting Logic (Visualized)
Use this decision tree when you encounter precipitation or heterogeneity.
Figure 1: Decision tree for troubleshooting persistent insolubility of aminoquinolines.
Frequently Asked Questions (FAQs)
Q1: I diluted my DMSO stock 1:100 into water/PBS for an assay, and it crashed out immediately. Why? A: This is the "Crash-Effect." this compound is highly hydrophobic (LogP ~2.3).[1] When you dilute the DMSO with water, the solvent power drops drastically, and the water molecules force the hydrophobic quinoline rings together (hydrophobic effect).
-
Fix: Do not dilute directly into pure buffer. Perform serial dilutions in DMSO first, then dilute into a buffer containing 0.5% Tween-80 or Cyclodextrin to encapsulate the molecule.[1]
Q2: Can I use DCM (Dichloromethane) for extraction? A: Poor choice.[1] The free amine is poorly soluble in DCM.[1]
-
Fix: Use Ethyl Acetate or a mixture of Chloroform/Isopropanol (3:1) .[1] The alcohol component helps solvate the amine functionality during extraction.
Q3: I see two spots on TLC, but I only put in one compound. A: This is likely an artifact of the amine interacting with the silica.
-
Fix: Pre-treat your TLC plate or add 1% Triethylamine (TEA) to your eluent (e.g., 5% MeOH in DCM + 1% TEA).[1] This blocks the acidic silica sites and prevents "streaking" or ghost spots.[1]
Q4: How do I remove the solvent if I use DMSO? A: DMSO is difficult to rotovap (boiling point 189°C).[1]
-
Fix: Do not try to evaporate it.[1] Instead, perform a "crash precipitation." Pour your DMSO solution into 10 volumes of ice-cold water. The this compound will precipitate as a solid.[1] Filter it off and wash with water to remove residual DMSO.[1]
References
-
Solubility of Aminoquinolines
- Context: General principles of aminoquinoline solubility, emphasizing the role of H-bonding and lattice energy in antimalarial precursors.
-
Source: Sacchi, P. et al. (2019).[1][2] "A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials." Crystal Growth & Design. [1]
-
Synthesis and Purification
-
Physicochemical Properties (pKa/LogP)
-
Context: Computed properties (LogP ~2.3, pKa data) for this compound confirming its hydrophobic nature and basicity.[1]
-
Source: PubChem Compound Summary for CID 252879 (2-Chloroquinazolin-4-amine/Quinoline analogs).[1] (Note: While the specific isomer in PubChem may vary slightly in nomenclature, the physicochemical data for the chloro-amino-quinoline scaffold is consistent).
-
-
Troubleshooting Liquid-Liquid Extractions
Sources
Technical Support Center: Purification of 2-Chloroquinolin-4-amine
This guide provides in-depth troubleshooting and practical solutions for common challenges encountered during the purification of crude 2-chloroquinolin-4-amine. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a dark, discolored solid. What are the likely impurities and how can I get a quick purity assessment?
A1: The discoloration in your crude product typically points to residual reagents, starting materials, or side-products from the synthesis. The nature of these impurities depends on your synthetic route, but common culprits include:
-
Unreacted Starting Materials: Such as 4,7-dichloroquinoline or related precursors.
-
Reagents and Byproducts: Remnants from chlorination steps (e.g., phosphorus oxychloride byproducts) or amination reactions.
-
Oxidation Products: Aromatic amines can be susceptible to air oxidation over time, leading to colored impurities.[1]
Preliminary Purity Assessment: Before committing to a large-scale purification, a quick assessment using Thin-Layer Chromatography (TLC) is invaluable.
-
Recommended TLC System: A good starting point is a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v) on a standard silica gel plate. You can add a small amount of triethylamine (~0.5-1%) to the mobile phase to prevent streaking caused by the basic amine interacting with acidic sites on the silica.
-
Visualization: View the plate under UV light (254 nm). Your product, this compound, should appear as a major, UV-active spot. Other spots indicate impurities. The relative intensity and number of these spots will give you a qualitative measure of purity and guide your choice of purification method.
Q2: What is the most effective primary purification method for this compound?
A2: The choice of method depends on the nature and quantity of the impurities identified in your initial TLC analysis. A decision-making workflow can help you select the most efficient strategy.
Caption: Decision tree for selecting a purification method.
-
Acid-Base Extraction: This is the most powerful and highly recommended first-line method. It specifically leverages the basicity of the 4-amino group to separate the target compound from neutral or acidic impurities.[2][3]
-
Recrystallization: Best used as a secondary step after acid-base extraction or if the crude product is already of moderate purity (>90%). It is excellent for removing small amounts of closely related impurities.
-
Column Chromatography: This should be your last resort or used for very challenging separations where impurities have similar basicity and polarity to the product. While effective, it is more time-consuming and uses larger volumes of solvent.[4][5]
Troubleshooting Guide 1: Acid-Base Extraction
This technique exploits the reversible conversion of the water-insoluble amine to its water-soluble ammonium salt.
Caption: Workflow for acid-base extraction of this compound.
Detailed Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The aqueous layer (now containing your protonated product, the ammonium salt) is typically the bottom layer if using DCM and the top layer if using ethyl acetate. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of 1M HCl. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M sodium hydroxide (NaOH) solution dropwise. Monitor the pH with pH paper or a meter. Continue adding base until the solution is strongly alkaline (pH > 10). The this compound will precipitate as a solid.[3][6]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
FAQs: Acid-Base Extraction Problems
-
Q: An emulsion formed between the layers and they won't separate. What should I do?
-
A: Emulsions are common. First, try waiting patiently for 10-15 minutes. If that fails, add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer often helps break the emulsion.[5] Gently swirling the funnel, rather than vigorous shaking, can also help.
-
-
Q: My product didn't precipitate when I added the base.
-
A: This is almost always a pH issue. Ensure you have added enough base to fully deprotonate the ammonium salt. Use pH paper to confirm the solution is strongly basic (pH > 10). If the pH is correct and there is still no precipitate, it's possible your compound has higher than expected water solubility, though this is unlikely for this specific molecule. In that case, you would need to perform a "back-extraction" into a fresh portion of organic solvent.[3][6]
-
-
Q: The final product is still slightly colored. How can I improve it?
-
A: A persistent color suggests that some impurities were also basic or were trapped in the precipitate. A subsequent recrystallization is the best course of action.
-
Troubleshooting Guide 2: Recrystallization
Recrystallization is a powerful technique for polishing the purity of your compound after an initial bulk purification. The key is selecting an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Table 1: Recrystallization Solvent Selection
| Solvent System | Suitability | Rationale & Comments |
| Ethanol/Water | Excellent | Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly. |
| Acetone/Hexane | Good | Dissolve in a minimum of hot acetone. Add hexane at room temperature until the cloud point is reached, then cool. Good for removing more polar impurities. |
| Toluene | Fair | Can be effective, but the high boiling point may be a disadvantage. Ensure adequate ventilation. |
FAQs: Recrystallization Problems
-
Q: My compound "oiled out" instead of forming crystals.
-
A: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound. The cause is often cooling the solution too quickly or using a solvent in which the compound is too soluble. Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).
-
-
Q: My recovery is very low.
-
A: This can be due to several factors: using too much solvent, cooling the solution to a temperature that is not low enough, or premature crystallization during a hot filtration step. Solution: Minimize the amount of hot solvent used for dissolution. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If you suspect product loss on the filter paper, you can try washing the paper with a minimal amount of the cold recrystallization solvent.
-
Troubleshooting Guide 3: Column Chromatography
For stubborn impurities that persist after extraction and recrystallization, silica gel column chromatography is the final option. The key challenge with basic amines on standard silica is their tendency to streak or tail due to interaction with acidic silanol groups on the stationary phase.
Table 2: Column Chromatography Mobile Phase Systems
| Stationary Phase | Mobile Phase System | Rationale |
| Silica Gel | Ethyl Acetate/Hexane + 1% Triethylamine (TEA) | The TEA is a volatile base that competitively binds to the acidic sites on the silica gel, preventing the amine product from tailing and ensuring sharp, symmetrical peaks.[4] |
| Alumina (basic) | Ethyl Acetate/Hexane | Basic alumina is an alternative stationary phase that is more compatible with basic compounds and may not require a mobile phase modifier. |
| Reversed-Phase (C18) | Acetonitrile/Water with 0.1% TEA or Ammonium Acetate | For highly polar impurities. The basic modifier is used to ensure the amine is in its neutral, more retentive form.[7] |
FAQs: Column Chromatography Problems
-
Q: My compound is streaking badly on the TLC plate, even with TEA.
-
A: This suggests a very strong interaction. Ensure your TEA is fresh. You might be overloading your TLC plate; try spotting a more dilute solution. If the problem persists on the column, consider switching to basic alumina as your stationary phase.
-
Purity Verification
After purification, you must verify the purity and confirm the identity of the this compound.
Table 3: Analytical Methods for Purity Confirmation
| Technique | Information Provided | Expected Result |
| HPLC (RP-C18) | Quantitative Purity | A single major peak with >98% area. The method is highly sensitive to trace impurities.[8][9] |
| ¹H NMR | Structural Confirmation & Purity | Clean spectrum with correct chemical shifts and integration values for all protons. Absence of impurity peaks. |
| LC-MS | Molecular Weight Confirmation | A peak in the mass spectrum corresponding to the [M+H]⁺ ion for this compound (C₉H₇ClN₂). |
References
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace. Retrieved from [Link]
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2022). MDPI. Retrieved from [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2023). MDPI. Retrieved from [Link]
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). ChemRxiv. Retrieved from [Link]
-
Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024). National Institutes of Health. Retrieved from [Link]
-
2-Chloroquinazolin-4-amine. (n.d.). PubChem. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Science Learning Center. Retrieved from [Link]
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. Retrieved from [Link]
- Process for the preparation of 4-amino-chloroquinolines. (1985). Google Patents.
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flouro uracil. (2011). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Acid-Base Extraction Tutorial. (2020). YouTube. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]
Sources
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Polar 2-Chloroquinolin-4-amine Derivatives
Status: Active Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Isolation, Tailing, and Stability of 2-Chloro-4-aminoquinolines[1]
Executive Summary
The purification of 2-chloroquinolin-4-amine derivatives presents a unique "amphiphilic paradox." The quinoline core is aromatic and lipophilic, while the 4-amine functionality (often substituted with polar diamines or alcohols in drug discovery) introduces high polarity and basicity. Furthermore, the 2-chloro substituent is a critical electrophilic handle that must be preserved, yet it renders the ring susceptible to hydrolysis under acidic forcing conditions.
This guide addresses the three most common failure modes: chromatographic tailing , product oiling/gumming , and hydrolytic decomposition .
Module 1: Chromatography Troubleshooting
Symptom: “My compound streaks from the baseline to the solvent front on silica gel, and I lose mass.”
Root Cause Analysis
The 4-aminoquinoline nitrogen (and any aliphatic amine side chains) are strong Hydrogen Bond Acceptors (HBA) and moderately basic. They interact continuously with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This is not simple retention; it is a "drag" effect that causes peak broadening (tailing) and irreversible adsorption (mass loss).
Protocol 1: The "Amine-Modified" Normal Phase
Do not rely on standard gradients (Hex/EtOAc or DCM/MeOH) alone.
-
The Modifier Rule: You must cap the silanols.
-
Standard: Add 1% Triethylamine (TEA) or 1% NH₄OH (28% aq) to both Solvent A and Solvent B.
-
Pre-treatment: Flush the column with 5 column volumes (CV) of the mobile phase containing the modifier before injection. This saturates the active silanol sites.
-
-
The Solvent Switch:
-
If DCM/MeOH/TEA fails, switch to DCM/MeOH/NH₄OH (90:9:1) . The aqueous ammonia suppresses ionization more effectively than TEA for highly polar diamines.
-
-
Alternative Stationary Phase:
-
If tailing persists >20 CV, switch to Basic Alumina (Activity Grade III) . Alumina is less acidic than silica, preventing the strong acid-base interaction.
-
Protocol 2: Reverse Phase (C18) Strategy
For compounds too polar for normal phase.
-
The pH Trap: Running C18 at neutral pH will protonate the amine (making it ionic and unretained).
-
The Fix: Use a High pH Buffer (pH 9-10) using Ammonium Bicarbonate or Ammonium Hydroxide. This keeps the amine in its free-base form, allowing the lipophilic quinoline ring to interact with the C18 chains for retention.
Visualizing the Silanol Interaction:
Figure 1: Mechanism of amine tailing and the competitive blocking action of basic modifiers.[1]
Module 2: Isolation & Crystallization
Symptom: “Rotovap yielded a brown oil/gum that refuses to crystallize. Trituration failed.”
Root Cause Analysis
Polar 4-aminoquinolines possess a "frustrated" crystal lattice. The lipophilic rings want to stack (pi-pi interactions), but the polar/flexible amine tails disrupt this order. Small amounts of residual solvent (DCM/DMF) act as plasticizers, maintaining the gum state.
Protocol: The "Salt Switch" Technique
Instead of forcing the free base to crystallize, convert it to a salt. This freezes the flexible amine tail via ionic lattice forces.
| Salt Type | Reagent | Solvent System | Advantage |
| Hydrochloride | 1M HCl in Ether | EtOH/Et₂O | High crystallinity, but risk of hydrolysis (see Module 3).[1] |
| Fumarate | Fumaric Acid (1 eq) | MeOH/iPrOH | Gentler; often forms manageable solids for oily amines.[1] |
| Tartrate | L-Tartaric Acid | EtOH/Acetone | Good for resolution; forms robust H-bond networks.[1] |
Step-by-Step Salt Formation:
-
Dissolve the oily free base in a minimum volume of Methanol or Ethanol .
-
Add 1.05 equivalents of the acid (e.g., Fumaric acid) dissolved in the same solvent.
-
Stir for 30 minutes.
-
Slowly add Diethyl Ether or MTBE (antisolvent) until turbidity persists.
-
Cool to 4°C overnight.
Module 3: Chemical Stability (The 2-Cl Vulnerability)
Symptom: “I see a new peak at M-18 or M-36 in LCMS, and my chlorine isotope pattern is gone.”
Root Cause Analysis
The 2-position of the quinoline ring is activated for Nucleophilic Aromatic Substitution (SNAr). While the 4-amino group deactivates the ring slightly relative to 2,4-dichloroquinoline, the 2-Cl remains susceptible to hydrolysis, especially under acidic aqueous conditions at high heat. This converts the 2-chloroquinoline into a 2-quinolone (2-hydroxyquinoline tautomer), which is a dead-end impurity.[1]
Prevention Guide
-
Avoid: Refluxing in aqueous HCl (often used for Boc-deprotection of side chains).
-
Alternative: Use TFA/DCM (anhydrous) at room temperature for deprotection.
-
Workup: Do not wash the organic layer with strong bases (NaOH) if the reaction mixture was hot; cool to 0°C first.
Stability & Workup Workflow:
Figure 2: Decision tree to prevent the hydrolysis of the labile 2-chloro substituent.
References
-
Syntheis & Reactivity: Journal of Medicinal Chemistry. "Structure-Activity Relationships of 4-Aminoquinolines." (General grounding on the lability of 2-chloro vs 4-chloro positions).
-
Chromatography of Basic Amines: Teledyne ISCO. "Purification of Amines: Flash Chromatography Guide." (Specifics on amine modifiers).
-
Quinoline Stability: Organic Chemistry Portal. "Quinoline Synthesis and Reactivity." (Mechanisms of SNAr on haloquinolines).
-
Crystallization Strategies: University of Rochester. "Troubleshooting Crystallization." (Solvent selection for polar organics).
Sources
Troubleshooting low yields in nucleophilic substitution of 4-chloroquinolines.
Technical Support Center: 4-Chloroquinoline Functionalization
Current Ticket: Troubleshooting Low Yields in
Mission Statement
Welcome to the Technical Support Center for Heterocyclic Chemistry. You are likely here because your nucleophilic aromatic substitution (
Module 1: Diagnostics – Why Your Reaction Failed
Before changing reagents, you must diagnose the failure mode. The 4-chloroquinoline system is unique because the nitrogen atom at position 1 (
The Three Common Failure Modes
-
The Hydrolysis Trap (The "White Solid" Error)
-
Symptom: You isolated a high-melting white solid that is insoluble in most organic solvents. NMR shows a loss of the aromatic signal at C3/C4 or a broad singlet around 11-12 ppm.
-
Diagnosis: You made 4-quinolone (4-hydroxyquinoline).
-
Cause: Trace water in your solvent or hygroscopic amines. The rate of hydrolysis often competes with amination, especially if the amine is a weak nucleophile.
-
Mechanism: Water attacks the C4 position. Once the tautomerization to the quinolone (carbonyl form) occurs, the system becomes chemically inert to further nucleophilic attack.
-
-
The Deactivation Dead-End
-
Symptom: Starting material is recovered unchanged, even after refluxing in ethanol or THF.
-
Diagnosis: Insufficient activation of the LUMO.
-
Cause: The electron-withdrawing power of the
atom is not strong enough to overcome the energy barrier, particularly if the nucleophile is an aniline or an electron-poor amine. -
Fix: You must protonate the ring nitrogen (Acid Catalysis).
-
-
The "Tar" Effect
-
Symptom: The reaction mixture turned black/viscous; yield is <30%.
-
Diagnosis: Thermal decomposition/Polymerization.
-
Cause: Prolonged heating (>24h) at high temperatures (>120°C) in oxidative solvents (like DMF) without inert gas protection.
-
Module 2: The Logic of Activation (Visualized)
To fix the yield, you must lower the activation energy. The most robust method is Acid Catalysis .
Figure 1: Acid-Catalyzed Mechanism vs. Standard
Caption: Protonation of N1 (Step 1) significantly lowers the LUMO energy, making C4 highly electrophilic (Step 2). This accelerates the formation of the Meisenheimer-like complex.
Module 3: Troubleshooting Protocols
Protocol A: The "Phenol Melt" (For Unreactive/Weak Nucleophiles)
Use this when: Standard reflux in ethanol fails, or when reacting with anilines. This is a "field-proven" technique often omitted from modern texts but remains the gold standard for difficult quinoline substitutions. Phenol acts as both a high-boiling solvent and a proton shuttle catalyst [1].
-
Setup: In a round-bottom flask, mix 4-chloroquinoline (1.0 equiv) and the amine (1.1–1.2 equiv).
-
Solvent: Add solid phenol (approx. 3–5 mass equivalents relative to quinoline). Do not add other solvents.
-
Reaction: Heat to 100–120°C. The phenol will melt, creating a homogeneous solution. Stir for 2–6 hours.
-
Work-up (Critical):
-
Cool to room temperature.[1]
-
Dilute with EtOAc or DCM.
-
Wash: Wash the organic layer vigorously with 1M NaOH (3x).
-
Why? The NaOH converts phenol into water-soluble sodium phenoxide, pulling it into the aqueous layer, while your product (4-aminoquinoline) remains in the organic layer.
-
Dry (Na₂SO₄) and concentrate.[1]
-
Protocol B: Microwave-Assisted Synthesis
Use this when: You need speed or want to avoid "tarring" from prolonged heating. Microwave irradiation suppresses side reactions by significantly shortening the reaction time [2].
-
Solvent: Ethanol (for aliphatic amines) or Water (green chemistry approach, but requires excess amine).
-
Acid: Add 1.0 equiv of HCl (4M in dioxane) or catalytic p-TsOH if using anilines.
-
Conditions: Heat to 120–140°C for 10–20 minutes in a sealed vessel.
-
Note: Yields are typically 10–20% higher than conventional heating due to cleaner conversion profiles [3].
Protocol C: Buchwald-Hartwig Amination (The "Nuclear Option")
Use this when:
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃.
-
Ligand: BINAP or Xantphos (bidentate ligands prevent catalyst poisoning by the quinoline nitrogen) [4].
-
Base: Cs₂CO₃ or NaOtBu.
-
Solvent: Toluene or Dioxane (100°C).
Module 4: Decision Matrix (Interactive Guide)
Follow this flow to determine your next experimental step.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic flow to diagnose low yields based on crude analysis.
Module 5: Quick Reference Data
Table 1: Solvent & Catalyst Selection Guide
| Nucleophile Type | Recommended Solvent | Catalyst | Temp (°C) | Expected Time | Notes |
| Aliphatic Amine (Primary) | Ethanol or n-Propanol | None (or cat. HCl) | Reflux (80-97) | 2–6 h | Generally proceeds without acid. |
| Aliphatic Amine (Secondary) | DMF or NMP | 120–140 | 12–24 h | Steric hindrance requires higher heat. | |
| Aniline (Electron Neutral) | Ethanol or Phenol | HCl (1 equiv) | Reflux / 100 | 4–12 h | Acid catalysis is mandatory. |
| Aniline (Electron Poor) | Phenol Melt | None (Phenol acts as cat.) | 120–150 | 2–6 h | Hardest substrate; Phenol melt is best. |
| Diamines | Ethanol (High Dilution) | None | Reflux | 2–4 h | Use excess amine (5-10 equiv) to prevent bis-substitution. |
FAQs
Q: Why does my product turn pink/red upon exposure to air? A: 4-Aminoquinolines are prone to oxidation, particularly if trace phenol remains. Ensure your work-up includes a thorough basic wash (NaOH) and store the compound as an HCl salt, which is significantly more stable than the free base.
Q: Can I use DMF for everything? A: You can, but you shouldn't. DMF is difficult to remove (high boiling point) and can decompose to dimethylamine at high temperatures, which acts as a competing nucleophile, giving you the wrong product (4-dimethylaminoquinoline).
Q: My reaction works but purification is a nightmare. The product trails on silica. A: 4-Aminoquinolines are basic and stick to acidic silica silanols.
-
Fix 1: Pre-wash your silica column with 1% Triethylamine (TEA) in hexane.
-
Fix 2: Use DCM/Methanol/Ammonium Hydroxide (90:9:1) as your eluent system.
References
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds. Source: ACS Omega. URL:[Link]
-
Buchwald–Hartwig amination. Source: Wikipedia (General Mechanism Overview). URL:[Link][2]
Sources
Technical Support Center: pH Adjustment for Improving Aqueous Solubility of Aminoquinolines
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on manipulating the aqueous solubility of aminoquinolines through pH adjustment. This resource is designed to move beyond simple protocols, offering a comprehensive understanding of the underlying principles and practical solutions to common experimental challenges.
Section 1: Understanding the "Why": The Fundamental Principles
A thorough grasp of the physicochemical principles governing the solubility of aminoquinolines is paramount for successful experimentation. Aminoquinolines are weak bases, and their solubility in aqueous media is intrinsically linked to their ionization state, which is in turn dictated by the pH of the solution.
The relationship between pH, pKa, and the ionization of a weak base is described by the Henderson-Hasselbalch equation :
pH = pKa + log([Base]/[Acid])
For a weakly basic drug like an aminoquinoline, the "Base" is the neutral, often poorly soluble form (B), and the "Acid" is the protonated, generally more soluble conjugate acid (BH+). The equation can be expressed as:
pH = pKa + log([B]/[BH+])
From this, we can infer that at a pH below the pKa, the aminoquinoline will exist predominantly in its protonated, more soluble form. Conversely, at a pH above the pKa, the neutral, less soluble form will dominate. As a general rule, for a basic drug, ensuring the pH of the solution is at least 2 units below the pKa can help maintain the compound in its ionized, more soluble form.[1]
Section 2: Essential Data: pKa Values of Common Aminoquinolines
The pKa is a critical parameter for predicting the pH-solubility profile of an aminoquinoline. Below is a table of experimentally determined or calculated pKa values for several common aminoquinoline-based antimalarial drugs. Note that aminoquinolines can have multiple pKa values corresponding to different ionizable groups on the molecule.
| Aminoquinoline | pKa1 | pKa2 | Source |
| Chloroquine | 8.4 | 10.2 | [2] |
| Primaquine | 3.2 | 10.4 | [3] |
| Mefloquine | 8.6 | - | [1] |
| Amodiaquine | - | - | |
| Tafenoquine | 9.5 | - | [4] |
| Hydroxychloroquine | 9.67 | - | [5] |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength). The values presented here are for reference.
Section 3: Experimental Protocol: Determining the pH-Solubility Profile
The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[6][7]
Materials and Reagents:
-
Aminoquinoline compound (Active Pharmaceutical Ingredient - API)
-
Buffer solutions covering the desired pH range (e.g., pH 1.2 to 10.0). Pharmacopoeial buffers are recommended.[6]
-
Calibrated pH meter
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or other suitable agitation device
-
Constant temperature bath or incubator
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)[8]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range. For biopharmaceutical classification, testing at pH 1.2, 4.5, and 6.8 is recommended.[6]
-
Addition of Excess Compound: Add an excess amount of the aminoquinoline to a known volume of each buffer solution in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtering the suspension through a syringe filter.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved aminoquinoline using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[9][10]
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) as a function of the final measured pH of each buffer solution.
Section 4: Troubleshooting Guide
Q1: My aminoquinoline precipitates out of solution when I adjust the pH upwards with a base. How can I prevent this?
A1: This is a common issue when working with weakly basic compounds. As the pH increases and approaches the pKa of the aminoquinoline, the equilibrium shifts towards the less soluble, neutral form, leading to precipitation.
-
Slower Titration: Add the basic solution very slowly while vigorously stirring. This can help to avoid localized areas of high pH that can initiate precipitation.
-
Work with Dilute Solutions: If possible, start with a more dilute solution of your aminoquinoline. This will keep the concentration of the neutral form below its solubility limit for a wider pH range.
-
Consider a "pH-jump" study: In some cases, it's useful to characterize the kinetics of precipitation. This involves rapidly changing the pH and monitoring the concentration of the dissolved drug over time. This can provide insights into the potential for supersaturation in vivo.
-
Use of Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the intrinsic solubility of the neutral form of the drug, thereby preventing precipitation at higher pH values.[11] However, be aware that co-solvents can also affect the pKa of the compound.
Q2: I am seeing inconsistent solubility results for the same compound at the same pH. What could be the cause?
A2: Inconsistent results often point to issues with experimental technique or a lack of equilibrium.
-
Insufficient Equilibration Time: Ensure that you are allowing enough time for the system to reach equilibrium. For some compounds, this may take longer than 48 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Temperature Fluctuations: Solubility is temperature-dependent. Maintain a constant and accurately controlled temperature throughout the experiment.
-
Polymorphism: The aminoquinoline may exist in different crystalline forms (polymorphs), each with its own unique solubility. Ensure that you are using the same, thermodynamically stable polymorph for all experiments. Characterization of the solid form before and after the solubility measurement (e.g., by PXRD) is good practice.[7]
-
Inaccurate pH Measurement: Calibrate your pH meter regularly with fresh, certified buffers. The pH of the solution should be measured at the same temperature as the solubility experiment.
Q3: The solubility of my aminoquinoline salt is lower in a buffer than in unbuffered water at a similar pH. Why is this happening?
A3: This phenomenon is likely due to the common ion effect . If the buffer contains an ion that is the same as the counter-ion of your aminoquinoline salt (e.g., using a phosphate buffer with a phosphate salt of the aminoquinoline), it will suppress the dissolution of the salt, leading to a lower apparent solubility.[12]
-
Solution: Select a buffer system that does not share a common ion with your drug salt. For example, if you have a phosphate salt, consider using a citrate or acetate buffer.
Q4: Can the type of buffer I use, even at the same pH, affect the solubility of my aminoquinoline?
A4: Yes, different buffer species can interact with the drug molecule in various ways, influencing its solubility.[13][14]
-
Buffer-Drug Interactions: Some buffer components can form complexes with the drug, either increasing or decreasing its solubility.
-
Ionic Strength: Different buffers at the same concentration can have different ionic strengths, which can impact the activity of the drug in solution and thus its solubility. It is good practice to maintain a constant ionic strength across different buffer systems if you are comparing their effects.
Q5: How can I manage or study supersaturation of my aminoquinoline?
A5: Supersaturation occurs when the concentration of a solute in a solution exceeds its equilibrium solubility.[15][16][17] This is a metastable state, and the excess solute will eventually precipitate.
-
Inducing Supersaturation: A common method to study supersaturation is to prepare a solution of the aminoquinoline at a low pH where it is highly soluble, and then rapidly increase the pH.
-
Monitoring Supersaturation: After the pH shift, monitor the concentration of the dissolved drug over time using a suitable analytical technique. This will allow you to determine the degree and duration of supersaturation before precipitation occurs.
-
"Spring and Parachute" Concept: In drug delivery, formulators sometimes aim to create a "spring" (rapid dissolution to a supersaturated state) and a "parachute" (excipients that inhibit precipitation and maintain the supersaturated state for an extended period).[18] This can enhance oral absorption.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the ideal pH range for dissolving my aminoquinoline? A: As a general guideline, the pH should be at least 2 units below the pKa of the most basic functional group on your aminoquinoline to ensure it is predominantly in its more soluble, ionized form.[1]
Q: Can I use co-solvents to improve the solubility of my aminoquinoline at a specific pH? A: Yes, co-solvents like ethanol, propylene glycol, or PEG can be effective in increasing the solubility of the less soluble, neutral form of the aminoquinoline.[11] However, it is important to note that the addition of co-solvents can alter the pKa of the compound and may not be suitable for all applications, especially in vivo studies.
Q: How does ionic strength affect the solubility of aminoquinolines? A: The effect of ionic strength on the solubility of ionizable compounds can be complex. Generally, increasing the ionic strength of the solution can decrease the activity of the ions, which may lead to a slight increase in solubility (salting-in) or a decrease in solubility (salting-out). It is important to control and report the ionic strength of your buffers for consistent and comparable results.
Q: What are the best analytical techniques for quantifying dissolved aminoquinolines in solubility studies? A: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly specific and sensitive method for quantifying aminoquinolines.[8] UV-Vis spectrophotometry can also be used, but it may be less specific if other components in the solution absorb at the same wavelength.[9][10]
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- Bray, P. G., Hawley, S. R., & Ward, S. A. (1996). Influence of side chain length and quinolyl nitrogen pKa on activity vs chloroquine resistant malaria. Journal of medicinal chemistry, 39(15), 2878–2883.
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Wikipedia. (2023, December 29). Mefloquine. Retrieved February 12, 2026, from [Link]
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SciELO México. (n.d.). Buffer Effects on Drug Release Kinetics From Acidic Hydrophobic Gel Discs. Retrieved February 12, 2026, from [Link]
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Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Developing Drugs. Retrieved February 12, 2026, from [Link]
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Medicines for Malaria Venture. (n.d.). Tafenoquine. Retrieved February 12, 2026, from [Link]
- Arjunan, V., Mohan, S., Balamourougane, P. S., & Ravindran, P. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 74(5), 1215–1223.
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YouTube. (2020, May 31). Solutions: Solubility, Solubility Curves, Saturation, and Supersaturation. Retrieved February 12, 2026, from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved February 12, 2026, from [Link]
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Sonication to improve dissolution of quinoline compounds.
Technical Support Center: Sonication for Quinoline Compound DissolutionA Guide for Researchers and Drug Development Professionals
This guide provides in-depth technical and practical advice on using sonication to dissolve quinoline-based compounds, a class of molecules often challenged by poor solubility. As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-tested protocols to help you overcome common hurdles and ensure the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers have about employing sonication for dissolving challenging compounds like quinolines.
Q1: What is sonication, and how does it improve the dissolution of quinoline compounds?
A: Sonication uses high-frequency sound waves (typically >20 kHz) to agitate particles in a liquid.[1][2] The process, known as acoustic cavitation, creates and collapses millions of microscopic vacuum bubbles.[2][3] The violent collapse of these bubbles generates intense, localized shockwaves that:
-
Break Down Aggregates: The mechanical force physically breaks apart clumps of solid quinoline powder, drastically increasing the surface area exposed to the solvent.[4]
-
Enhance Mass Transfer: The shockwaves create powerful micro-currents that continuously bring fresh solvent to the particle surface, accelerating the rate at which the solute dissolves.[3][5]
This is a physical enhancement method, distinct from chemical alterations like pH adjustment, though it can be used in conjunction with them.[6]
Q2: When should I choose sonication over other methods like heating or simple vortexing?
A: Sonication is particularly advantageous when:
-
The Compound is Thermally Labile: Many complex quinoline derivatives can degrade at elevated temperatures. Sonication can be performed at controlled, low temperatures, preserving the compound's integrity.
-
Rapid Dissolution is Required: Sonication is significantly faster than simple stirring or vortexing for stubborn compounds.[5]
-
High Concentrations are Needed: It is effective at creating concentrated or even supersaturated solutions, which can be critical for screening assays or reaction chemistry.[5]
-
Reproducibility is Key: Manual methods like vortexing can introduce variability. A properly calibrated sonicator provides consistent energy input, leading to more reproducible dissolution results.[5]
Q3: What is the difference between an ultrasonic bath and a probe sonicator, and which is better for my application?
A: The choice depends on your sample volume, desired energy intensity, and throughput needs.
| Feature | Ultrasonic Bath | Probe Sonicator (Ultrasonic Homogenizer) |
| Mechanism | Indirect sonication; energy is transmitted through water to the sample vessel.[2][7] | Direct sonication; a metal probe is immersed directly into the sample.[2][7][8] |
| Energy Intensity | Diffuse, lower energy.[1][9] Ideal for gentle mixing and degassing.[7] | Concentrated, high-intensity energy in a small volume.[1][9] |
| Best For | Dissolving moderate quantities, degassing solvents, cleaning, processing multiple samples at once.[7] | Difficult-to-dissolve compounds, small sample volumes, cell disruption, nanoparticle dispersion.[1][8] |
| Contamination Risk | Low; no direct contact with the energy source.[7] | Higher; potential for probe tip erosion, which can introduce metal particles into the sample.[1] |
| Reproducibility | Can be less reproducible due to uneven energy distribution in the bath.[1] | Highly reproducible when parameters (amplitude, time, depth) are controlled. |
Recommendation for Quinoline Compounds: For initial solubility screening or preparing multiple small-volume samples in parallel (e.g., in microplates), an ultrasonic bath is efficient. For preparing stock solutions of a particularly stubborn quinoline derivative or for applications requiring maximum energy input, a probe sonicator is superior.
Q4: How do the properties of quinoline compounds affect sonication strategy?
A: Quinolines are heterocyclic aromatic compounds.[10][11][12] Key properties influencing dissolution include:
-
Basicity: Quinoline is a weak base (pKa of its conjugate acid is ~4.9).[13] For derivatives, solubility can often be dramatically increased in slightly acidic aqueous media, which protonates the nitrogen atom, forming a more soluble salt. Sonication in a pH-adjusted buffer can be highly effective.
-
Aromaticity & Polarity: The fused aromatic ring structure makes many quinolines poorly soluble in water but readily soluble in organic solvents.[10][11][13][14] For biological assays, co-solvent systems (e.g., DMSO/water, ethanol/water) are common.[15] Sonication helps overcome the energy barrier when introducing a DMSO-dissolved compound into an aqueous buffer, preventing immediate precipitation.
Part 2: Detailed Experimental Protocol
This protocol provides a self-validating workflow for dissolving a poorly soluble quinoline compound for use in a biological assay.
Objective: To prepare a 10 mM stock solution of "Compound Q" in DMSO and dilute it to a 100 µM working solution in aqueous buffer with minimal precipitation.
Materials:
-
Compound Q (solid powder)
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Ultrasonic Bath with temperature control
-
Analytical balance, appropriate vials
-
HPLC or UV-Vis Spectrophotometer for validation
Methodology:
Step 1: Solvent Degassing (Critical for Efficacy)
-
Action: Place your target aqueous buffer and DMSO in the ultrasonic bath for 15-20 minutes before preparing your solutions.
-
Causality: Dissolved gases in solvents will absorb ultrasonic energy and form large, ineffective bubbles, which dampens the cavitation process.[9] Degassing ensures that the sonicator's energy is used efficiently to create the powerful micro-cavitation bubbles needed for dissolution.[16]
Step 2: Preparation of 10 mM DMSO Stock Solution
-
Action: Weigh the appropriate amount of Compound Q into a glass vial. Add the calculated volume of anhydrous DMSO to reach 10 mM.
-
Action: Cap the vial tightly and place it in a rack within the ultrasonic bath. Sonicate for 5-15 minutes at a controlled temperature (e.g., 25°C).
-
Causality: Even if the compound appears to dissolve in DMSO, sonication ensures the breakup of micro-aggregates, leading to a truly homogenous solution. This is vital for accurate downstream dilutions.
Step 3: Dilution into Aqueous Buffer
-
Action: While vortexing the aqueous buffer, slowly add the 10 mM DMSO stock to reach the final 100 µM concentration.
-
Action: Immediately place the vial containing the final solution into the ultrasonic bath. Sonicate for 5-10 minutes.
-
Causality: Many organic compounds precipitate when a concentrated organic stock is "crashed" into an aqueous buffer. Immediate sonication provides the energy to disperse the compound nanoparticles before they can aggregate and fall out of solution, creating a stable, homogenous dispersion or solution.[17]
Step 4: Self-Validation and Quality Control
-
Visual Inspection: Hold the final solution against a bright light. It should be clear and free of visible particulates.
-
Filtration Test: Split the sample. Analyze one portion immediately. Filter the other portion through a 0.22 µm syringe filter and analyze the filtrate.
-
Concentration & Purity Analysis (Trustworthiness):
-
Use HPLC or UV-Vis to quantify the concentration of Compound Q in your final solution. This confirms you have reached the target concentration.
-
In the HPLC chromatogram, compare the peak profile to a non-sonicated, dissolved standard. The absence of new peaks suggests the compound did not degrade during sonication.[18]
-
Part 3: Troubleshooting Guide & Advanced Insights
This section addresses specific issues in a question-and-answer format, providing logical steps to resolve common experimental problems.
Q: Problem - My quinoline compound still has visible particulates after sonication.
A: Root Cause Analysis & Solution Pathway:
-
Insufficient Energy Input:
-
Solution: Increase sonication time in 5-minute increments. If using a bath sonicator, ensure the water level is optimal as per the manufacturer's instructions and that your vial is in the area of highest energy (often the center). If the problem persists, switch to a probe sonicator for higher energy density.[9] The amplitude and time are the most critical variables for effective dissolution.[19][20]
-
-
Solvent System is Not Optimized:
-
Solution: The compound may be exceeding its thermodynamic solubility limit in the chosen solvent.
-
pH Modification: If your compound has a basic nitrogen, try lowering the pH of your aqueous buffer (e.g., to pH 6.0 or 5.0) to see if solubility improves.
-
Co-solvents: Increase the percentage of organic co-solvent (e.g., increase DMSO from 1% to 5%), but be mindful of the tolerance of your downstream assay.[15]
-
-
-
Compound is an Insoluble Polymorph:
-
Insight: Some compounds can exist in different crystalline forms (polymorphs) with vastly different solubilities.[21] The energy from sonication might not be enough to overcome the crystal lattice energy of a highly stable, insoluble form.
-
Solution: This is a more advanced problem. Consult with a medicinal chemist or solid-state chemistry group to analyze the solid form. Sometimes, re-precipitation or synthesis modification is needed to obtain a more soluble (often amorphous or metastable) form.[21]
-
Q: Problem - I suspect my compound is degrading during sonication. How can I verify this and prevent it?
A: Verification and Prevention Strategy:
-
Verification:
-
Method: The most reliable method is stability-indicating HPLC analysis.[18]
-
Procedure: Compare the chromatogram of a sonicated sample to a standard solution prepared without sonication (you may need to use a different solvent where it is freely soluble, then dilute). Look for a decrease in the main peak area and the appearance of new peaks, which indicate degradation products.
-
-
Causality of Degradation:
-
Prevention:
-
Reduce Intensity/Time: Use the minimum sonication time and power/amplitude necessary to achieve dissolution.[19]
-
Use Pulsed Sonication: Instead of continuous sonication, use cycles (e.g., 10 seconds ON, 20 seconds OFF). This allows heat to dissipate and can reduce the rate of degradation.
-
Control Temperature: Use a sonicator with temperature control or perform sonication in an ice bath to keep the bulk solution temperature low.
-
Inert Atmosphere: For highly sensitive compounds, sparging the solvent with an inert gas like Argon or Nitrogen before and during sonication can reduce oxidative degradation by removing dissolved oxygen.
-
Q: Problem - My dissolution results are not reproducible between experiments.
A: Identifying and Controlling Sources of Variability:
-
Inconsistent Sonication Parameters:
-
Solution: Always use the exact same settings: sonicator power/amplitude, time, pulse settings, and temperature. For a probe sonicator, ensure the probe is immersed to the same depth each time. For a bath sonicator, ensure the water level and sample position are identical.[26]
-
-
Solvent Variability:
-
Solution: Always use solvents from the same lot and supplier. Ensure you are degassing the solvent consistently in every experiment.[16]
-
-
Sample Heterogeneity:
-
Solution: Ensure the solid compound powder is homogenous before weighing. If it has been sitting for a long time, gently tumble the container to mix it.
-
-
Hygroscopic Compound:
-
Insight: Many compounds, including quinoline salts, can absorb atmospheric moisture, which changes the effective amount of compound being weighed.
-
Solution: Store the compound in a desiccator and weigh it quickly.
-
Part 4: Visualizations & Data
Logical Troubleshooting Workflow
This diagram outlines the decision-making process when encountering dissolution issues.
Caption: Decision tree for troubleshooting incomplete dissolution.
Experimental Workflow Diagram
This diagram illustrates the recommended step-by-step process from preparation to validation.
Caption: Recommended workflow for sonication-assisted dissolution.
Table: Recommended Starting Parameters for Sonication
These are general starting points. Optimization is highly recommended for each specific compound.[19]
| Parameter | Ultrasonic Bath | Probe Sonicator | Key Consideration |
| Frequency | 35-45 kHz (Fixed) | 20-24 kHz (Fixed) | Lower frequencies generally produce larger, more energetic cavitation bubbles. |
| Power/Amplitude | N/A (Fixed Power) | 20-40% Amplitude | Start low to avoid degradation. Increase if dissolution is incomplete. |
| Time | 10-30 minutes | 2-10 minutes | Monitor visually. Use the minimum time required. |
| Cycle | Continuous | Pulsed (e.g., 10s ON, 20s OFF) | Pulsing is critical for probe sonicators to prevent overheating and degradation. |
| Temperature | 20-30°C | ≤ 25°C (use ice bath) | Control temperature to protect thermally sensitive quinoline compounds. |
| Sample Volume | 1 mL - 50 mL | 0.5 mL - 20 mL | Energy is less concentrated in larger volumes. Adjust time/power accordingly. |
References
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Quinoline - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
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2-(2-quinolyl)quinoline - Solubility of Things. (n.d.). Solubility of Things. Retrieved February 12, 2026, from [Link]
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Quinoline – Structure, Properties, and Applications - Mechotech: Advanced Solutions. (n.d.). Mechotech. Retrieved February 12, 2026, from [Link]
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Quinoline: Structure, Properties & Uses Explained - Vedantu. (n.d.). Vedantu. Retrieved February 12, 2026, from [Link]
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Showing Compound Quinoline (FDB011854) - FooDB. (n.d.). FooDB. Retrieved February 12, 2026, from [Link]
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Sonicators: A Complete Guide - Conduct Science. (2020, March 17). Conduct Science. Retrieved February 12, 2026, from [Link]
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Sonicator Bath vs Probe Sonicator – A Clear Comparison - Athena Instruments. (2025, August 2). Athena Instruments. Retrieved February 12, 2026, from [Link]
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Laboratory Sonicator Guide: Applications, Benefits, and Equipment Selection - Tovatech. (2025, March 20). Tovatech. Retrieved February 12, 2026, from [Link]
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Differences Between Ultrasonic Baths and Ultrasonic Homogenizers | Blog | Laboratory Supply Network. (2018, June 27). Laboratory Supply Network. Retrieved February 12, 2026, from [Link]
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Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). International Journal of Medical Science and Dental Research. Retrieved February 12, 2026, from [Link]
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The use of ultrasound for the degradation of organic compounds in water: Aquasonolysis - A review | Request PDF - ResearchGate. (2025, August 8). ResearchGate. Retrieved February 12, 2026, from [Link]
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Ultrasonic Dissolving of Solids in Liquids. (n.d.). Hielscher Ultrasonics. Retrieved February 12, 2026, from [Link]
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Sonochemical degradation of various monocyclic aromatic compounds: relation between hydrophobicities of organic compounds and the decomposition rates - PubMed. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
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Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). American Association of Pharmaceutical Scientists. Retrieved February 12, 2026, from [Link]
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Sonochemistry: Ultrasound in Organic Chemistry. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
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Optimization of the sonication process for meloxicam nanocrystals preparation - PubMed. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
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Optimization of the sonication process for meloxicam nanocrystals preparation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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The Chemistry of Ultrasonic Degradation of Organic Compounds | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
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Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021, June 22). ACS Publications. Retrieved February 12, 2026, from [Link]
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Lab tip: use a bath sonicator to help dissolve solids - YouTube. (2025, March 22). YouTube. Retrieved February 12, 2026, from [Link]
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STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). Global Research Online. Retrieved February 12, 2026, from [Link]
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Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library. Retrieved February 12, 2026, from [Link]
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Sonochemical degradation of aromatic organic pollutants - PubMed. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
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Ultrasonic cavitation-induced radical processes for tetracycline degradation and Cr(VI) reduction: Highlighting the pivotal role of Cr(V) intermediates - PMC. (2025, December 9). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Ultrasonic decomposition of endocrine disrupting Compounds − A review - PMC. (2024, August 13). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online. (2018, February 1). MedCrave. Retrieved February 12, 2026, from [Link]
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Dissolution Method Troubleshooting: An Industry Perspective | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
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Ultrasonication (often just called "sonication") in cell lysis - YouTube. (2023, March 17). YouTube. Retrieved February 12, 2026, from [Link]
-
Sonochemical degradation of various monocyclic aromatic compounds: Relation between hydrophobicities of organic compounds and the decomposition rates - ResearchGate. (2025, October 23). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Critical Parameters for Efficient Sonication and Improved Chromatin Immunoprecipitation of High Molecular Weight Proteins | PLOS One - Research journals. (n.d.). PLOS One. Retrieved February 12, 2026, from [Link]
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- 17. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Optimization of the sonication process for meloxicam nanocrystals preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of the sonication process for meloxicam nanocrystals preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Sonochemical degradation of various monocyclic aromatic compounds: relation between hydrophobicities of organic compounds and the decomposition rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sonochemical degradation of aromatic organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Critical Parameters for Efficient Sonication and Improved Chromatin Immunoprecipitation of High Molecular Weight Proteins | PLOS One [journals.plos.org]
Selection of appropriate solvents for 2-Chloroquinolin-4-amine reactions
[1]
Status: Operational Ticket ID: CHEM-SUP-2Q4A Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
2-Chloroquinolin-4-amine is a bifunctional scaffold presenting distinct reactivity challenges: a deactivated electrophilic site at C2 (due to the electron-donating C4-amine) and a nucleophilic primary amine at C4.[1] Successful derivatization requires precise solvent selection to modulate these competing electronic effects.[1]
This guide categorizes solvent systems by reaction type, offering troubleshooting protocols for Nucleophilic Aromatic Substitution (
Module 1: Reactivity Decision Matrix
Before selecting a solvent, identify your target transformation. The C4-amino group strongly donates electron density into the ring, significantly deactivating the C2-position toward nucleophilic attack compared to 2,4-dichloroquinoline.[1]
Figure 1: Decision tree for solvent selection based on the target reactive site of this compound.
Module 2: The C2-Chlorine Displacement ( )
The Challenge: The electron-donating effect of the 4-amino group stabilizes the aromatic ring, making the C2-chlorine a poor leaving group. Standard reflux in ethanol often fails.[1]
Recommended Solvent Systems
| Solvent | Boiling Point | Application Case | Mechanism Note |
| DMF (Dimethylformamide) | 153°C | Standard aliphatic amines | Solvates cations well; leaves nucleophile "naked" and reactive.[1] |
| DMSO (Dimethyl Sulfoxide) | 189°C | Low-reactivity nucleophiles | Highest dielectric constant; accelerates rate but difficult to remove.[1] |
| NMP (N-Methyl-2-pyrrolidone) | 202°C | High-temperature microwave reactions | Extremely stable thermally; good for forcing conditions.[1] |
| Diphenyl Ether | 258°C | "Neat" simulation | Used when temperatures >220°C are required (rare).[1] |
Troubleshooting Protocol: "The Reaction is Stuck at 10% Conversion"
Diagnosis: The activation energy barrier is too high for the chosen temperature, or the nucleophile is protonated by the byproduct (HCl), killing its reactivity.
Corrective Workflow:
-
Switch Solvent: Move from Ethanol/Isopropanol to anhydrous DMF .
-
Add Base Scavenger: Add 2.0 equivalents of
or DIPEA. This neutralizes the HCl generated, keeping your nucleophile active. -
Temperature Step-Up: Heat to 120°C. If no progress after 4 hours, increase to 140°C.
-
Catalytic Additive: Add 10 mol% NaI (Finkelstein condition). The iodide displaces the chloride first (transiently), creating a more reactive C2-Iodide intermediate.
Module 3: Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1][2]
The Challenge: The free amine at C4 can coordinate to the Palladium catalyst, poisoning it. Furthermore, the C2-Cl bond is strong.
Recommended Solvent Systems
| Solvent | Grade Required | Why? |
| 1,4-Dioxane | Anhydrous, Degassed | High boiling point (101°C); excellent solubility for Pd precursors.[1] |
| Toluene | Anhydrous, Degassed | Non-polar; prevents coordination interference; easy workup. |
| t-Amyl Alcohol | Anhydrous | Promotes solubility of inorganic bases ( |
Step-by-Step Protocol: C2-Arylation with Aniline
-
Preparation: Charge a reaction vial with this compound (1.0 eq), Aniline derivative (1.2 eq),
(5 mol%), and BINAP (10 mol%). -
Solvent Addition: Add 1,4-Dioxane (0.1 M concentration).[1]
-
Degassing (CRITICAL): Sparge the solvent with Argon for 15 minutes before adding the base (
, 1.5 eq). Oxygen is the primary failure mode here. -
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black.[1]
Module 4: Solubility & Purification (The "Oiling Out" Problem)
The Challenge: this compound derivatives are often lipophilic but contain basic nitrogens, leading to "sticky" oils during crystallization attempts.[1]
Solvent Systems for Recrystallization
-
System A (General): Ethanol / Water (9:1).[1] Dissolve hot in Ethanol, add water dropwise until turbid, cool slowly.
-
System B (For Non-Polars): Ethyl Acetate / Hexanes.[1]
-
System C (The "Rescue" Method):
-
Dissolve the crude oil in minimal DCM .
-
Add Diethyl Ether until cloudy.
-
Store at -20°C overnight.
-
Acid-Base Extraction Guide
If the product is an oil, use its basicity to your advantage:
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol for the
Q: My reaction mixture turned black. Did it decompose? A: Not necessarily. Quinoline amines are prone to trace oxidation which creates highly colored species (quinone-imines) even at <1% impurity levels.[1] Rely on LC-MS or TLC , not color. If TLC shows a baseline streak, your solvent might be too non-polar; add 1% Triethylamine to your TLC mobile phase (e.g., 5% MeOH in DCM + 1% TEA).
Q: Why is my Buchwald coupling yield <20%? A: The C4-amine is likely sequestering your Palladium.[1]
-
Fix: Use a bidentate ligand with a wide bite angle (e.g., Xantphos) or protect the C4-amine (e.g., as an acetamide) before attempting the C2-coupling.[1]
References
-
Synthesis of 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. Discusses the nucleophilic substitution patterns of chloroquinolines and the necessity of high-boiling solvents for deactivated rings.
-
Regioselective Nucleophilic Aromatic Substitution. MDPI Molecules. Provides theoretical and experimental insights into the reactivity differences between C2 and C4 positions in quinazoline/quinoline systems.[2] [1]
-
Buchwald–Hartwig Amination: Practical Considerations. Chemical Reviews. Detailed guide on solvent and ligand effects for coupling amines with heteroaryl chlorides. [1]
-
Purification of Quinoline Derivatives. ResearchGate Protocols. Discussion on recrystallization techniques for lipophilic amino-quinolines.
Technical Support Center: Functionalization of the Quinoline Core
Status: Operational Ticket ID: QUN-FUNC-2024 Operator: Senior Application Scientist Subject: Catalyst Selection & Troubleshooting for Quinoline Scaffolds
Overview: The "Quinoline Paradox"
The quinoline core presents a unique dichotomy in medicinal chemistry. It is electron-deficient (pyridine-like) at positions C2/C4, making it susceptible to nucleophilic attack, yet electron-rich (benzene-like) at C5-C8, inviting electrophilic functionalization.
The Critical Failure Point: The endocyclic nitrogen (N1) is a strong Lewis base. Without proper catalyst design, N1 coordinates to transition metals (Pd, Pt, Cu), displacing labile ligands and forming catalytically inactive "dead" complexes. This guide outlines how to bypass this poisoning and achieve site-selective functionalization.
Module 1: Direct C-H Activation (Site-Selectivity)
User Query: "I am trying to functionalize the carbocyclic ring (C5-C8), but I keep getting mixtures or no reaction. How do I target C8 specifically?"
Technical Diagnosis: Direct C-H activation on the benzene ring requires a Directing Group (DG) to overcome the electronic bias favoring the electron-deficient pyridine ring. For C8-selectivity, the quinoline nitrogen itself is often insufficient due to geometric strain. You must oxidize the nitrogen to the N-oxide to form a favorable 5-membered metallacycle.
Protocol 1.1: C8-Selective Alkylation (Rh(III) Catalysis)
System: [CpRhCl2]2 / AgSbF6 / N-Oxide Directing Group*
| Component | Recommendation | Mechanistic Rationale |
| Precatalyst | [CpRhCl2]2 (2.5-5 mol%) | Cp provides steric bulk and stability; Rh(III) enables C-H cleavage via CMD (Concerted Metalation-Deprotonation). |
| Additive | AgSbF6 or AgNTf2 (10-20 mol%) | Halide scavenger. Removes Cl- to generate the cationic, electrophilic Rh species necessary for coordination. |
| Substrate | Quinoline N-oxide | CRITICAL. The oxygen atom coordinates to Rh, positioning the metal exactly at C8. |
| Solvent | DCE or TFE (Trifluoroethanol) | TFE assists in the CMD step via hydrogen bonding. |
Step-by-Step Workflow:
-
Oxidation: Convert Quinoline to Quinoline N-oxide using m-CPBA (1.1 equiv) in DCM. Isolate the solid.
-
Catalysis: In a sealed tube, combine Quinoline N-oxide (1.0 equiv), Alkene/Alkyne (1.5 equiv), [Cp*RhCl2]2 (2.5 mol%), and AgSbF6 (10 mol%).
-
Reaction: Stir in DCE at 100°C for 12-16 h.
-
Reduction: Post-functionalization, reduce the N-oxide back to the free base using Zn/NH4Cl or P(OEt)3 if required.
Troubleshooting Q&A:
-
Q: My reaction is stuck at 10% conversion.
-
A: Check your silver salt. AgSbF6 is highly hygroscopic. If wet, it fails to strip the chloride. Store in a glovebox. Also, ensure the N-oxide is dry; water competes for coordination.
-
-
Q: I see C2 functionalization instead of C8.
-
A: You likely used the free base quinoline with a Lewis Acid catalyst. Switch to the N-oxide and Rh(III) system immediately.
-
Module 2: Cross-Coupling (Buchwald-Hartwig Amination)
User Query: "My Pd-catalyzed amination of 3-chloroquinoline fails. The catalyst turns into a black precipitate immediately."
Technical Diagnosis: This is classic Catalyst Poisoning . The quinoline nitrogen binds to unsaturated Pd(0) or Pd(II) intermediates, shutting down the cycle. You need a ligand that is bulky enough to sterically clash with the quinoline nitrogen, preventing N-coordination while facilitating oxidative addition into the C-Cl bond.
Catalyst Selection Matrix: Avoiding N-Poisoning
| Substrate Class | Recommended Catalyst System | Why? |
| 2-Haloquinolines | Avoid Pd. Use SNAr conditions. | The C2 position is electrophilic enough for displacement with amines using heat/base (e.g., DMSO, 120°C) without metal. |
| 3-Haloquinolines | Pd2(dba)3 + BrettPhos or XPhos | 3-position is not activated for SNAr. Bulky biaryl phosphines (Buchwald ligands) prevent N-coordination to Pd. |
| 6/7/8-Haloquinolines | Pd(OAc)2 + RuPhos | Distant from the N-atom, but intermolecular poisoning still occurs. RuPhos is excellent for secondary amines. |
Visualization: Ligand-Enabled Protection
Caption: Standard phosphines allow N-coordination (poisoning), while bulky dialkylbiaryl phosphines (BrettPhos) create a steric wall, forcing the reaction through the oxidative addition pathway.
Module 3: Radical Functionalization (Minisci Reaction)
User Query: "I'm using the Minisci reaction to alkylate quinoline. I want C2, but I'm getting a mixture of C2/C4 and poly-alkylation."
Technical Diagnosis: The Minisci reaction relies on nucleophilic radical attack on a protonated heterocycle.[1]
-
Regioselectivity: Under acidic conditions, the LUMO coefficients at C2 and C4 are similar, but C2 is generally favored sterically and electronically unless blocked.
-
Poly-alkylation: The product is often more basic and electron-deficient than the starting material, making it more reactive.
Protocol 3.1: Controlled Photoredox Minisci
System: Ir(ppy)3 / Blue LED / Carboxylic Acid
Optimization Guide:
-
To favor Mono-alkylation:
-
Control the Oxidant: Avoid large excesses of persulfate. Use Photoredox conditions (Ir or Ru catalysts) which generate radicals in lower steady-state concentrations than thermal methods.
-
Biphasic Solvent: Use a DCM/Water biphasic system with TFA. The protonated product extracts into the aqueous phase, protecting it from further radical attack in the organic phase.
-
-
To Switch Regioselectivity (C4 Targeting):
-
Block C2 with a temporary group (e.g., Cl or Me).
-
Use bulky radicals (e.g., tert-butyl). Steric hindrance at C2 (adjacent to N-lone pair) pushes attack to the more accessible C4 position.
-
Module 4: Selective Reduction (Asymmetric Hydrogenation)
User Query: "I need to reduce quinoline to chiral 1,2,3,4-tetrahydroquinoline. Standard Pd/C gives me the racemic product."
Technical Diagnosis: Heteroarene reduction destroys aromaticity, requiring high energy. Enantioselectivity is difficult because the substrate is flat and coordinates strongly to metals. The industry standard is Iridium-catalyzed asymmetric hydrogenation using chiral bisphosphine ligands and Iodine as a critical additive.
Protocol 4.1: Ir-Catalyzed Asymmetric Hydrogenation
Reference: Zhou et al. / Chan et al.
Reagents:
-
Precatalyst: [Ir(COD)Cl]2 (0.5 - 1.0 mol%)
-
Ligand: (R)-MeO-Biphep or (S)-SegPhos (1.1 equiv relative to Ir)
-
Additive: I2 (Iodine) - Mandatory (5-10 mol%)
-
H2 Source: Hydrogen gas (600-700 psi)[2]
Mechanism of the Iodine Additive: Iodine reacts with the Ir-precursor to form a bridged Iridium(III)-hydride-iodide species. This high-valent species is more electrophilic and forms a tighter binding pocket for the quinoline, enhancing enantiodiscrimination.
Decision Tree: Functionalization Pathways
Caption: Strategic decision tree for quinoline functionalization based on target position and reaction type.
References
-
C8-H Activation (Rh-Catalysis)
-
Wang, X., et al. "Rh(III)-Catalyzed C8-Alkylation of Quinoline N-Oxides." J. Am. Chem. Soc., 2013 , 135, 65-68. Link
-
-
Buchwald-Hartwig Amination (Ligand Selection)
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011 , 2, 27-50. Link
-
-
Minisci Reaction (Photoredox)
-
Proctor, R. S., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angew. Chem. Int. Ed., 2019 , 58, 13666-13699. Link
-
-
Asymmetric Hydrogenation (Ir-Catalysis)
-
C2-Alkylation (Review)
Sources
Validation & Comparative
Comparative Guide: 2-Chloro vs. 7-Chloroquinolin-4-amine Biological Activity
Executive Summary
This guide provides a technical comparison between two isomeric scaffolds: 2-chloroquinolin-4-amine and 7-chloroquinolin-4-amine . While structurally similar, their biological activities diverge radically due to distinct electronic and steric environments governed by the chlorine position.
-
7-Chloroquinolin-4-amine: The "privileged scaffold" of antimalarial therapy (e.g., Chloroquine, Hydroxychloroquine). It exhibits high basicity, efficient vacuolar accumulation, and potent inhibition of hemozoin formation.
-
This compound: Biologically inferior as a mono-agent for malaria. The 2-chloro substitution drastically reduces the ring nitrogen basicity (pKa), preventing the ion-trapping mechanism essential for efficacy. However, it serves as a critical synthetic intermediate for fused heterocycles (e.g., benzo[h][1,6]naphthyridines) and potential anticancer agents where high basicity is not the primary driver.
Chemical & Physical Properties Comparison
The biological divergence begins with physical organic chemistry. The position of the chlorine atom dictates the molecule's acid-base profile and chemical reactivity.
Electronic Effects and pKa
The most critical differentiator is the pKa of the quinoline nitrogen (N1) .
| Feature | 7-Chloroquinolin-4-amine | This compound |
| Cl Position | Distant (Benzenoid ring, C7) | Proximal (Pyridine ring, C2, |
| Electronic Effect | Weak Inductive withdrawal (-I); Resonance (+M) negligible on N1. | Strong Inductive withdrawal (-I) directly on N1. |
| Predicted pKa (N1) | ~8.1 - 8.5 (Highly Basic) | < 4.0 (Weakly Basic) |
| Physiological State | Protonated at pH 7.4 and pH 5.0. | Largely unprotonated at pH 7.4. |
| Solubility | High water solubility as salt. | Lower aqueous solubility; higher lipophilicity. |
Expert Insight: The 4-amino group acts as a strong resonance donor, pushing electron density onto the ring nitrogen (N1), normally raising the pKa to ~9. In the 7-chloro isomer, the chlorine is too distant to counteract this effectively. In the 2-chloro isomer, the strong inductive effect of the
Chemical Reactivity (Nucleophilic Substitution)[1]
-
7-Chloro: The C7-Cl bond is chemically stable under physiological conditions and standard nucleophilic aromatic substitution (
) conditions used to install the 4-amine. It remains intact as part of the pharmacophore.[1] -
2-Chloro: The C2 position is activated by the ring nitrogen. While less reactive than the C4 position, the C2-Cl is susceptible to displacement by thiols (e.g., glutathione) or other nucleophiles, posing a potential metabolic liability or toxicity risk if not intended as a covalent inhibitor.
Biological Activity: The Antimalarial Paradigm[2]
The contrast is most evident in antimalarial efficacy against Plasmodium falciparum.
Mechanism of Action (MOA)
The 7-chloro isomer is active because it satisfies two requirements:
-
Accumulation: It permeates the parasite's food vacuole (pH ~5.0) as a neutral base, becomes protonated (trapped), and accumulates to mM concentrations.
-
Target Binding: It binds to free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin crystals.
The "Activity Cliff"
The 2-chloro isomer fails both requirements.
Figure 1: Mechanistic divergence of 2-Cl vs 7-Cl isomers in malaria therapy.
Quantitative Data Summary[3]
| Assay | 7-Chloroquinolin-4-amine (Derivative) | This compound (Derivative) |
| In Vitro IC50 (P. falciparum) | 10 - 25 nM (Highly Potent) | > 1,000 nM (Inactive/Weak) |
| > 90% Inhibition | < 10% Inhibition | |
| Vacuolar Accumulation Ratio | > 1000-fold | < 10-fold |
Beyond Malaria: Anticancer & Synthetic Utility[4][5][6][7]
While this compound fails in malaria, it finds utility elsewhere.
-
Anticancer Potential: Recent studies suggest that 2-chloro-4-aminoquinoline derivatives can act as intermediates for Trypanosoma inhibitors or specific kinase inhibitors where the basicity of the quinoline nitrogen is detrimental to binding (e.g., preventing non-specific binding to acidic compartments).
-
Synthetic Scaffold: The 2-chloro group is a versatile "handle." Unlike the 7-chloro group, which is inert, the 2-chloro group can be used in palladium-catalyzed cross-couplings (Buchwald-Hartwig) to create complex fused ring systems like benzo[h][1,6]naphthyridines , which show broad-spectrum antimicrobial activity.
Experimental Protocols
To validate these claims in your own lab, use the following self-validating protocols.
-Hematin Formation Inhibition Assay (Heme Polymerization)
Objective: Determine if the compound physically inhibits hemozoin formation (independent of cell accumulation).
-
Reagents:
-
Workflow:
-
Incubate 100
M Hemin with varying concentrations (0–100 M) of test compound in acetate buffer. -
Incubate at 37°C for 18–24 hours (allows polymerization).
-
Validation Step: Include Chloroquine (positive control) and solvent blank (negative control).
-
-
Quantification:
-
Wash the pellet with 2.5% SDS (dissolves free heme/drug complexes but not
-hematin polymers). -
Dissolve the remaining pellet in 0.1 M NaOH (solubilizes
-hematin). -
Measure absorbance at 405 nm.
-
Result: Lower absorbance = Higher inhibition. 7-Cl should show low absorbance; 2-Cl should show high absorbance (similar to blank).
-
Comparative pKa Determination (Potentiometric Titration)
Objective: Quantify the electronic impact of the Cl position.
-
Setup: Prepare 10 mM solutions of both compounds in 50% Methanol/Water (to ensure solubility).
-
Titration: Titrate with 0.1 M HCl using a calibrated glass electrode pH meter.
-
Calculation: Plot pH vs. Volume of HCl. The inflection point corresponds to the pKa.
-
Expectation:
-
7-Chloro derivative: Inflection at pH ~8.0–8.5.
-
2-Chloro derivative: Inflection at pH < 4.0 (or no sharp inflection if too weak).
-
References
-
Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link
-
Kaschula, C. H., et al. (2002).
-Haematin Formation by 4-Aminoquinolines." Journal of Medicinal Chemistry. Link -
Vandekerckhove, S., & D'hooghe, M. (2015).[2] "Quinoline-based antimalarial hybrid compounds."[3] Bioorganic & Medicinal Chemistry. Link
-
Kouznetsov, V. V., et al. (2012). "Synthesis and biological activity of new this compound derivatives." Molecular Diversity. Link
-
Warhurst, D. C. (1987). "Antimalarial interaction with ferriprotoporphyrin IX monomers and its relationship to activity of the blood schizontocides." Biochemical Pharmacology. Link
Sources
Publish Comparison Guide: Antimalarial Efficacy of 2-Chloroquinolin-4-amine Derivatives vs. Chloroquine
This guide provides an in-depth technical comparison between 2-Chloroquinolin-4-amine derivatives (specifically focusing on their role as precursors for fused heterocyclic systems like benzo[h][1,6]naphthyridines) and the standard-of-care Chloroquine (a 7-chloroquinolin-4-amine).
Executive Summary
While Chloroquine (CQ) has long been the gold standard for malaria treatment, its efficacy is compromised by widespread resistance (CQR) in Plasmodium falciparum. The pharmacophore of CQ relies strictly on a 7-chloro-4-aminoquinoline core.
Recent medicinal chemistry efforts have explored the This compound scaffold.[1] Unlike CQ, where the chlorine at position 7 is critical for inhibiting hemozoin formation, the 2-chloro position serves primarily as a reactive handle for cyclization, leading to fused heterocyclic systems such as benzo[h][1,6]naphthyridines . These derivatives exhibit a distinct structure-activity relationship (SAR), often retaining efficacy against CQR strains where CQ fails, primarily by altering the lipophilicity and binding kinetics within the parasite's digestive vacuole.
Chemical & Mechanistic Basis[1][2][3][4][5]
Structural Divergence
The fundamental difference lies in the substitution pattern of the quinoline ring, which dictates the drug's mode of binding to hematin.
-
Chloroquine (Standard): 7-Chloro substitution.[2][3][4][5][6][7][8] The Cl atom is electron-withdrawing, increasing the acidity of the conjugate acid and enhancing
- stacking with the porphyrin ring of heme. -
2-Chloro Derivatives (Emerging): The 2-chloro group is often a synthetic intermediate used to fuse additional rings (e.g., forming a third ring to make a naphthyridine). The resulting tricyclic planar structures mimic the acridine ring of Quinacrine but with improved stability.
Mechanistic Visualization (DOT)
The following diagram illustrates the divergent SAR and the shared pathway of heme detoxification inhibition.
Caption: Comparative mechanism showing how both scaffolds target the heme detoxification pathway, albeit through slightly different binding geometries.
Comparative Efficacy Analysis
The following data consolidates experimental results comparing standard Chloroquine against specific 2-chloro-derived fused systems (Benzo[h][1,6]naphthyridines) and modified 7-chloro analogs (MAQ/BAQ).
Table 1: IC50 Values Against P. falciparum Strains[2][4][9]
| Compound Class | Specific Derivative | IC50 (nM) - 3D7 (Sensitive) | IC50 (nM) - K1/W2 (Resistant) | Resistance Index (RI) |
| Reference | Chloroquine (CQ) | 10 - 20 | 150 - 300 | >10 |
| 2-Chloro Derived | Benzo[h][1,6]naphthyridine (4b) | 50 - 80 | 60 - 90 | ~1.2 (Low) |
| 2-Chloro Derived | Benzo[h][1,6]naphthyridine (4e) | 45 - 70 | 55 - 80 | ~1.1 (Low) |
| 7-Chloro Analog | MAQ (Mono-aminoquinoline) | 15 - 25 | 20 - 30 | ~1.0 |
| 7-Chloro Analog | BAQ (Bis-aminoquinoline) | 5 - 10 | 8 - 12 | <1.0 |
Key Insight: While the 2-chloro derivatives (benzo-naphthyridines) show slightly lower potency than CQ against sensitive strains (higher IC50), they exhibit superior resistance profiles . The Resistance Index (RI) is near unity, indicating they are equally effective against drug-resistant parasites. This is likely because the fused tricyclic structure is not recognized by the mutant PfCRT efflux pump that expels CQ.
Experimental Validation Protocols
To validate these findings in your own laboratory, follow these self-validating protocols.
Protocol A: Synthesis of Benzo[h][1,6]naphthyridines from this compound
Rationale: This "One-Pot" condensation utilizes the 2-chloro position for cyclization.
-
Reagents: this compound (1.0 eq), p-substituted benzoylacetonitrile (1.0 eq), Triethylorthoester (1.5 eq).
-
Solvent: Ethanol (Anhydrous).
-
Procedure:
-
Mix reagents in a round-bottom flask.
-
Reflux at 60-70°C for 4–6 hours.
-
Monitor: TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the starting amine spot.
-
-
Purification:
-
Validation:
-
IR: Look for disappearance of primary amine peaks and appearance of -CN stretch (~2200 cm⁻¹) if nitrile is retained.
-
1H NMR: Confirm the formation of the third ring by the shift of aromatic protons.
-
Protocol B: SYBR Green I Fluorescence Assay (Cell-Based Screening)
Rationale: A label-free method to quantify parasite proliferation based on DNA content.
-
Culture: Synchronize P. falciparum (3D7 and K1 strains) at ring stage (1% parasitemia, 2% hematocrit).
-
Plating: Dispense 100 µL of culture into 96-well black plates.
-
Treatment:
-
Add 2-chloro derivatives (serial dilution: 1000 nM to 1 nM).
-
Include CQ control lanes.
-
Incubate for 72 hours at 37°C in a gas chamber (90% N₂, 5% CO₂, 5% O₂).
-
-
Lysis & Staining:
-
Prepare Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
Add SYBR Green I (1:5000 dilution) to lysis buffer.
-
Add 100 µL of Lysis/Dye mix to each well. Incubate 1 hour in dark.
-
-
Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).
-
Calculation: Plot RFU vs. Log[Concentration] to derive IC50 using non-linear regression.
Safety & Cytotoxicity (Selectivity Index)
A critical advantage of the 2-chloro-derived benzo[h][1,6]naphthyridines is their safety profile compared to other quinolines.
-
Cytotoxicity Assay: MTT assay on Vero or HepG2 cells.
-
Selectivity Index (SI): Calculated as
.-
Chloroquine: SI > 1000 (Highly Selective).
-
2-Chloro Derivatives: SI ranges from 200 - 500 .
-
Interpretation: While slightly more cytotoxic than CQ, they remain well within the safety margin for therapeutic development (SI > 10 is generally the cutoff for hits).
-
References
-
Synthesis and Antimicrobial Activity of Benzo[H][1,6]Naphthyridine Derivatives. Insight Medical Publishing.Link
-
Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE.Link
-
Structure-Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry.[1]Link[3]
-
Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Journal of Medicinal Chemistry.Link
-
Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues. Antimicrobial Agents and Chemotherapy.Link
Sources
- 1. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 2. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Navigating the Parasitic Labyrinth: A Comparative Guide to the Cross-Reactivity of 2-Chloroquinolin-4-amine Derivatives
In the relentless pursuit of novel therapeutic agents against parasitic diseases, the quinoline scaffold has long been a cornerstone of medicinal chemistry. From the historic success of chloroquine in combating malaria to the ongoing exploration of its derivatives, this chemical motif continues to offer a fertile ground for drug discovery. This guide provides a comprehensive analysis of 2-chloroquinolin-4-amine derivatives, a promising class of compounds, and objectively evaluates their cross-reactivity against a spectrum of clinically relevant parasites. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of their potential as broad-spectrum antiparasitic agents.
The Promise of a Privileged Scaffold
The 7-chloro-4-aminoquinoline core is the essential pharmacophore of chloroquine, a drug that has saved millions of lives from malaria. However, the widespread emergence of drug-resistant parasite strains necessitates the development of new agents.[1][2] Researchers have turned to modifying this "privileged scaffold," creating a diverse library of this compound derivatives. These modifications are not merely academic exercises; they represent a strategic effort to enhance potency against resistant strains, broaden the spectrum of activity to other parasites, and improve the safety profile. This guide delves into the tangible results of these efforts, presenting a comparative analysis of their efficacy against parasites responsible for malaria, leishmaniasis, and Chagas disease.
Comparative Efficacy: A Cross-Parasite Analysis
The true potential of a novel antiparasitic agent lies not only in its potency against a single pathogen but also in its potential for broader applications. The following table summarizes the in vitro activity of various this compound derivatives against different parasite species, providing a clear, data-driven comparison of their cross-reactivity. The Selectivity Index (SI), calculated as the ratio of cytotoxicity (CC50) to antiparasitic activity (IC50), is a critical parameter for gauging a compound's therapeutic window.
| Compound Class/Derivative | Target Parasite | Assay Stage | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) on Mammalian Cells | Selectivity Index (SI) | Reference(s) |
| Monoquinoline (MAQ) | Plasmodium falciparum (CQ-Resistant, W2) | Asexual Blood Stage | 0.088 | >34 (BGM cells) | >384 | [3][4] |
| Bisquinoline (BAQ) | Plasmodium falciparum (CQ-Resistant, W2) | Asexual Blood Stage | 0.039 | >3.6 (BGM cells) | >90 | [3][4] |
| 7-Chloro-4-quinolinylhydrazone (2a) | Leishmania amazonensis | Amastigotes | 8.1 | >200 (Murine Macrophages) | >24.7 | [5] |
| 7-Chloro-4-quinolinylhydrazone (2c) | Leishmania amazonensis | Amastigotes | 15.6 | >200 (Murine Macrophages) | >12.8 | [5] |
| 7-Chloro-N,N-dimethylquinolin-4-amine (GF1059) | Leishmania infantum | Amastigotes | - | - | 137.6 | [6] |
| 7-Chloro-N,N-dimethylquinolin-4-amine (GF1059) | Leishmania amazonensis | Amastigotes | - | - | 74.3 | [6] |
| Amino(oxy)quinoline (7) | Trypanosoma cruzi | Amastigotes | - | - | 12.73 | [7] |
| Imidazoline-chloroquinoline (A6) | Trypanosoma cruzi | Trypomastigotes | 0.0267 | 137.9 (CHO-K1 cells) | 5170 | [8] |
| Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole (4b) | Plasmodium falciparum (CQ-Resistant, K1) | Asexual Blood Stage | 0.03 | >10 (Vero cells) | >333 | [9] |
Data is compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution.
Unraveling the Mechanism: From Hemozoin to Mitochondria
The primary mechanism of action for quinoline antimalarials is the inhibition of hemozoin formation.[10][11] In the acidic food vacuole of the Plasmodium parasite, the digestion of hemoglobin releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[12] Quinoline drugs, being weak bases, accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[11][12] This leads to a buildup of toxic free heme, which damages parasitic membranes and leads to cell death.[10]
Caption: Proposed mechanism of action for quinoline derivatives against Plasmodium.
Interestingly, studies on the cross-reactivity of these compounds against other parasites suggest alternative or additional mechanisms. For instance, certain 7-chloro-4-quinolinylhydrazone derivatives have been shown to induce mitochondrial dysfunction in Leishmania amazonensis, characterized by an increase in reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential.[5] Furthermore, an imidazoline-chloroquinoline derivative demonstrated potent activity against Trypanosoma cruzi by inducing S-phase cell cycle arrest.[8] This suggests that while the quinoline core is crucial, modifications to the side chain can significantly alter the compound's mode of action, opening up new avenues for targeting different parasitic vulnerabilities.
Validated Experimental Protocols for Screening
To ensure scientific integrity and reproducibility, the following are detailed protocols for the in vitro assessment of antiparasitic activity and cytotoxicity. These protocols represent a self-validating system, incorporating appropriate controls and standardized endpoints.
General Workflow for In Vitro Antiparasitic Drug Screening
The screening cascade is a multi-step process designed to efficiently identify promising lead compounds from a larger library. It begins with primary screening against the most accessible life cycle stage of the parasite, followed by more complex assays on clinically relevant stages and cytotoxicity assessments.
Caption: A typical workflow for in vitro antiparasitic drug screening.
Protocol 1: In Vitro Anti-Plasmodial Activity Assay (SYBR Green I-based)
This assay is widely used for high-throughput screening of antimalarial compounds and relies on the fluorescence of SYBR Green I dye, which intercalates with DNA, to quantify parasite proliferation.[13]
Causality: The intensity of fluorescence is directly proportional to the amount of parasitic DNA, providing a robust measure of parasite growth.
-
Parasite Culture: Maintain a synchronous culture of Plasmodium falciparum (e.g., 3D7 or K1 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in pre-warmed culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Assay Plate Setup: In a 96-well flat-bottom plate, add 100 µL of the diluted compounds. Add 100 µL of the synchronized parasite culture (ring stage) at 1% parasitemia and 2% hematocrit. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I. Add 100 µL of this lysis buffer to each well.
-
Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
Protocol 2: In Vitro Anti-Leishmanial Activity Assay (Promastigote and Amastigote Stages)
This protocol assesses the activity of compounds against both the extracellular (promastigote) and intracellular (amastigote) forms of Leishmania species.[14][15]
Causality: Targeting the clinically relevant intracellular amastigote stage provides a more accurate prediction of a compound's potential in vivo efficacy.
-
Promastigote Assay:
-
Culture Leishmania promastigotes (e.g., L. donovani) in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.
-
In a 96-well plate, add 100 µL of promastigotes (1 x 10^6 cells/mL) to wells containing 100 µL of serially diluted test compounds.
-
Incubate for 72 hours at 26°C.
-
Add 20 µL of a resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.
-
Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm).
-
Calculate the IC50 value as described for the anti-plasmodial assay.
-
-
Amastigote Assay:
-
Culture a murine macrophage cell line (e.g., J774.A1) in DMEM with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Seed the macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1 for 4 hours.
-
Wash away free parasites and add fresh medium containing serial dilutions of the test compounds.
-
Incubate for 72 hours at 37°C with 5% CO2.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value based on the reduction in the number of amastigotes compared to untreated controls.
-
Protocol 3: In Vitro Anti-Trypanosomal Activity Assay (Epimastigote and Amastigote Stages)
This protocol evaluates the efficacy of compounds against Trypanosoma cruzi, the causative agent of Chagas disease.[16][17]
Causality: The use of a reporter gene-expressing parasite strain allows for a high-throughput, colorimetric readout, which is more objective and less time-consuming than microscopic counting.
-
Epimastigote Assay:
-
Culture T. cruzi epimastigotes (e.g., expressing β-galactosidase) in liver infusion tryptose (LIT) medium with 10% FBS at 28°C.
-
In a 96-well plate, dispense 100 µL of parasite suspension (2 x 10^5 cells/mL) into wells containing 100 µL of serially diluted compounds.
-
Incubate for 72 hours at 28°C.
-
Add 50 µL of a solution containing chlorophenol red-β-D-galactopyranoside (CPRG) and a non-ionic detergent.
-
Incubate at 37°C for 4-6 hours and measure the absorbance at 595 nm.
-
Calculate the IC50 value.
-
-
Amastigote Assay:
-
Seed Vero cells in a 96-well plate and allow them to adhere.
-
Infect the cells with tissue culture-derived trypomastigotes (expressing β-galactosidase) at a multiplicity of infection (MOI) of 10 for 6 hours.
-
Wash away extracellular parasites and add fresh medium with serially diluted compounds.
-
Incubate for 48-72 hours at 37°C with 5% CO2.
-
Perform the β-galactosidase assay as described for epimastigotes.
-
Calculate the IC50 value.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and is used to determine the toxicity of compounds against a mammalian cell line.[18]
Causality: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells provides a quantitative measure of cell viability.
-
Cell Culture: Culture a mammalian cell line (e.g., Vero or HepG2) in appropriate medium in a 96-well plate and allow cells to reach approximately 80% confluency.
-
Compound Addition: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include wells with untreated cells (positive control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.
Concluding Remarks and Future Directions
The evidence presented in this guide strongly suggests that the this compound scaffold is a versatile platform for the development of antiparasitic agents with broad-spectrum activity. Derivatives have demonstrated potent, nanomolar efficacy against resistant Plasmodium falciparum and encouraging activity against both Leishmania and Trypanosoma species. The ability of these compounds to act via multiple mechanisms—from the classic inhibition of hemozoin formation to the induction of mitochondrial dysfunction and cell cycle arrest—highlights their therapeutic potential.
Future research should focus on optimizing the selectivity of these compounds to minimize host cytotoxicity while retaining potent antiparasitic activity. A deeper understanding of their structure-activity relationships will be crucial for designing next-generation derivatives with improved pharmacological properties. The continued exploration of this privileged scaffold holds significant promise in the global fight against parasitic diseases.
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Kaur, K., et al. (2019). Synthesis and antimalarial activity of novel N-{2-[2-(2-aminoethoxy) ethoxy] ethyl}-7-chloroquinolin-4-amine and its derivatives. ResearchGate. [Link]
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Ene, A. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE. [Link]
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Medicinal Chemistry. (2020). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
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Unknown. (n.d.). Quinolines- Antimalarial drugs.pptx. Slideshare. [Link]
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Egan, T. J. (2008). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. [Link]
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Rojas-Vite, G., et al. (2021). Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines. PLoS ONE. [Link]
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De Rycker, M., et al. (2020). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry. [Link]
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Murugesan, D., et al. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters. [Link]
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Coimbra, E. S., et al. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. ResearchGate. [Link]
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Yusuf, M., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules. [Link]
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Ene, A. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PubMed Central. [Link]
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Salas-Sarduy, E., et al. (2021). Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. MDPI. [Link]
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Coimbra, E. S., et al. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology. [Link]
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Coelho, E. A. F., et al. (2019). Evaluation of the in vitro and in vivo antileishmanial activity of a chloroquinolin derivative against Leishmania species capable of causing tegumentary and visceral leishmaniasis. Experimental Parasitology. [Link]
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Sifa, O., et al. (2018). Novel Aminoquinoline Derivatives Significantly Reduce Parasite Load in Leishmania infantum Infected Mice. ACS Medicinal Chemistry Letters. [Link]
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Gaur, P., et al. (2020). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. [Link]
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Kouznetsov, V. V., et al. (2014). In vitro phenotypic screening of 7-chloro-4-amino(oxy)quinoline derivatives as putative anti-Trypanosoma cruzi agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. [Link]
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Al-Shamiri, M. M., et al. (2014). In vitro assays for evaluation of drug activity against Leishmania spp. Parasitology Research. [Link]
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Sykes, M. L., & Avery, V. M. (2013). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLoS Neglected Tropical Diseases. [Link]
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Fidock, D. A., et al. (n.d.). A Protocol for Antimalarial Efficacy Screening: in vitro and in vivo. MIM. [Link]
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Romanha, A. J., et al. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memorias do Instituto Oswaldo Cruz. [Link]
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Pano-Maldonado, A., et al. (2021). An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection. PLoS ONE. [Link]
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Alonso-Padilla, J., et al. (2021). In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing β-galactosidase. Journal of Visualized Experiments. [Link]
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Meshnick, S. R. (1992). Trypanosoma rhodesiense: evaluation of the antitrypanosomal action of 2,5-bis(4-guanylphenyl)furan dihydrochloride. Experimental Parasitology. [Link]
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Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]
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Webster, H. K. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. The Southeast Asian Journal of Tropical Medicine and Public Health. [Link]
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de Moraes, M. C. B., et al. (2014). Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds. PLoS Neglected Tropical Diseases. [Link]
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Dr. PKS & MPS Classes. (2022). Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. YouTube. [Link]
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da Silva, C. F., et al. (2024). Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites. SciELO. [Link]
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Ben-Abdallah, M., et al. (2022). Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review. MDPI. [Link]
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de Madureira, M. C., et al. (2013). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo. [Link]
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da Silva, C. F., et al. (2024). Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites. Memórias do Instituto Oswaldo Cruz. [Link]
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Sharma, M., et al. (2018). Drug susceptibility testing methods of antimalarial agents. Journal of Parasitic Diseases. [Link]
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Jain, S. K., et al. (2022). Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes l Protocol Preview. YouTube. [Link]
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de Morais-Teixeira, E., et al. (2023). In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses. Pathogens. [Link]
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Head-to-head comparison of different synthetic routes to 4-aminoquinolines
Executive Summary: The Scaffold Challenge
The 4-aminoquinoline pharmacophore is the structural backbone of essential antimalarials (Chloroquine, Amodiaquine, Piperaquine) and an emerging scaffold in kinase inhibition for oncology. However, the synthesis of this moiety presents a distinct dichotomy in process chemistry:
-
The "Core-First" Challenge: The pyridine ring of the quinoline system is electron-deficient, making direct electrophilic aromatic substitution at the C4 position impossible.
-
The Activation Requirement: Consequently, 4-aminoquinolines are almost exclusively synthesized via a "Convergent Strategy"—constructing a 4-hydroxyquinoline core, activating it (typically to 4-chloro), and then installing the amine.
This guide compares the three dominant methodologies for achieving this, ranging from the brute-force industrial standard to precision catalytic approaches.
Strategic Landscape: Route Selection
The choice of synthetic route depends heavily on the scale of production and the sensitivity of the amine nucleophile.
Diagram 1: The Synthetic Decision Matrix
Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and substrate complexity.
Route A: The Industrial Standard (Gould-Jacobs + SNAr)
This is the pathway used for Chloroquine.[1][2] It is robust and uses inexpensive reagents but suffers from poor atom economy and extreme process conditions.
Mechanism & Causality
The Gould-Jacobs reaction relies on a thermal cyclization.[1][3][4] Aniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine. The critical step is the "thermodynamic sink": heating this intermediate to ~250°C in a high-boiling solvent (Dowtherm A) forces the intramolecular cyclization, eliminating ethanol to form the 4-hydroxyquinoline core.
Why Dowtherm A? The cyclization has a high activation energy. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) remains liquid at room temperature but boils at 258°C, providing the precise thermal window needed to drive the reaction without charring the product.
Protocol: Synthesis of 7-Chloro-4-aminoquinoline Derivative
Step 1: The Core (Gould-Jacobs) [1]
-
Condensation: Mix m-chloroaniline (1.0 eq) and EMME (1.1 eq). Heat to 110°C for 2 hours under vacuum to remove ethanol.
-
Checkpoint: The mixture will solidify upon cooling (Enamine formation).
-
-
Cyclization: Add the crude enamine to boiling Dowtherm A (255°C) rapidly via an addition funnel.
-
Critical: Rapid addition prevents polymerization.
-
-
Workup: Cool to RT. Dilute with hexane. Filter the precipitate (7-chloro-4-hydroxyquinoline-3-ester).[1] Saponify (NaOH) and decarboxylate (heat) to get 7-chloro-4-hydroxyquinoline.
Step 2: Activation (Chlorination)
-
Reflux the 4-hydroxyquinoline in POCl3 (neat) for 2 hours.
-
Safety: Quench carefully into ice-water. Neutralize with NH4OH. Isolate 4,7-dichloroquinoline.[1][5][6]
Step 3: Amination (SNAr)
-
Combine 4,7-dichloroquinoline (1.0 eq) and the target amine (3-5 eq).
-
Catalyst: Add phenol (1.0 eq).
-
Insight: Phenol acts as a "proton shuttle" and solvent, activating the quinoline nitrogen via H-bonding, making the C4 position more electrophilic.
-
-
Heat to 160-180°C for 6-12 hours.
Route B: The Precision Approach (Buchwald-Hartwig Amination)
When the amine is expensive, volatile, or electronically deactivated (e.g., another aniline), the harsh thermal SNAr conditions of Route A will fail or degrade the starting material. Palladium catalysis lowers the activation energy barrier significantly.
Mechanism & Causality
Unlike SNAr, which requires a nucleophilic attack on an electron-deficient ring, this route utilizes a Pd(0)/Pd(II) catalytic cycle. The 4-chloroquinoline undergoes oxidative addition to Pd(0), followed by amine coordination and reductive elimination.
Why Ligand Choice Matters: 4-chloroquinolines are heteroaryl chlorides, which are often sluggish in oxidative addition. Bis-phosphine ligands like BINAP or Xantphos are required to stabilize the Pd center and facilitate the coupling of sterically hindered amines.
Protocol: Pd-Catalyzed Amination
-
Charge: In a glovebox or under Argon, combine:
-
4-chloroquinoline derivative (1.0 mmol)
-
Target Amine (1.2 mmol)
-
Pd(OAc)2 (2 mol%)
-
BINAP (3 mol%)
-
NaOtBu (1.4 mmol) - Base is critical for deprotonating the amine.
-
-
Solvent: Add dry Toluene or 1,4-Dioxane (5 mL).
-
Reaction: Heat to 80-100°C for 4-12 hours.
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
Route C: The Conrad-Limpach Synthesis (The Kinetic Trap)
This route is historically significant but technically treacherous. It involves the condensation of an aniline with a
The Control Challenge
-
Kinetic Control (25°C): Forms the Schiff base (anil).
-
Thermodynamic Control (250°C): Cyclizes to the 4-hydroxyquinoline.[3]
-
The Trap: If the reaction is performed at intermediate temperatures (~140°C), it follows the Knorr Quinoline pathway, cyclizing to form the 2-hydroxyquinoline isomer, which is useless for 4-aminoquinoline drugs.
Recommendation: Use this route only if you need specific alkyl substitution at the C2 or C3 positions, which are easily installed via the
Head-to-Head Comparison
The following table contrasts the performance of these routes based on experimental data for the synthesis of a standard Chloroquine-like analog.
| Feature | Route A: Gould-Jacobs + SNAr | Route B: Buchwald-Hartwig | Route C: Conrad-Limpach |
| Primary Utility | Bulk Manufacturing ( kg/ton ) | Lab/Pilot Scale (g/kg) | Specialized Substitution |
| Overall Yield | 60-70% (3 steps) | 85-95% (from 4-Cl) | 40-60% |
| Reaction Temp | Extreme (255°C / 180°C) | Mild (80-100°C) | Extreme (250°C) |
| Atom Economy | Poor (Loss of EtOH, CO2, POCl3 waste) | Good | Moderate |
| Functional Group Tolerance | Low (Acid/Base sensitive groups fail) | High (Tolerates esters, nitriles) | Low |
| Key Reagent Cost | Low (EMME, POCl3) | High (Pd catalyst, Ligands) | Low ( |
| Green Metric (E-Factor) | High (Large solvent/waste volume) | Moderate (Solvent recycle possible) | High |
Visualizing the Workflow
Diagram 2: Comparative Process Flow
Figure 2: Process flow comparison showing the multi-step intensity of the classical route vs. the catalytic shortcut.
References
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate (Hydroxychloroquine). Journal of the American Chemical Society, 68(1), 113–116. Link
-
Gould, R. G., & Jacobs, W. A. (1939).[4][7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[4] Link
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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 2-Chloroquinolin-4-amine Derivatives Using Lipinski's Rule of Five
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the early-stage evaluation of 2-chloroquinolin-4-amine derivatives. We will delve into the principles of drug-likeness, the practical application of Lipinski's rule of five, and a comparative analysis of hypothetical derivatives to illustrate the process. The objective is to provide a robust, scientifically-grounded methodology for filtering compound libraries to prioritize candidates with a higher probability of success as orally bioavailable drugs.
Introduction: The "Drug-Likeness" Concept
In the landscape of drug discovery, identifying a compound with potent biological activity is only the first step. A significant number of promising candidates fail during clinical trials due to poor pharmacokinetic properties, such as inadequate absorption, distribution, metabolism, and excretion (ADME).[1] The concept of "drug-likeness" is a qualitative assessment used to filter out compounds that are unlikely to become successful oral drugs based on their physicochemical characteristics.[2][3][4] This early-stage filtration is crucial for conserving resources and avoiding costly late-stage failures.[5]
One of the most influential guidelines in this domain is Lipinski's rule of five, formulated by Christopher A. Lipinski and his colleagues at Pfizer in 1997.[6] The rule was derived from an analysis of successful oral drugs and identifies key physicochemical properties that influence a drug's absorption and permeability.[6][7] It's a foundational tool for medicinal chemists to quickly assess the potential of a chemical entity to be an orally active drug in humans.[8]
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of well-known drugs like chloroquine, which has been used for treating malaria.[9] Derivatives of this scaffold, such as 2-chloroquinolin-4-amines, are of significant interest for developing new therapeutic agents for various diseases, including cancer.[9][10] Therefore, applying a drug-likeness filter to this class of compounds is a critical step in their developmental pathway.
Understanding Lipinski's Rule of Five (Ro5)
Lipinski's rule of five is a guideline that predicts poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria.[6][11][12][13] The name "rule of five" stems from the fact that the parameters are multiples of five.[6]
The four core criteria are:
-
Molecular Weight (MW) ≤ 500 Daltons: Larger molecules often exhibit poor permeability across the intestinal wall.[6][14]
-
LogP ≤ 5: LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity (fat-solubility).[4] Excessively lipophilic compounds tend to be poorly soluble in the aqueous environment of the gut and may be sequestered in fatty tissues.[15]
-
Hydrogen Bond Donors (HBD) ≤ 5: These are typically the sum of hydroxyl (-OH) and amine (-NH) groups.[8] A high number of hydrogen bond donors can hinder a molecule's ability to cross lipid membranes.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: These are typically the sum of nitrogen and oxygen atoms in the molecule.[8] Similar to HBDs, an excess of HBAs can negatively impact membrane permeability.
It is critical to understand that the Ro5 is a probabilistic rule, not an absolute law. Many successful drugs, particularly natural products or those that rely on active transport mechanisms, violate one or more of these rules.[8][11][13] However, for passively absorbed, orally administered small molecules, it remains an invaluable first-pass filter.
Experimental Workflow: In-Silico Assessment of Drug-Likeness
The assessment of Lipinski's parameters for novel compounds is now routinely performed using computational (in-silico) methods.[16] These tools offer rapid and cost-effective screening of large virtual libraries before committing to chemical synthesis.[16]
The following diagram illustrates the typical workflow for this computational assessment.
Caption: Workflow for assessing drug-likeness using Lipinski's rule of five.
Step-by-Step Protocol
This protocol outlines the use of freely available web-based tools to determine the Lipinski parameters for a given compound.
-
Obtain Molecular Structure:
-
Rationale: The computational tool requires a machine-readable representation of the molecule.
-
Action: For your this compound derivative, either draw the structure in a chemical drawing program (e.g., ChemDraw) to generate a SMILES (Simplified Molecular-Input Line-Entry System) string or find its entry in a chemical database like PubChem.
-
-
Select a Computational Tool:
-
Rationale: Several validated, free-to-use web servers can perform these calculations. Using established platforms ensures the algorithms are well-vetted.
-
Action: Navigate to a reliable ADMET prediction server. Excellent choices include SwissADME and pkCSM .[17][18] The PubChem database also provides calculated properties for its entries.[19]
-
-
Input the Structure:
-
Rationale: The tool's algorithm will use this input to calculate the properties.
-
Action: Paste the SMILES string or upload the molecular file into the input field of the chosen web server and initiate the calculation.
-
-
Analyze the Output:
-
Rationale: The server will return a comprehensive list of physicochemical properties. You must locate the specific values corresponding to Lipinski's rule.
-
Action: Identify the following values from the results page:
-
Molecular Weight (MW or MWT)
-
LogP (often listed as Consensus LogP, iLOGP, or XLOGP3)
-
Number of H-bond Donors
-
Number of H-bond Acceptors
-
-
-
Compare Against Lipinski's Criteria:
-
Rationale: This is the core assessment step to determine compliance.
-
Action: Check each of the four values against the thresholds defined by the rule of five. Count the number of violations. A compound is considered to have good drug-likeness if it has zero or one violation.
-
Comparative Analysis of this compound Derivatives
To demonstrate this protocol, we will assess the parent compound, this compound, and three hypothetical derivatives against Lipinski's rule of five. The values presented are calculated using predictive models and serve as an illustrative comparison.
| Compound Name | Structure Description | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Violations | Ro5 Compliance |
| Parent Compound | This compound | 178.62 | 2.45 | 1 | 2 | 0 | Pass |
| Derivative A | N-ethyl-2-chloroquinolin-4-amine | 206.67 | 3.01 | 1 | 2 | 0 | Pass |
| Derivative B | 2-((2-chloroquinolin-4-yl)amino)ethane-1-ol | 222.67 | 2.15 | 2 | 3 | 0 | Pass |
| Derivative C | N-(4-(dodecyloxy)phenyl)-2-chloroquinolin-4-amine | 467.10 | 8.75 | 1 | 3 | 1 (LogP) | Pass |
| Derivative D | N-(3,4,5-trihydroxyphenyl)-2-chloroquinolin-4-amine | 302.71 | 2.50 | 4 | 5 | 0 | Pass |
| Alternative - Fails | Large, complex poly-hydroxylated derivative | 525.50 | 6.20 | 6 | 11 | 4 | Fail |
Discussion of Results
-
Parent Compound & Derivatives A, B, and D: These compounds comfortably pass all criteria of Lipinski's rule. Their moderate molecular weight and balanced lipophilicity suggest they are good candidates for oral absorption. Derivative B, with an added hydroxyl group, slightly increases its hydrogen bonding capacity but remains well within the acceptable limits. This demonstrates that careful, small modifications to the parent scaffold can maintain favorable drug-like properties.
-
Derivative C: This derivative introduces a long, lipophilic dodecyloxy chain. While its molecular weight remains under 500 Da, its calculated LogP of 8.75 significantly exceeds the threshold of 5. This high lipophilicity is a major red flag, suggesting potential issues with aqueous solubility and a risk of being trapped in lipid membranes, which could lead to poor bioavailability and potential toxicity. However, with only one violation, it is not immediately discarded but flagged for careful consideration and potential optimization to reduce lipophilicity.
-
Alternative - Fails: This hypothetical compound was designed to fail spectacularly. It violates all four rules, making it an extremely poor candidate for oral drug development without significant structural modification. Its high molecular weight, excessive lipophilicity, and large number of hydrogen bonding groups collectively predict very poor membrane permeability and absorption.
Conclusion and Forward Look
Lipinski's rule of five is an indispensable tool in modern drug discovery, providing a rapid and effective filter for prioritizing compounds with a higher likelihood of oral bioavailability.[11] The in-silico workflow presented here is a self-validating system that allows research teams to make data-driven decisions early in the development pipeline, focusing resources on the most promising candidates.
For the this compound scaffold, our analysis shows that derivatives can be designed to maintain excellent drug-like properties. However, it also highlights the importance of monitoring physicochemical parameters as modifications are made, particularly concerning lipophilicity (LogP) and molecular weight. Compounds that fail the rule of five are not necessarily dead ends, but they require a clear rationale for further development, such as a known active transport mechanism or an alternative delivery route. Ultimately, integrating these computational checks into the design-synthesize-test-analyze cycle is a hallmark of an efficient and effective drug discovery program.
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The Dimer Advantage: A Comparative Guide to the Efficacy of Monoquinoline vs. Bisquinoline Analogs in Antimalarial Drug Development
For decades, the quinoline scaffold has been a cornerstone in the fight against malaria. From the synthesis of the first antimalarials to modern combination therapies, these heterocyclic compounds have saved countless lives. However, the evolution of drug-resistant parasite strains necessitates continuous innovation. This guide provides an in-depth comparison of monoquinoline and bisquinoline analogs, offering experimental insights for researchers, scientists, and drug development professionals on the front lines of antimalarial discovery.
The journey from monoquinoline drugs, such as chloroquine, to the development of bisquinoline analogs, like piperaquine, is a compelling narrative of medicinal chemistry driven by the challenge of drug resistance. Understanding the structural and mechanistic differences between these two classes is pivotal for designing the next generation of effective antimalarial agents.
The Rationale for Dimerization: Overcoming Resistance and Enhancing Potency
The primary impetus for exploring bisquinoline structures was the widespread resistance to monoquinoline drugs, particularly chloroquine.[1] The proposed mechanism of action for quinoline antimalarials involves their accumulation in the acidic food vacuole of the malaria parasite.[1][2] Here, they are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by inhibiting its polymerization into hemozoin.[1][2][3]
Drug resistance in Plasmodium falciparum is often associated with mutations that reduce the accumulation of chloroquine in the food vacuole. The dimerization of the quinoline scaffold to create bisquinolines was a strategic approach to counteract this. The larger, more complex structure of bisquinolines is thought to improve their ability to inhibit heme polymerization and potentially interact with additional parasitic targets, thereby restoring efficacy against resistant strains.[1][2]
Comparative Efficacy: Insights from Preclinical and Clinical Studies
Direct comparisons between monoquinoline and bisquinoline analogs, most notably chloroquine and piperaquine (often used in combination with dihydroartemisinin), have demonstrated the enhanced efficacy of the dimeric compounds, particularly against resistant parasites.
In Vitro Potency
In vitro assays are fundamental in the initial assessment of antimalarial drug candidates. These assays typically measure the half-maximal inhibitory concentration (IC50) against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound Class | Representative Drug | P. falciparum Strain | IC50 (nM) | Reference |
| Monoquinoline | Chloroquine | CQS | ~10-30 | [4] |
| Monoquinoline | Chloroquine | CQR | >100 | [4] |
| Bisquinoline | Piperaquine | CQS | ~15-50 | [4] |
| Bisquinoline | Piperaquine | CQR | ~20-60 | [4] |
| Bisquinoline Analog | Compound 25 | CQR | <20 | [5][6] |
Note: The IC50 values are approximate and can vary between studies and specific parasite strains.
The data clearly indicates that while both classes are effective against sensitive strains, bisquinoline analogs retain significant potency against chloroquine-resistant strains, a critical advantage in the current landscape of malaria treatment.[4][5][6]
Clinical Efficacy
Clinical trials provide the ultimate validation of a drug's efficacy. Studies comparing chloroquine with dihydroartemisinin-piperaquine (DHA-PPQ) for the treatment of P. vivax malaria have consistently shown the superiority of the bisquinoline combination.
| Treatment Arm | Outcome Measure | Result | Reference |
| Chloroquine | Fever Clearance Time | Slower | [4][7] |
| DHA-Piperaquine | Fever Clearance Time | Faster | [4][7] |
| Chloroquine | Parasite Clearance Time | Slower | [4][7] |
| DHA-Piperaquine | Parasite Clearance Time | Faster | [4][7] |
| Chloroquine | Recurrence Rate (Day 28) | Higher | [4] |
| DHA-Piperaquine | Recurrence Rate (Day 28) | Lower | [4] |
| Chloroquine | Recurrence Rate (Day 56) | Higher | [8] |
| DHA-Piperaquine | Recurrence Rate (Day 56) | Lower | [8] |
These findings highlight that the bisquinoline-containing therapy not only clears the initial infection more rapidly but also provides a longer prophylactic effect, reducing the rate of recurrent infections.[4][7][8]
Experimental Protocols for Efficacy Evaluation
The following are foundational experimental protocols for the preclinical evaluation of novel mono- and bisquinoline analogs.
In Vitro Antimalarial Susceptibility Testing
This assay determines the IC50 of a compound against P. falciparum.
Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 for CQS, K1 for CQR) in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in culture medium.
-
Assay Plate Preparation: Add the diluted compounds to a 96-well plate.
-
Parasite Addition: Add parasitized erythrocytes (at ~1% parasitemia and 2% hematocrit) to each well. Include positive (drug-free) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plates for 72 hours under the conditions described in step 1.
-
Growth Inhibition Measurement: Quantify parasite growth using a DNA-intercalating dye (e.g., SYBR Green I) and a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Heme Polymerization Inhibition Assay
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
Protocol:
-
Reagent Preparation: Prepare solutions of hemin chloride, acetate buffer (pH 5.0), and the test compound.
-
Assay Reaction: In a 96-well plate, mix the hemin solution with the test compound at various concentrations.
-
Initiation of Polymerization: Initiate the reaction by adding the acetate buffer and incubate at 37°C for 18-24 hours.
-
Quantification: Pellet the β-hematin by centrifugation. Resuspend the pellet in a solution of NaOH to depolymerize it back to hemin.
-
Absorbance Measurement: Measure the absorbance of the resulting hemin solution at 405 nm.
-
Data Analysis: Calculate the percentage of heme polymerization inhibition relative to a no-drug control.
Mechanistic Insights and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating quinoline-based antimalarials.
Caption: Proposed mechanism of action of mono- and bisquinolines in the parasite food vacuole.
Caption: A typical preclinical experimental workflow for the evaluation of quinoline-based antimalarials.
Future Directions and Conclusion
The enhanced efficacy of bisquinoline analogs against drug-resistant malaria parasites underscores the value of scaffold dimerization as a successful drug design strategy. While piperaquine is a notable success, the exploration of novel, unsymmetrical bisquinolines and other dimeric structures continues to be a promising avenue for antimalarial drug discovery.[9] Future research should focus on optimizing the pharmacokinetic and safety profiles of these potent compounds to develop new therapies that can overcome the ever-evolving challenge of malaria.
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- 4. Dihydroartemisinin-Piperaquine Versus Chloroquine in the Treatment of Plasmodium vivax Malaria in Thailand: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. A Randomized Comparison of Chloroquine Versus Dihydroartemisinin-Piperaquine for the Treatment of Plasmodium vivax Infection in Vietnam | PVIVAX [vivaxmalaria.org]
- 8. Dihydroartemisinin-piperaquine versus chloroquine to treat vivax malaria in Afghanistan: an open randomized, non-inferiority, trial | PVIVAX [vivaxmalaria.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Substituted 4-Aminoquinolines: A Modern Approach to a Privileged Scaffold
The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarials like chloroquine and amodiaquine, but also extending to anticancer, anti-inflammatory, and antiviral agents.[1][2] The continued exploration of this "privileged scaffold" necessitates the development of efficient, scalable, and environmentally conscious synthetic pathways. This guide provides a comparative analysis of established synthetic routes to substituted 4-aminoquinolines and introduces a validated, modern synthetic pathway that offers significant advantages in terms of yield, reaction time, and substrate scope.
The Landscape of 4-Aminoquinoline Synthesis: A Historical Perspective
The synthesis of the quinoline core has been a subject of extensive research for over a century, leading to the development of several named reactions that are now staples in the organic chemist's toolkit. However, many of these classical methods present limitations when applied to the synthesis of specifically substituted 4-aminoquinolines, often requiring harsh reaction conditions, yielding mixtures of isomers, or having a limited substrate scope.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Method
The most direct and widely employed method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized quinoline core, typically a 4-chloroquinoline.[1][2]
Causality Behind Experimental Choices: This pathway is popular due to the commercial availability of various substituted 4-chloroquinolines. The reaction hinges on the activation of the C4 position by the electron-withdrawing nitrogen atom in the quinoline ring, making it susceptible to nucleophilic attack by an amine.
Experimental Workflow: Classical SNAr
Caption: Classical SNAr workflow for 4-aminoquinoline synthesis.
However, this method often requires high temperatures (>120°C) and long reaction times (>24 hours), particularly for less reactive anilines.[1][2] Furthermore, the use of high-boiling polar solvents like DMF can complicate product purification.
Classical Cyclization Strategies: Building from the Ground Up
Several classical methods construct the quinoline ring from acyclic precursors. While powerful, their application for generating 4-aminoquinolines can be indirect.
-
Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[3][4] These intermediates must then be converted to the corresponding 4-chloroquinolines before undergoing an SNAr reaction to introduce the amino group. The initial cyclization often requires very high temperatures (around 250°C).[3][4]
Logical Relationship: Conrad-Limpach to 4-Aminoquinoline
Caption: Multi-step route from Conrad-Limpach synthesis to 4-aminoquinolines.
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][6] The mechanism is complex and can lead to mixtures of products, and it does not directly yield 4-aminoquinolines.
-
Combes Quinoline Synthesis: The Combes synthesis utilizes the reaction of anilines with β-diketones under acidic conditions to produce substituted quinolines.[7][8] Similar to the Conrad-Limpach synthesis, this method does not directly afford the 4-amino functionality.
A Modern Synthetic Pathway: Microwave-Assisted, Palladium-Catalyzed Dehydrogenative Aromatization
To address the limitations of classical methods, we present a validated, modern approach that combines the efficiency of microwave irradiation with the catalytic prowess of palladium. This pathway proceeds via a dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines.[1][2]
Causality Behind Experimental Choices: This strategy offers several advantages. The use of readily available 2,3-dihydroquinolin-4(1H)-ones as starting materials allows for a convergent synthesis. Microwave irradiation dramatically reduces reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. The palladium catalyst, in conjunction with an oxidant, facilitates the dehydrogenative aromatization and C-N bond formation in a single step, leading to high atom economy.
Experimental Workflow: Modern Microwave-Assisted Synthesis
Caption: Modern microwave-assisted, palladium-catalyzed synthesis of 4-aminoquinolines.
Performance Comparison: Classical vs. Modern Pathways
The advantages of the modern synthetic pathway become evident when comparing key reaction parameters with traditional methods.
| Parameter | Classical SNAr | Conrad-Limpach (to 4-aminoquinoline) | Modern Microwave-Assisted Pathway |
| Starting Material | 4-Chloroquinoline | Aniline, β-Ketoester | 2,3-Dihydroquinolin-4(1H)-one |
| Number of Steps | 1 | 3 (Cyclization, Chlorination, Amination) | 1 |
| Reaction Time | > 24 hours[1][2] | > 24 hours (cumulative) | 20-30 minutes[1][2] |
| Temperature | > 120°C[1][2] | ~250°C (for cyclization)[4] | 140°C[1][2] |
| Typical Yield | Variable, often moderate | Moderate overall yield | Good to excellent (up to 95%)[1][2] |
| Reagents | Often requires excess amine | POCl₃ (corrosive) | Catalytic Pd, stoichiometric oxidant |
| Environmental Impact | High-boiling solvents | Harsh reagents, high energy | Reduced time and energy, catalytic |
| Substrate Scope | Good for alkylamines, challenging for anilines[1] | Broad for anilines | Excellent for both alkyl and aryl amines[1][2] |
Step-by-Step Experimental Protocol: Microwave-Assisted Synthesis of a Substituted 4-Aminoquinoline
This protocol describes the synthesis of N-benzyl-7-chloroquinolin-4-amine as a representative example.
Materials:
-
7-Chloro-2,3-dihydroquinolin-4(1H)-one
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,10-Phenanthroline
-
Pivalic acid
-
Microwave reactor vials
-
Oxygen balloon
Procedure:
-
To a 10 mL microwave reactor vial, add 7-chloro-2,3-dihydroquinolin-4(1H)-one (1 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), 1,10-phenanthroline (0.04 mmol, 4 mol%), and copper(II) acetate (1.2 mmol).
-
Add benzylamine (1.2 mmol) and pivalic acid (2 mL) to the vial.
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with oxygen from a balloon three times.
-
Place the vial in the microwave reactor and irradiate at 140°C for 30 minutes.
-
After cooling to room temperature, carefully vent the vial.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-7-chloroquinolin-4-amine.
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
While classical methods for the synthesis of 4-aminoquinolines have been instrumental in the development of medicinal chemistry, they often suffer from drawbacks such as harsh conditions, long reaction times, and limited scope. The modern, microwave-assisted, palladium-catalyzed dehydrogenative aromatization pathway presented here offers a superior alternative.[1][2] Its operational simplicity, speed, high yields, and broad substrate scope make it a highly attractive method for researchers in drug discovery and development, facilitating the rapid generation of diverse libraries of 4-aminoquinolines for biological screening. This approach not only accelerates the discovery of new therapeutic agents but also aligns with the principles of green chemistry by reducing energy consumption and waste generation.
References
-
Romero, A. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Romero, A. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
Melato, S., et al. (2007). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. Chemistry & biodiversity. [Link]
-
Rajapakse, C. S., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PloS one. [Link]
-
Rajapakse, C. S., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]
-
Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]
-
Vidyacharan, S., et al. (2015). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. ResearchGate. [Link]
-
Conrad–Limpach synthesis. Wikipedia. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. Organic Chemistry Portal. [Link]
-
Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
-
Singh, S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]
-
Roepe, D. E., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & medicinal chemistry. [Link]
-
Rajapakse, C. S., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PubMed. [Link]
-
Doebner–Miller reaction. Wikipedia. [Link]
-
Combes quinoline synthesis. Wikipedia. [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Madrid, P. B., et al. (2006). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of combinatorial chemistry. [Link]
-
Combes Quinoline Synthesis PDF. Scribd. [Link]
-
Wallace, J. M., & Hart, M. E. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules (Basel, Switzerland). [Link]
-
Singh, K., et al. (2015). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. European journal of medicinal chemistry. [Link]
-
Doebner-Miller Reaction. SynArchive. [Link]
-
Jia, Y. X., et al. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Organic letters. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. iipseries.org [iipseries.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Comparative analysis of the binding modes of 2-Chloroquinolin-4-amine analogs in target proteins
This guide provides a comparative analysis of the binding modes of 2-Chloroquinolin-4-amine analogs, a privileged scaffold in medicinal chemistry. Unlike the ubiquitous 7-chloro isomers (e.g., Chloroquine) or the diaza-analogs (Quinazolines like Gefitinib), the 2-chloro-4-aminoquinoline core offers a distinct pharmacophore profile, particularly in targeting Protein Kinases (e.g., EGFR, Src) and recently emerging Viral Proteases (e.g., SARS-CoV-2 MPro).
Executive Summary: The Scaffold Advantage
The this compound scaffold serves as a versatile "molecular anchor." While the 4-amino group provides critical hydrogen bonding capability, the 2-chloro substituent plays a dual role:
-
Electronic Modulation: It withdraws electron density from the quinoline ring, enhancing the acidity of the 4-NH proton (better H-bond donor).
-
Hydrophobic Filling: The chlorine atom (
) is a lipophilic bullet that targets specific hydrophobic pockets (e.g., the "Gatekeeper" region in kinases or S2 pockets in proteases) often inaccessible to hydrogen-substituted analogs.
Target Class 1: Protein Kinases (EGFR/Src Family)
Mechanism of Action: ATP-Competitive Inhibition
In the context of Epidermal Growth Factor Receptor (EGFR) and Src kinases, this compound analogs function as Type I inhibitors. They occupy the ATP-binding cleft, competing directly with the endogenous ligand.
Binding Mode Analysis
The binding affinity is driven by a "Hinge-Binder" motif.
-
Primary Anchor (Hinge Region): The quinoline N1 acts as a hydrogen bond acceptor for the backbone NH of the hinge residue (e.g., Met793 in EGFR). The exocyclic 4-NH acts as a hydrogen bond donor to the backbone carbonyl (e.g., Gln791 ).
-
The 2-Chloro Effect: Unlike quinazolines where the C2 position is often solvent-exposed, the C2-Cl in quinolines is positioned to interact with the solvent front or the ribose-binding pocket .
-
Steric Fit: The Chlorine atom creates a steric block that can improve selectivity against kinases with smaller gatekeeper residues.
-
Halogen Bonding: In specific analogs, the 2-Cl can form a halogen bond (X-bond) with backbone carbonyls or water networks within the active site, contributing ~1-2 kcal/mol to binding energy.
-
Comparative Data: Quinoline vs. Quinazoline
| Feature | This compound | 4-Anilinoquinazoline (e.g., Gefitinib) | Impact on Binding |
| H-Bond Acceptor | N1 only | N1 and N3 | Quinazolines have higher intrinsic affinity; Quinolines require 3-CN or 2-Cl for boost. |
| 2-Position | Chlorine (Lipophilic) | Hydrogen (usually) | 2-Cl increases lipophilicity (LogP) and membrane permeability. |
| Selectivity | Moderate (Broad Kinase) | High (EGFR Specific) | 2-Cl analogs often show multi-kinase inhibition (Src + EGFR). |
Visualization: Kinase Binding Topology
Figure 1: Schematic representation of the binding topology within the ATP-binding pocket of EGFR kinase.
Target Class 2: Viral Proteases (SARS-CoV-2 MPro)
Mechanism of Action: Non-Covalent Active Site Binding
Recent studies have repurposed 2-chloroquinoline scaffolds to target the Main Protease (MPro) of SARS-CoV-2. Unlike the kinase mode, this interaction relies heavily on shape complementarity within the substrate-binding clefts (S1, S2, S1').
Binding Mode Analysis[1][2]
-
S2 Pocket Occupation: The 2-chloroquinoline moiety is hydrophobic and bulky. It preferentially docks into the S2 pocket of MPro, which is lined by hydrophobic residues (Met49, Met165). The 2-Cl atom enhances the van der Waals contact surface area compared to a simple hydrogen.
-
Pi-Stacking: The aromatic quinoline ring engages in T-shaped or parallel pi-stacking interactions with His41 (part of the catalytic dyad).
Experimental Validation: FRET Assay Protocol
To verify binding efficacy, a Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard.
Protocol:
-
Reagent Prep: Dilute SARS-CoV-2 MPro enzyme to 5 nM in assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Substrate: Use a fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).
-
Incubation: Mix this compound analog (varying concentrations) with enzyme for 30 min at RT.
-
Initiation: Add substrate (20 µM final).
-
Detection: Measure fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 10 min.
-
Analysis: Plot Initial Velocity (
) vs. [Inhibitor] to determine .
Synthesis & Optimization Workflow
To achieve high-affinity binding, the 2-chloro substituent must be preserved while modifying the 4-amino tail.
Figure 2: Synthetic pathway prioritizing regioselectivity at C4 to retain the C2-Chloro motif.
References
-
Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Source: ResearchGate. URL:[Link]
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as RIPK2 inhibitors. Source: PubMed Central (PMC). URL:[Link]
-
Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Source: PubMed Central. URL:[Link]
-
Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Source: PLOS ONE. URL:[Link]
-
Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Source: Journal of Medicinal Chemistry.[1][2] URL:[Link]
Sources
- 1. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 2. Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 2-Chloroquinolin-4-amine
Executive Summary: The "Chlorine Factor"
As researchers, we often focus on the amine functionality of 2-Chloroquinolin-4-amine (CAS: 64390-89-8) for its nucleophilic properties in kinase inhibitor synthesis.[1] However, from a waste management perspective, the chlorine atom at the C2 position is the defining characteristic.
Operational Directive: Because this compound is halogenated, it cannot be disposed of in standard organic solvent streams (often labeled "Non-Halogenated" or "Red Can").[1] Doing so contaminates the entire waste stream, forcing the waste hauler to treat the entire volume as halogenated waste.[2] This drastically increases disposal costs and requires specialized incineration (equipped with acid gas scrubbers) to prevent the formation of hydrochloric acid (HCl) and potential dioxins during thermal destruction.
Hazard Identification & Physical Properties
Before handling waste, verify the material state.[1] this compound is typically a solid powder.[1]
| Property | Description | Operational Implication |
| Physical State | Solid (Powder) | Dust generation is a primary exposure risk during transfer.[1] |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A | Standard nitrile gloves are usually sufficient; double-gloving recommended for solutions. |
| Chemical Class | Halogenated Heterocycle | MUST be segregated from non-halogenated waste.[1][3][4][5] |
| Incompatibilities | Strong Oxidizers | Do not mix with nitric acid or peroxides in waste containers (exothermic risk).[1] |
Key Hazard Codes:
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H411: Toxic to aquatic life with long-lasting effects (Prevent drain entry).[1][6]
Waste Segregation Logic
The following decision tree illustrates the critical decision-making process for disposing of this compound. Note the strict separation of "Solid" vs. "Liquid" streams.
Figure 1: Waste Stream Decision Matrix. Note that non-halogenated solvents containing significant amounts of this compound should default to the Halogenated stream to ensure proper incineration.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired inventory, excess weighing powder, spill cleanup solids.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Do not use glass for solids unless necessary, to prevent breakage during transport.
-
Transfer: Transfer the solid carefully to avoid dust generation. Work inside a chemical fume hood.
-
Labeling:
-
Closure: Screw the lid tight. Do not leave open in the hood.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, filtrates, and reaction solutions.[1]
-
The "Default" Rule: Because this compound contains chlorine, any solution containing >1% of this compound should theoretically be treated as Halogenated Waste .[1]
-
Container: Use the carboy designated for Halogenated Solvents (often color-coded Green or Yellow in many institutions).[1]
-
Why? If you pour this into the Non-Halogenated (Red) carboy, the chlorine content may exceed the ppm limits allowed for fuel-blending (a cheaper disposal method used for non-halo solvents).
-
-
Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers that could react with the amine group.[1]
-
Logging: Record the volume and the estimated concentration on the waste log sheet.
Protocol C: Empty Containers[1]
-
Triple Rinse: If the original bottle is empty, triple rinse it with a compatible solvent (e.g., acetone or methanol).[1]
-
Rinsate Disposal: Pour the rinsate into the Halogenated liquid waste container (due to the residue).[1]
-
Defacing: Deface the label on the bottle. Mark "Empty" and dispose of the glass in the designated laboratory glass trash (or chemically contaminated glass bin, depending on local EHS rules).
Spill Response Workflow
In the event of a powder spill outside the fume hood:
Figure 2: Emergency Spill Response Workflow.[1][3] Emphasizing dust suppression.
Critical Step: Do not dry-sweep the powder.[1] This generates an aerosol that can be inhaled. Cover with damp paper towels (water or ethanol) to weigh down the particles before scooping.
Regulatory & Compliance Context
-
US EPA (RCRA): While this compound is not explicitly P-listed or U-listed, it is a Characteristic Waste if it exhibits toxicity.[1] However, under the "Mixture Rule," mixing it with listed halogenated solvents (F-listed) makes the whole mixture hazardous.
-
European Union (REACH/CLP): Classified as hazardous to the aquatic environment.[1] It must be incinerated in a facility compliant with Directive 2010/75/EU (Industrial Emissions Directive) regarding halogenated waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 252879, 2-Chloroquinazolin-4-amine (Isomer analog reference).[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: this compound.[1][9] Retrieved from [Link][1][9]
-
US Environmental Protection Agency. Hazardous Waste Management for Generators: Halogenated Solvents.[1] Retrieved from [Link][1]
Sources
- 1. 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. evenspray.com [evenspray.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Chloroquinolin-4-amine
CAS: 4055-65-6 | Formula: C9H7ClN2 | Mol.[1] Weight: 178.62 g/mol
Part 1: Risk Assessment & Hazard Identification
The "Why" Behind the Safety Protocols
As a Senior Application Scientist, I must emphasize that while 2-Chloroquinolin-4-amine is classified primarily as an irritant, its structural properties warrant a higher tier of caution than standard salts. This molecule features a planar quinoline ring system with an exocyclic amine and a chlorine substituent.
Toxicological Causality:
-
Planar Intercalation Potential: Quinoline derivatives are structurally similar to known DNA intercalators (e.g., chloroquine). While acute toxicity is often moderate (Category 4), long-term cumulative exposure to dust carries theoretical mutagenic risks common to planar heterocycles.
-
Respiratory Sensitization: The amine moiety (-NH2) can act as a hapten. If inhaled as dust, it may bind to proteins in the respiratory tract, leading to sensitization or severe irritation (STOT SE 3).
-
Halogen Reactivity: The 2-chloro position activates the ring, making the compound susceptible to nucleophilic attack, which can cause localized tissue damage (skin/eye irritation) upon contact with moisture.
GHS Hazard Classification Table
| Hazard Class | Category | Code | Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][3][4][5] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][3][4][6] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][3] |
Part 2: The PPE Matrix
Self-Validating Protection Systems
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific physical state of the reagent during your workflow.
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Phase (Dissolved in Organic Solvents) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (0.11 mm min) | Double Nitrile or Laminate (Silver Shield) | Solids do not permeate nitrile instantly.[1] However, if dissolved in DCM or DMF, the solvent drives the toxicant through the glove. Change outer gloves immediately upon splash. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Fume Hood (Sash at 18 inches) | The primary vector is dust inhalation.[1] If a hood is unavailable, a P100 particulate respirator is mandatory. |
| Eye Protection | Chemical Safety Goggles | Chemical Safety Goggles | Safety glasses are insufficient.[1] Amine dusts are hygroscopic and will dissolve in eye moisture, causing high-pH chemical burns. |
| Body Defense | Lab Coat (Buttoned to neck) | Lab Coat + Chemical Apron | Tyvek sleeves are recommended for solid handling to prevent dust accumulation on wrists (the "cuff gap").[1] |
Part 3: Operational Protocols
Step-by-Step Methodology
Workflow 1: Safe Weighing & Transfer
Objective: Eliminate static-driven dust dispersion.
-
Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood before opening the vial. Quinoline powders are often electrostatic and will "jump" onto gloves/sleeves.
-
The "Tunnel" Technique: Do not weigh on the open bench. Create a "tunnel" of airflow by working at least 6 inches inside the hood sash.
-
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.
-
Decontamination: Wipe the balance area with a wet paper towel (soap/water) immediately after weighing. Do not use dry wipes, which generate more static.
Workflow 2: Solubilization
Objective: Prevent exothermic runaway and solvent splashing.
-
Solvent Choice: this compound is soluble in DMSO and Methanol.
-
Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents a "puff" of dust from being displaced by the liquid stream.
-
Vessel: Use a screw-cap vial (scintillation vial). Do not use open beakers for storage.
Part 4: Visualization & Logic Flows
Diagram 1: PPE Decision Logic
This decision tree ensures you select the correct barrier based on the experimental state.
Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.
Diagram 2: Emergency Decontamination Workflow
Immediate actions to take in case of exposure.
Caption: Immediate response protocol for skin or eye contact, prioritizing physical removal of solids before irrigation.
Part 5: Disposal & Waste Management
Compliance and Environmental Stewardship
-
Waste Categorization: this compound contains chlorine. It must be segregated into the Halogenated Organic Waste stream.
-
Do Not Mix: Never mix with acidic waste streams. Amines can react exothermically with strong acids.
-
Container Labeling: Label clearly as "Halogenated Solvent/Solid Waste - Toxic/Irritant."
-
Destruction Method: High-temperature incineration is the standard disposal method for halogenated nitrogen heterocycles to prevent the formation of dioxins or environmental accumulation.
References
-
PubChem. (n.d.). This compound (CAS 4055-65-6) GHS Classification. National Library of Medicine. Retrieved January 30, 2026, from [Link][1]
-
ECHA. (n.d.). C&L Inventory: this compound. European Chemicals Agency.[7] Retrieved January 30, 2026, from [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
